Technical Documentation Center

2-tert-Butyl-5-ethylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-tert-Butyl-5-ethylphenol
  • CAS: 4237-25-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-tert-Butyl-5-ethylphenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-tert-Butyl-5-ethylphenol. As a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-tert-Butyl-5-ethylphenol. As a cornerstone of structural elucidation in organic chemistry, a thorough understanding of the NMR spectra of this compound is invaluable for its identification, purity assessment, and the characterization of its derivatives in various research and development settings. This document moves beyond a simple listing of chemical shifts to provide a deeper understanding of the underlying principles governing the spectral features of this substituted phenol.

Introduction to the Structural Elucidation of 2-tert-Butyl-5-ethylphenol by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a substituted phenol such as 2-tert-Butyl-5-ethylphenol, NMR serves as a primary tool for confirming its identity and for the structural characterization of related compounds. The electronic effects of the hydroxyl, tert-butyl, and ethyl substituents on the aromatic ring create a unique magnetic environment for each proton and carbon atom, resulting in a distinct and predictable NMR fingerprint.

This guide will delve into a detailed, atom-by-atom analysis of the predicted ¹H and ¹³C NMR spectra of 2-tert-Butyl-5-ethylphenol. The predicted chemical shifts are rationalized based on fundamental principles of NMR theory, including inductive effects, resonance effects, and steric interactions. Furthermore, to enhance the reliability of our analysis, we will draw comparisons with experimentally determined data for structurally analogous compounds.

Predicted ¹H NMR Spectral Analysis of 2-tert-Butyl-5-ethylphenol

The ¹H NMR spectrum of 2-tert-Butyl-5-ethylphenol is anticipated to display distinct signals corresponding to the phenolic hydroxyl proton, the aromatic protons, and the protons of the ethyl and tert-butyl groups. The predicted chemical shifts, multiplicities, and integrations are discussed below. These predictions are based on established NMR prediction algorithms and are corroborated by data from similar compounds.[1][2][3]

Aromatic Protons (H-3, H-4, H-6):

The three protons on the aromatic ring are expected to appear in the range of δ 6.5-7.2 ppm. Their specific chemical shifts are influenced by the electronic nature of the substituents. The hydroxyl group is a strong electron-donating group through resonance, which tends to shield the ortho and para protons, shifting them upfield. Conversely, the alkyl groups (tert-butyl and ethyl) are weakly electron-donating through induction.

  • H-6: This proton is ortho to the bulky tert-butyl group and meta to the ethyl group. Steric hindrance from the adjacent tert-butyl group may influence its chemical environment. It is expected to appear as a doublet.

  • H-4: This proton is para to the tert-butyl group and ortho to the ethyl group. It is expected to appear as a doublet of doublets or a multiplet due to coupling with both H-3 and the methylene protons of the ethyl group (a long-range coupling).

  • H-3: This proton is meta to the tert-butyl group and ortho to the hydroxyl group. The strong shielding effect of the hydroxyl group will likely shift this proton upfield relative to the other aromatic protons. It is expected to appear as a doublet.

Phenolic Hydroxyl Proton (-OH):

The chemical shift of the phenolic -OH proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is typically observed as a broad singlet in the range of δ 4.5-5.5 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, this signal can shift significantly downfield.[4][5]

Ethyl Group Protons (-CH₂CH₃):

The ethyl group will give rise to two distinct signals:

  • Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons. Their chemical shift is expected to be around δ 2.5-2.7 ppm.

  • Methyl Protons (-CH₃): These protons will appear as a triplet due to coupling with the two methylene protons, with an expected chemical shift of approximately δ 1.1-1.3 ppm.

tert-Butyl Group Protons (-C(CH₃)₃):

The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet. Due to the shielding effect of the alkyl group, this signal is expected to be found significantly upfield, typically around δ 1.3-1.5 ppm.

Predicted ¹³C NMR Spectral Analysis of 2-tert-Butyl-5-ethylphenol

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For 2-tert-Butyl-5-ethylphenol, a total of 10 distinct carbon signals are expected (four for the aromatic ring with two quaternary carbons, and four for the alkyl substituents). The predicted chemical shifts are influenced by the same electronic and steric factors as in the ¹H NMR spectrum.[3][6][7]

Aromatic Carbons:

The chemical shifts of the aromatic carbons are expected in the range of δ 110-160 ppm.

  • C-1 (C-OH): The carbon atom bearing the hydroxyl group is significantly deshielded and is expected to have the most downfield chemical shift among the aromatic carbons, typically in the range of δ 150-155 ppm.

  • C-2 (C-tert-Butyl): This quaternary carbon, attached to the tert-butyl group, will also be deshielded, with a predicted chemical shift around δ 135-140 ppm.

  • C-5 (C-Ethyl): The carbon atom to which the ethyl group is attached is also a quaternary carbon and is expected to resonate in the region of δ 140-145 ppm.

  • C-3, C-4, C-6: The protonated aromatic carbons will have chemical shifts influenced by their position relative to the substituents. C-3 and C-6, being ortho and para to the electron-donating hydroxyl group, will be shielded and appear more upfield compared to C-4.

Alkyl Carbons:

  • tert-Butyl Group:

    • Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected to appear around δ 34-36 ppm.

    • Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give a single, intense signal in the upfield region, typically around δ 30-32 ppm.

  • Ethyl Group:

    • Methylene Carbon (-CH₂-): The methylene carbon, being attached to the aromatic ring, will be more deshielded than the methyl carbon, with an expected chemical shift in the range of δ 28-30 ppm.

    • Methyl Carbon (-CH₃): The terminal methyl carbon of the ethyl group will be the most shielded carbon in the molecule, appearing at approximately δ 15-17 ppm.

Summary of Predicted NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-tert-Butyl-5-ethylphenol in CDCl₃. These values are derived from computational models and should be considered as estimates.[1][2][3][6] Experimental verification is always recommended for definitive assignment.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
-OH4.5 - 5.5br s1H-
H-3~6.7d1H~115
H-4~7.0dd1H~127
H-6~6.9d1H~125
-CH₂CH₃~2.6q2H~29
-CH₂CH₃~1.2t3H~16
-C(CH₃)₃~1.4s9H~31
C-1---~152
C-2---~137
C-5---~142
-C (CH₃)₃---~34

Experimental Workflow for NMR Sample Preparation

To obtain high-quality NMR spectra, proper sample preparation is crucial. The following is a standard protocol for preparing a sample of 2-tert-Butyl-5-ethylphenol for NMR analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition weigh 1. Weigh Sample (~5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6-0.7 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer cap 4. Cap and Invert to Mix transfer->cap insert 5. Insert Sample into Spectrometer cap->insert lock_shim 6. Lock and Shim insert->lock_shim acquire 7. Acquire Spectra (¹H, ¹³C, 2D) lock_shim->acquire

Standard protocol for NMR sample preparation and data acquisition.

Logical Relationships in Spectral Interpretation

The assignment of NMR signals is a logical process that involves considering chemical shifts, coupling patterns, and integration. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming assignments.

spectral_interpretation H1 ¹H NMR Data (Shifts, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR Data (Shifts, Number of Signals) C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Workflow for NMR spectral assignment using 1D and 2D techniques.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for 2-tert-Butyl-5-ethylphenol. By combining theoretical predictions with comparative data from analogous structures, we have established a robust framework for the interpretation of its NMR spectra. The detailed analysis of substituent effects on chemical shifts offers valuable insights for researchers working with this compound and its derivatives. The provided experimental and interpretive workflows serve as a practical guide for obtaining and assigning high-quality NMR data, ensuring scientific rigor in structural elucidation.

References

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1975). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 48(7), 2127-2133. [Link]

  • NMRdb.org. Predict ¹H proton NMR spectra. [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of ¹H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • CASPRE. ¹³C NMR Predictor. [Link]

  • nmrshiftdb2. [Link]

  • Fujio, M., Tsuno, Y., & Yukawa, Y. (1975). The Substituent Effect. V. NMR Chemical Shifts of Hydrogen-bonding Hydroxyl Proton of Phenols in DMSO. Bulletin of the Chemical Society of Japan, 48(7), 2127-2133. [Link]

  • PubChem. 2-tert-Butyl-4-ethylphenol. [Link]

  • PubChem. 3-Ethylphenol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Analytical Characterization of 2-tert-Butyl-5-ethylphenol

Executive Summary & Structural Rationale As a Senior Application Scientist navigating the intersection of organic synthesis and early-stage drug development, I often encounter molecules whose structural nuances dictate t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the intersection of organic synthesis and early-stage drug development, I often encounter molecules whose structural nuances dictate their entire behavioral profile. 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) is a prime example of such a compound.

At its core, this molecule features a phenolic ring substituted with an ethyl group at the meta position (C5) and a bulky tert-butyl group at the ortho position (C2) relative to the hydroxyl moiety[1]. The causality behind its unique chemical stability lies in this ortho-tert-butyl group. The immense steric bulk creates a physical shield around the phenolic oxygen, significantly dampening its reactivity toward unwanted oxidative degradation. This steric hindrance is exactly why such alkylated phenols are highly prized as robust antioxidants and stable lipophilic intermediates in active pharmaceutical ingredient (API) synthesis.

Physicochemical Properties & Drug Design Causality

Understanding the quantitative physical data of a compound is not merely an exercise in data collection; it is the foundation of predictive modeling for ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Below is the synthesized physicochemical data for 2-tert-butyl-5-ethylphenol, contextualized for molecular design.

PropertyQuantitative ValueCausality / Relevance in Experimental Design
Molecular Formula C₁₂H₁₈ODefines the basic atomic composition and saturation level[1].
Molecular Weight 178.27 g/mol Well below the 500 Da threshold of Lipinski's Rule of 5, indicating excellent potential for oral bioavailability[1].
Exact Mass 178.135765 DaThe critical target value for High-Resolution Mass Spectrometry (HRMS) validation[1].
Boiling Point 135–138 °C (at 20 Torr)Indicates moderate volatility. The requirement for reduced pressure (20 Torr) during distillation prevents thermal degradation of the phenolic core[2].
Density 0.951 g/cm³Essential for precise volumetric dosing during scale-up synthesis[2].
XLogP3-AA 4.0The high lipophilicity is driven by the alkyl substituents. A LogP of 4.0 suggests excellent lipid membrane permeability, though it may require formulation strategies to ensure aqueous solubility[1].
Topological Polar Surface Area (TPSA) 20.2 ŲA remarkably low TPSA value (< 90 Ų) strongly predicts high blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS-targeted therapeutics[1].

Synthetic Methodology: Synergistic Acid-Catalyzed Alkylation

The synthesis of 2-tert-butyl-5-ethylphenol requires the precise installation of a tert-butyl group onto 3-ethylphenol. Standard Friedel-Crafts alkylations often suffer from poor regioselectivity and over-alkylation. To overcome this, we employ a synergistic Brønsted/Lewis acid catalysis system[3].

The causality here is elegant: the Lewis acid (FeCl₃) and the Brønsted acid (TFA) work in tandem to lower the activation energy required to generate the highly reactive tert-butyl cation from the alkylating agent, while the steric directing effects of the existing ethyl group guide the substitution to the optimal ortho position.

Step-by-Step Self-Validating Protocol
  • Reaction Setup: In a dry, inert-gas-purged reaction vial, dissolve 3-ethylphenol (0.200 mmol, 1.0 equiv) in 0.8 mL of 1,2-dichloroethane (DCE) to establish a 0.25 M solution[3].

  • Catalyst Initiation: Add Iron(III) chloride (FeCl₃, 3.2 mg, 0.1 equiv) as the Lewis acid[3].

  • Alkylating Agent Addition: Introduce the tert-butyl source, such as di-tert-butyl peroxide (DTBP) or a tertiary alcohol equivalent (0.20 mmol, 1.0 equiv)[3].

  • Synergistic Activation: Slowly inject Trifluoroacetic acid (TFA, 11.5 µL, 0.75 equiv). The mixture is heated to 50 °C[3].

  • Self-Validation (TLC Tracking): This protocol is inherently self-validating. Monitor the reaction via Thin Layer Chromatography (TLC) using a 19:1 hexanes/ethyl acetate eluent. Because the tert-butyl group drastically increases the molecule's lipophilicity, the product will consistently exhibit a higher Retention Factor (Rf) than the starting material. The reaction is deemed complete when the lower Rf spot is fully consumed[3].

  • Purification: Filter the crude mixture through a short silica gel plug to remove the iron catalyst. Concentrate in vacuo and purify via preparative TLC to yield the pure target compound[3].

SynthesisWorkflow A 3-Ethylphenol (Starting Material) D tert-Butyl Cation (Reactive Intermediate) A->D Electrophilic Substitution B tert-Butyl Source (e.g., DTBP) B->D Acidic Cleavage C FeCl3 + TFA (Catalyst System) C->D Synergistic Activation E 2-tert-Butyl-5-ethylphenol (Target Compound) D->E Rearrangement & Isolation

Figure 1: Logical workflow of the synergistic acid-catalyzed alkylation of 3-ethylphenol.

Analytical Characterization: GC-MS Workflow

To confirm the structural integrity of the synthesized 2-tert-butyl-5-ethylphenol, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[4]. The protocol below is designed to ensure thermal stability during vaporization while leveraging the molecule's predictable fragmentation mechanics for definitive identification.

Step-by-Step Self-Validating Protocol
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of HPLC-grade hexane. Add a known concentration of dodecane as an internal standard to validate retention time stability.

  • Injection Parameters: Inject 1 µL into the GC inlet operating in split mode (e.g., 1:50 ratio) at 250 °C. Causality: 250 °C is hot enough to ensure instantaneous, homogeneous vaporization without supplying enough thermal energy to cleave the tert-butyl group prematurely.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS). Program the oven with an initial hold at 60 °C for 2 min, followed by a ramp of 10 °C/min to 280 °C.

  • Ionization: Employ Electron Impact (EI) ionization at the standard 70 eV[4].

  • Self-Validation (Spectral Analysis): The mass spectrum acts as a deterministic validation system. You must observe the intact molecular ion [M]⁺ at m/z 178 . More importantly, the steric bulk of the tert-butyl group makes it highly susceptible to alpha-cleavage. The appearance of a dominant base peak at m/z 163 ([M - CH₃]⁺) provides internal structural confirmation, proving the presence of the highly cleavable tert-butyl moiety attached to the aromatic ring[4].

GCMSWorkflow S1 Sample Prep Dilution in Hexane (1 mg/mL) S2 GC Injection Split Mode, 250°C Inlet S1->S2 S3 Capillary Separation Non-polar Column (HP-5MS) S2->S3 S4 EI Ionization 70 eV Electron Impact S3->S4 S5 Mass Analysis Quadrupole Filter S4->S5 S6 Data Validation m/z 178 [M]+, m/z 163 [M-15]+ S5->S6

Figure 2: Step-by-step GC-MS analytical workflow and spectral validation checkpoints.

Conclusion

The successful integration of 2-tert-butyl-5-ethylphenol into advanced chemical applications relies entirely on respecting its physicochemical boundaries. By leveraging synergistic acid catalysis, we can selectively synthesize this sterically hindered molecule. Furthermore, by understanding the causality behind its lipophilicity and fragmentation mechanics, researchers can implement self-validating workflows that guarantee both synthetic purity and analytical confidence.

Sources

Foundational

mass spectrometry fragmentation pattern of 2-tert-Butyl-5-ethylphenol

As a Senior Application Scientist, understanding the exact mass spectrometry (MS) behavior of sterically hindered alkylphenols is critical for both materials science and environmental toxicology. 2-tert-Butyl-5-ethylphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the exact mass spectrometry (MS) behavior of sterically hindered alkylphenols is critical for both materials science and environmental toxicology. 2-tert-Butyl-5-ethylphenol (C₁₂H₁₈O, nominal mass 178 Da) is a widely utilized antioxidant in polymer manufacturing [[1]]() and a compound of interest in the monitoring of endocrine-disrupting chemicals .

This whitepaper provides an in-depth mechanistic breakdown of its Electron Ionization (EI) fragmentation pattern, detailing the causality behind its spectral signature and providing field-validated analytical protocols.

Analytical Methodology & MS Workflow

To achieve a self-validating and reproducible fragmentation pattern, the analytical system must minimize thermal degradation and peak tailing. The free phenolic hydroxyl group can interact with active sites in the GC liner or column, so while native EI-MS is possible, derivatization is often preferred for trace analysis .

Step-by-Step GC-EI-MS Protocol:

  • Sample Extraction: Extract the analyte from the matrix (e.g., polymer leachate or water sample) using liquid-liquid extraction with dichloromethane (DCM).

  • Derivatization (Optional but Recommended): Transfer 100 µL of the organic extract to a silanized autosampler vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60°C for 30 minutes. This converts the phenol into a trimethylsilyl (TMS) ether, drastically improving volatility and chromatographic resolution . (Note: The fragmentation discussed in Section 2 focuses on the native, underivatized molecule for fundamental mechanistic clarity).

  • Chromatographic Separation: Inject 1 µL in splitless mode into a GC equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm). Use ultra-high-purity helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program: Hold the initial oven temperature at 70°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min to bake out heavy matrix components.

  • Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at a standard 70 eV. Maintain the ion source at 230°C and the quadrupole at 150°C. Acquire data in full-scan mode (m/z 50–300) to capture the complete isotopic and fragmentation envelope.

G N1 Sample Prep (DCM Extraction) N2 Derivatization (BSTFA/TMCS) N1->N2 N3 GC Separation (Non-polar Column) N2->N3 N4 EI Ionization (70 eV) N3->N4 N5 Mass Analyzer (Quadrupole) N4->N5 N6 Data Analysis (m/z 163 Base Peak) N5->N6

Figure 1: Step-by-step GC-EI-MS analytical workflow for sterically hindered alkylphenols.

Mechanistic Elucidation of Fragmentation Pathways

In mass spectrometry, fragmentation is never random; it is strictly governed by the thermodynamic stability of the resulting ions and radicals. For 2-tert-butyl-5-ethylphenol, the structural asymmetry dictates a highly specific cleavage hierarchy .

The Molecular Ion ([M]⁺•, m/z 178)

Upon bombardment with 70 eV electrons, the molecule loses an electron—typically from the electron-rich oxygen lone pair or the aromatic π-system—forming the radical cation[M]⁺• at m/z 178. Because the bulky tert-butyl group introduces massive steric strain against the adjacent (ortho) hydroxyl group, this molecular ion is highly unstable and rapidly fragments. Consequently, the m/z 178 peak is visible but exhibits low relative abundance (typically 10-20%) [[2]]([Link]).

Alpha-Cleavage and the Base Peak (m/z 163)

The defining characteristic of tert-butylphenols is the profound dominance of the [M - 15]⁺ peak .

  • Causality: The bond between the quaternary carbon of the tert-butyl group and one of its terminal methyl groups is highly labile. Cleavage of this bond expels a methyl radical (•CH₃, 15 Da).

  • Stabilization: The resulting cation at m/z 163 is not just a tertiary carbocation; it is benzylic. The positive charge is extensively delocalized into the aromatic ring, further stabilized by the electron-donating resonance of the phenolic -OH group (forming a stable oxonium ion structure). This dual stabilization makes the formation of m/z 163 thermodynamically overwhelmingly favorable, cementing it as the base peak (100% abundance) .

Competing and Secondary Pathways
  • Loss of the Ethyl Group (m/z 149): The ethyl group at position 5 can undergo cleavage to expel an ethyl radical (•C₂H₅, 29 Da), yielding m/z 149. However, this forms a secondary-like benzylic cation, which is significantly less stable than the tertiary system formed via tert-butyl cleavage. Thus, m/z 149 is a minor diagnostic peak.

  • Sequential Fragmentation (m/z 135): The highly stable m/z 163 ion can absorb excess internal energy and undergo a secondary neutral loss. It expels an ethene molecule (C₂H₄, 28 Da) from the position-5 ethyl group, yielding a secondary fragment at m/z 135.

  • Complete tert-Butyl Loss (m/z 121): Direct cleavage of the entire tert-butyl group (•C₄H₉, 57 Da) from the aromatic ring yields the [M - 57]⁺ ion at m/z 121. This requires breaking the strong Ar-C bond, making it a minor but structurally confirmatory pathway.

G M Molecular Ion[M]+• m/z 178 F163 [M - CH3]+ m/z 163 (Base Peak) M->F163 - •CH3 (15 Da) Alpha-cleavage F149 [M - C2H5]+ m/z 149 M->F149 - •C2H5 (29 Da) Direct Cleavage F121 [M - C4H9]+ m/z 121 M->F121 - •C4H9 (57 Da) Ar-C Cleavage F135 [M - CH3 - C2H4]+ m/z 135 F163->F135 - C2H4 (28 Da) Neutral Loss

Figure 2: Primary EI-MS fragmentation pathways and logical ion derivations for 2-tert-butyl-5-ethylphenol.

Quantitative Data Presentation

The following table summarizes the diagnostic ions required to program Selected Ion Monitoring (SIM) methods for trace quantification.

m/z RatioRelative AbundanceFragment LostStructural AssignmentDiagnostic Significance
178 Low (10–20%)None[M]⁺• (Radical Cation)Confirms nominal molecular weight of the intact molecule.
163 Base Peak (100%)•CH₃ (15 Da)[M - CH₃]⁺Primary identifier; confirms the presence of a tert-butyl group ortho/para to the OH.
149 Minor (<10%)•C₂H₅ (29 Da)[M - C₂H₅]⁺Confirms the presence of the ethyl substituent.
135 Moderate (15–30%)•CH₃ + C₂H₄ (43 Da)[M - CH₃ - C₂H₄]⁺Sequential loss confirming the aliphatic nature of the position-5 substituent.
121 Minor (10–15%)•C₄H₉ (57 Da)[M - C₄H₉]⁺Confirms the total mass of the tert-butyl moiety.

Diagnostic Utility in Drug Development & Environmental Analysis

In pharmaceutical packaging and environmental toxicology, differentiating 2-tert-butyl-5-ethylphenol from its structural isomers (e.g., 4-tert-butyl-2-ethylphenol) is paramount. The position of the bulky alkyl group drastically alters the molecule's biological activity, specifically its binding affinity to estrogen receptors .

The "ortho-effect" plays a crucial role here. Because the tert-butyl group is positioned at C2 (ortho to the hydroxyl), it provides immense steric shielding to the -OH group . This shielding reduces the molecule's susceptibility to rapid biodegradation by microbial enzymes (like those found in Sphingobium species, which preferentially degrade para-substituted phenols) . Analytically, this ortho-positioning can be distinguished in MS by comparing the ratio of the m/z 121 peak to the m/z 163 peak; ortho-isomers often show slightly higher relative abundances of complete tert-butyl loss due to the extreme steric crowding against the phenolic oxygen.

References

  • National Center for Biotechnology Information (NCBI). "Phenol, 2-(1,1-dimethylethyl)-5-ethyl- | C12H18O." PubChem Database. URL: [Link]

  • Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2009). "Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds." Mass Spectrometry Reviews. URL: [Link]

  • Eganhouse, R. P., et al. (2009). "Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry." ResearchGate. URL: [Link]

  • Ogata, Y., et al. (2007). "Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment." Applied and Environmental Microbiology. URL: [Link]

  • Google Patents. "Nigrosine Masterbatch Composition for Polyamide-glass Fiber Composite and Manufacturing Method thereof (Antioxidant Applications)." KR102284335B1.

Sources

Exploratory

Thermodynamic Stability and Phase Transition Dynamics of 2-tert-Butyl-5-ethylphenol: A Technical Guide for Advanced Applications

Executive Overview In the realm of synthetic chemistry and drug development, sterically hindered phenols serve as critical structural motifs and potent antioxidant agents. 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6)[1],...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of synthetic chemistry and drug development, sterically hindered phenols serve as critical structural motifs and potent antioxidant agents. 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6)[1], also frequently documented under its synonym 3-ethyl-6-tert-butylphenol[2], is a prime example of how molecular architecture dictates macroscopic physical properties. This whitepaper provides an in-depth analysis of its thermodynamic stability, phase transition anomalies (specifically its melting point behavior), and the empirical laboratory workflows required to profile it.

Molecular Architecture & Steric Hindrance

The physicochemical behavior of 2-tert-Butyl-5-ethylphenol is fundamentally governed by its molecular geometry. The compound features a bulky tert-butyl group at the ortho position (C2) relative to the phenolic hydroxyl group, and an ethyl group at the meta position (C5).

This specific arrangement creates a highly crowded steric environment around the reactive hydroxyl moiety. In drug formulation and polymer science, this steric shielding is intentionally leveraged to protect the molecule from premature degradation, effectively acting as a kinetic barrier against reactive species.

Thermodynamic Stability Profile

Sterically hindered phenols are renowned for their thermodynamic stability under oxidative stress. When exposed to reactive oxygen species (ROS) or thermal stress, the molecule undergoes a Hydrogen Atom Transfer (HAT) mechanism.

The resulting phenoxy radical is thermodynamically stabilized by two distinct phenomena:

  • Steric Shielding: The massive ortho-tert-butyl group physically blocks the transient radical from undergoing dimerization or further reactive degradation.

  • Resonance Delocalization: The unpaired electron is delocalized across the aromatic π -system, creating a thermodynamic sink that neutralizes the radical's reactivity.

Despite the steric bulk, the intermolecular forces remain substantial. The enthalpy of vaporization ( ΔHvap​ ) for this compound is recorded at 59.5 kJ/mol (measured between 415–530 K) according to [2].

G Node1 2-tert-Butyl-5-ethylphenol (Sterically Hindered) Node3 Hydrogen Atom Transfer (HAT Mechanism) Node1->Node3 Node2 Oxidative Stress (ROS Exposure) Node2->Node3 Node4 Phenoxy Radical Intermediate Node3->Node4 -H• Node5 Steric Shielding (ortho-tert-Butyl) Node4->Node5 Node6 Resonance Delocalization Node4->Node6 Node7 Thermodynamic Stability (Antioxidant Efficacy) Node5->Node7 Node6->Node7

Fig 1: Thermodynamic stabilization pathway of 2-tert-Butyl-5-ethylphenol under oxidative stress.

Phase Transition Dynamics: The Melting Point Anomaly

In standard chemical literature and commercial catalogs, the exact melting point of 2-tert-Butyl-5-ethylphenol is notoriously elusive, often reported simply as a "low-melting solid" or undocumented [3].

The Causality: This is not an analytical omission but a direct thermodynamic consequence of its molecular architecture. The asymmetric placement of the bulky tert-butyl and ethyl groups disrupts the molecular symmetry required for efficient, tightly packed crystal lattice formation. Consequently, the compound exhibits a severely depressed melting point and a high propensity to supercool, often existing as a viscous liquid at standard temperature and pressure (STP). Conversely, its boiling point is highly consistent, well-defined at 135–138 °C under reduced pressure (20 Torr) [4].

Laboratory Workflows: Thermal & Stability Profiling

To accurately profile the phase transitions and stability of such hindered phenols, standard melting point apparatuses are insufficient. As a Senior Application Scientist, I mandate the following self-validating instrumental protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions
  • Objective: Accurately determine the glass transition ( Tg​ ) and melting temperature ( Tm​ ) of low-crystallinity samples.

  • Causality: We utilize a deliberately slow heating rate (5 °C/min). Sterically hindered phenols exhibit sluggish crystallization kinetics; a fast heating rate induces thermal lag, which masks the subtle endothermic transitions typical of amorphous or low-melting compounds.

  • Self-Validation: The system must be calibrated using a high-purity Indium standard ( Tm​ = 156.6 °C) immediately prior to the run to ensure absolute temperature accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Precisely weigh 3.0–5.0 mg of 2-tert-Butyl-5-ethylphenol into an aluminum hermetic pan. Seal tightly with a press to prevent premature volatilization.

  • Baseline Calibration: Place an identical, empty hermetic pan in the reference sensor to establish a differential baseline.

  • Thermal Cycling:

    • Cool the cell to -50 °C using a liquid nitrogen cooling accessory (LNCA).

    • Hold isothermally for 5 minutes to establish a stable thermodynamic baseline.

    • Ramp the temperature at 5 °C/min up to 150 °C.

  • Data Analysis: Integrate the endothermic peak to find Tm​ . If the sample remains amorphous, identify the step-change in specific heat capacity ( ΔCp​ ) denoting Tg​ .

Protocol B: Thermogravimetric Analysis (TGA) for Thermodynamic Stability
  • Objective: Establish the thermal degradation onset temperature ( Td​ ) and validate the compound's volatility.

  • Causality: Conducting the primary run under an inert Nitrogen atmosphere isolates pure thermal stability from oxidative degradation. A secondary parallel run in synthetic air is used to validate its antioxidant consumption rate.

  • Self-Validation: The microbalance is tared and calibrated with certified standard weights (10 mg and 100 mg) before the experiment to guarantee mass accuracy during the volatilization phase.

Step-by-Step Methodology:

  • Sample Loading: Load exactly 10.0 mg of the sample into a clean platinum crucible.

  • Atmospheric Purge: Purge the furnace with N2​ gas at a flow rate of 50 mL/min for 15 minutes to entirely sweep residual oxygen from the chamber.

  • Heating Ramp: Heat the sample from 25 °C to 400 °C at a steady rate of 10 °C/min.

  • Data Extraction: Calculate the 5% weight loss temperature ( Td5%​ ) from the thermogram. This serves as the quantitative metric for the molecule's thermodynamic stability limit.

Quantitative Data Summary

PropertyValueSource / Reference
IUPAC Name 2-tert-butyl-5-ethylphenol[1]
CAS Number 4237-25-6[1]
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
Boiling Point 135–138 °C (at 20 Torr)[4]
Melting Point Low-melting solid / Undocumented[3]
Enthalpy of Vaporization ( ΔHvap​ ) 59.5 kJ/mol (at 415–530 K)[2]

References

  • Phenol, 2-(1,1-dimethylethyl)-5-ethyl- | C12H18O Source: PubChem URL:[Link]

  • Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds Source: AIP Publishing URL:[Link]

Sources

Foundational

Primary Synthesis Pathways and Mechanisms for 2-tert-Butyl-5-ethylphenol

Executive Summary The synthesis of 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) represents a classic challenge in regioselective Friedel-Crafts alkylation. As a highly valued intermediate in the development of antioxidant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) represents a classic challenge in regioselective Friedel-Crafts alkylation. As a highly valued intermediate in the development of antioxidants, specialized polymers, and active pharmaceutical ingredients (APIs), its production requires precise control over electrophilic aromatic substitution to prevent unwanted over-alkylation or meta-substitution. This technical guide deconstructs the primary synthesis pathways, exploring the causality behind catalyst selection, the steric and electronic factors driving regioselectivity, and the state-of-the-art protocols utilized in both bench-scale discovery and industrial scale-up.

Mechanistic Foundations & Regioselectivity

To understand the synthesis of 2-tert-butyl-5-ethylphenol, one must analyze the electronic and steric environment of the starting material, 3-ethylphenol .

In 3-ethylphenol, both the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are activating, ortho/para-directing substituents. The -OH group is a significantly stronger electron donor via resonance, making it the primary director for the incoming electrophile. The available reactive sites are:

  • Position 2: Ortho to both -OH and -Ethyl.

  • Position 4: Para to -OH, ortho to -Ethyl.

  • Position 6: Ortho to -OH, meta to -Ethyl.

Causality of Regioselectivity: The tert-butyl cation is exceptionally bulky. Position 2 is sterically inaccessible due to being flanked by two substituents. Position 4 is adjacent to the bulky ethyl group. Position 6, however, is adjacent only to the sterically small hydroxyl group. Therefore, the electrophilic attack occurs preferentially at Position 6. Following IUPAC renumbering to assign the lowest locants, alkylation at Position 6 yields 2-tert-butyl-5-ethylphenol as the major kinetic and thermodynamic product.

Regioselectivity A 3-Ethylphenol B Electrophilic Attack by t-Butyl Cation A->B C Position 6 Attack (Ortho to OH, Meta to Ethyl) Sterically Accessible B->C Favored Pathway D Position 4 Attack (Para to OH, Ortho to Ethyl) Sterically Hindered B->D Minor Pathway E Position 2 Attack (Between OH and Ethyl) Highly Hindered B->E Blocked F 2-tert-Butyl-5-ethylphenol (Major Product) C->F G 4-tert-Butyl-3-ethylphenol (Minor Product) D->G H No Reaction E->H

Regioselectivity of 3-ethylphenol tert-butylation driven by steric hindrance.

Primary Synthesis Pathways

Pathway A: Synergistic Brønsted/Lewis Acid Catalysis

Traditionally, Friedel-Crafts alkylations require highly reactive, often hazardous alkylating agents (e.g., isobutylene gas) and highly corrosive liquid acids. A modern, highly efficient pathway utilizes unactivated tertiary alcohols or di-tert-butyl peroxide (DTBP) activated by a synergistic Brønsted/Lewis acid system 1.

The Causality of the Catalyst: Unactivated DTBP or tert-butanol are poor electrophiles. Trifluoroacetic acid (TFA) alone lacks the acidity to fully cleave the C-O bond. However, when Iron(III) chloride (FeCl₃) is introduced, it coordinates with the trifluoroacetate conjugate base, drastically enhancing the Brønsted acidity of the system. This allows for the smooth generation of the tert-butyl cation under remarkably mild conditions (50 °C), ensuring high ortho-selectivity and preventing poly-alkylation.

CatalyticCycle Fe FeCl3 + TFA Synergistic Catalyst Act Activated Complex [FeCl3(TFA)]- H+ Fe->Act Coordination Alk Alkylating Agent DTBP or t-BuOH Act->Alk Protonation Cat t-Butyl Cation Electrophile Alk->Cat Cleavage Prod Product 2-tert-Butyl-5-ethylphenol Cat->Prod Friedel-Crafts Alkylation Prod->Fe Catalyst Turnover

Synergistic Brønsted/Lewis acid catalytic cycle for tert-butyl electrophile generation.

Pathway B: Heterogeneous Solid-Acid Catalysis

For industrial scale-up, homogeneous catalysts pose recovery challenges. Pathway B utilizes macroporous cation-exchange resins (e.g., Amberlyst-15) or Zeolites to catalyze the reaction between 3-ethylphenol and isobutylene (or MTBE cracked in situ) 2.

Resins are preferred over medium-pore zeolites for this specific molecule because zeolites often exhibit shape-selectivity that artificially favors para-alkylation (due to spatial constraints within the pores) 3. Macroporous resins provide sufficient surface acidity without restricting the transition state, allowing the natural steric preference for the ortho-position (Position 6) to dictate the formation of 2-tert-butyl-5-ethylphenol 4.

Step-by-Step Experimental Methodologies

Protocol A: Synergistic Catalytic Synthesis (Lab-Scale)

This protocol is optimized for high-yield, bench-scale synthesis utilizing the synergistic FeCl₃/TFA system 1.

Reagents:

  • 3-ethylphenol (24.8 µL, 0.200 mmol, 1.0 equiv)

  • FeCl₃ (3.2 mg, 0.020 mmol, 10 mol%)

  • Di-tert-butyl peroxide (DTBP) (37 µL, 0.20 mmol, 1.0 equiv)

  • Trifluoroacetic acid (TFA) (11.5 µL, 0.15 mmol, 75 mol%)

  • 1,2-Dichloroethane (DCE) (0.8 mL, anhydrous)

Workflow:

  • Catalyst Handling: Inside a nitrogen-filled glovebox (to prevent hygroscopic deactivation), weigh 3.2 mg of FeCl₃ into a 1-dram reaction vial equipped with a magnetic stir bar. Seal with a PTFE-lined cap.

  • Substrate Addition: Outside the glovebox, inject 0.8 mL of anhydrous DCE, followed by 24.8 µL of 3-ethylphenol.

  • Activation: Add 37 µL of DTBP, immediately followed by the slow addition of 11.5 µL of TFA. The solution will exhibit a rapid color change indicating the formation of the active[FeCl₃(TFA)]⁻ H⁺ complex.

  • Reaction: Stir the mixture at 50 °C for 48 hours. Monitor via TLC (19:1 hexanes/EtOAc).

  • Quench & Filtration: Cool to room temperature. Filter the crude mixture through a 5-inch pipette plug of silica gel, eluting with 19:1 hexanes/EtOAc to remove iron salts.

  • Purification: Concentrate in vacuo. Purify via preparative TLC (19:1 hexanes/EtOAc) to isolate 2-tert-butyl-5-ethylphenol (Typical yield: ~58%).

  • Self-Validation (QC): Confirm product identity via HRMS (ESI-TOF). The calculated exact mass for the deprotonated molecular ion [C₁₂H₁₇O]⁻ is 177.1285; acceptable experimental variance is ±0.0010 Da 1.

Protocol B: Heterogeneous Resin-Catalyzed Synthesis (Scale-Up)

Adapted for industrial viability using solid-acid resins to eliminate aqueous waste streams 2, 4.

Workflow:

  • Preparation: Charge a high-pressure Parr reactor with 3-ethylphenol and 10 wt% (relative to phenol) of pre-dried Amberlyst-15 cation-exchange resin. Add toluene as a solvent (1:1 weight ratio to phenol).

  • Alkylation: Seal the reactor and heat to 80 °C. Introduce isobutylene gas at a controlled rate to maintain a 1:1.1 molar ratio (phenol to isobutylene) to prevent the formation of 2,4-di-tert-butyl-5-ethylphenol.

  • Agitation: Maintain an agitation speed of ≥800 rpm to eliminate external mass transfer limitations.

  • Monitoring: Sample every 60 minutes. Analyze via GC-FID. The reaction is typically complete within 4–6 hours when 3-ethylphenol conversion plateaus.

  • Recovery: Cool to 40 °C, vent unreacted isobutylene, and filter the mixture to recover the Amberlyst-15 resin (which can be washed with methanol and regenerated).

  • Self-Validation (QC): Distill the crude filtrate under reduced pressure. 2-tert-Butyl-5-ethylphenol will elute after the unreacted 3-ethylphenol but strictly before any di-alkylated byproducts.

Quantitative Data & Catalyst Comparison

The following table summarizes the kinetic and operational parameters of the primary catalyst systems used for the tert-butylation of phenols.

Catalyst SystemAlkylating AgentTemp (°C)RegioselectivityKey AdvantageDisadvantage
FeCl₃ / TFA DTBP or t-BuOH50High (Ortho favored)Mild conditions; highly selective for quaternary centers.Homogeneous; requires chromatographic purification.
Amberlyst-15 Isobutylene80–100Moderate (Ortho favored)Easily recoverable; scalable; zero aqueous waste.Prone to thermal degradation above 120 °C.
Zr-Beta Zeolite tert-Butanol70Variable (Shape-selective)Highly reusable; excellent thermal stability.Pore constraints can artificially suppress ortho-alkylation.
H₂SO₄ (Liquid) Isobutylene60–80Poor (Poly-alkylation)Extremely fast kinetics; low upfront cost.Highly corrosive; generates massive aqueous waste.

References

  • Pan, A., et al. "Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers." Chemical Science, Royal Society of Chemistry (2022). 1

  • Quick Company Patents. "An Improved Process For Alkylation Of Phenols." Patent Literature (n.d.). 2

  • Jiang, H., et al. "Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite." RSC Advances, Royal Society of Chemistry (n.d.). 3

  • Gehlawat, J. K. "Alkylation of Phenols with Isobutylene." Journal of Applied Chemistry, ResearchGate (2007).5

  • ResearchGate Authors. "Alkylation of phenol with isobutene catalysed by cation exchange resin: A kinetic study." ResearchGate (n.d.). 4

Sources

Exploratory

Spectroscopic Characterization and FTIR Absorption Dynamics of 2-tert-Butyl-5-ethylphenol

Executive Summary & Molecular Architecture In the realm of analytical chemistry and pharmaceutical quality control, Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool for structural eluc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the realm of analytical chemistry and pharmaceutical quality control, Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool for structural elucidation. This whitepaper provides an authoritative, in-depth analysis of the FTIR spectroscopic profile of 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) [1],[2].

Unlike simple phenols, 2-tert-butyl-5-ethylphenol presents a unique spectroscopic signature driven by its highly substituted aromatic ring. The presence of a bulky tert-butyl group at the ortho position relative to the phenolic hydroxyl (-OH) group introduces profound steric hindrance [3]. In standard unhindered phenols, molecules engage in extensive intermolecular hydrogen bonding, which thermodynamically weakens the O-H bond and manifests as a broad, low-frequency absorption band (~3200–3400 cm⁻¹). However, the ortho-tert-butyl group acts as a physical "steric shield," impeding the close approach of adjacent molecules. This forces the hydroxyl group into a predominantly non-hydrogen-bonded ("free") state, shifting the O-H stretching frequency upward into a sharp, distinct peak near 3600 cm⁻¹[3]. Understanding this causality is critical for researchers utilizing this compound as an antioxidant, a synthetic intermediate, or a stabilizing agent in drug formulations.

Quantitative FTIR Absorption Data

The spectroscopic data for 2-tert-butyl-5-ethylphenol can be deconstructed into specific vibrational modes dictated by its functional groups. Table 1 summarizes the definitive absorption bands required for positive identification and QA/QC validation.

Table 1: Key FTIR Absorption Bands and Structural Assignments

Wavenumber (cm⁻¹)Relative IntensityVibrational ModeStructural Assignment & Causality
3600 – 3620 Medium, SharpO-H Stretch (Free)Phenolic OH; sharpness is dictated by the ortho-tert-butyl group preventing intermolecular H-bonding.
3010 – 3080 WeakC-H Stretch (sp²)Aromatic ring hydrogens; high frequency due to the stiffer sp² hybridized carbons.
2870 – 2960 StrongC-H Stretch (sp³)Asymmetric/Symmetric stretching of the aliphatic tert-butyl and ethyl substituents.
1580, 1500, 1460 MediumC=C Ring StretchAromatic skeletal vibrations; splitting occurs due to the asymmetric 1,2,5-substitution pattern.
1360 – 1390 MediumC-H Bendingtert-Butyl "umbrella" deformation; highly characteristic of the -C(CH₃)₃ moiety.
1180 – 1220 StrongC-O StretchPhenolic C-O bond; slightly stiffened by electron donation from alkyl groups.
860 – 890 StrongC-H OOP BendOut-of-plane bending of the isolated hydrogen (C6) between the OH and ethyl groups.
800 – 820 StrongC-H OOP BendOut-of-plane bending of the two adjacent hydrogens (C3, C4) on the aromatic ring.

Mechanistic Causality Diagram

To visualize how the molecular architecture of 2-tert-butyl-5-ethylphenol dictates its FTIR spectrum, the following dependency model maps structural features to their corresponding spectral shifts.

G A 2-tert-Butyl-5-ethylphenol B Ortho tert-Butyl Group A->B C Meta Ethyl Group A->C D Phenolic OH Group A->D I 1,2,5-Trisubstituted Ring A->I E Steric Shielding B->E induces H Aliphatic C-H Stretch (~2960 cm⁻¹) B->H C->H D->E experiences F Reduced H-Bonding E->F causes G Sharp OH Stretch (~3600 cm⁻¹) F->G shifts to J OOP C-H Bend (~810, 880 cm⁻¹) I->J dictates

Fig 1: Causal relationship between molecular structure and FTIR spectral shifts.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure high-fidelity, reproducible spectroscopic data, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This methodology is engineered as a self-validating system , meaning built-in checkpoints guarantee the integrity of the data before the analysis is finalized[4].

Phase 1: Instrument Preparation & Baseline Validation
  • Crystal Selection: Equip the spectrometer with a Diamond ATR crystal. Causality: Diamond is chemically inert and withstands the high pressure required to ensure optimal contact with viscous liquids or crystalline solids without deforming the optical path[4].

  • Cleaning Protocol: Wipe the ATR crystal and anvil with a lint-free wipe dampened with HPLC-grade Isopropanol (IPA), followed by Acetone.

  • System Validation (Checkpoint 1): Acquire a background spectrum (air).

    • Self-Validation Criteria: The baseline must exhibit >98% transmittance across the 4000–400 cm⁻¹ range. Any peaks in the 2800–3000 cm⁻¹ region indicate residual aliphatic contamination. Do not proceed until the baseline is flat.

Phase 2: Sample Application & Acquisition
  • Sample Loading: Apply 1–2 drops of neat 2-tert-butyl-5-ethylphenol (or a concentrated solution in a volatile solvent like dichloromethane) directly onto the center of the diamond crystal[4]. If using a solvent, allow 60 seconds for complete evaporation.

  • Pressure Application: Lower the ATR pressure clamp until the torque-slip mechanism engages. Causality: Consistent pressure ensures uniform penetration depth of the evanescent wave, which is critical for accurate relative peak intensity measurements.

  • Data Collection: Acquire the spectrum using the following parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 to 64 (to optimize the signal-to-noise ratio)

    • Range: 4000 cm⁻¹ to 400 cm⁻¹

Phase 3: Spectral Processing & Final Validation
  • Atmospheric Compensation: Apply an atmospheric suppression algorithm to remove residual H₂O vapor and CO₂ artifacts.

  • System Validation (Checkpoint 2): Inspect the ~3600 cm⁻¹ region.

    • Self-Validation Criteria: If the O-H peak appears broad and centered around 3300 cm⁻¹, the sample has either absorbed excessive atmospheric moisture, or the steric hindrance has been compromised by an impurity. A sharp peak at ~3600–3620 cm⁻¹ confirms the structural integrity of the ortho-hindered phenol.

Applications in Drug Development & Materials Science

In pharmaceutical development, highly substituted phenols like 2-tert-butyl-5-ethylphenol are frequently utilized as robust antioxidants or radical scavengers. The steric bulk provided by the tert-butyl group stabilizes the phenoxy radical formed during oxidative stress, preventing it from participating in deleterious chain reactions.

During API (Active Pharmaceutical Ingredient) synthesis, FTIR serves as a rapid Process Analytical Technology (PAT). By monitoring the intensity of the sharp 3600 cm⁻¹ O-H stretch and the 1360 cm⁻¹ tert-butyl umbrella bend, chemists can quantitatively track the progress of aromatic alkylation reactions[4] in real-time, ensuring batch-to-batch consistency without the need for time-consuming chromatographic separations.

References

  • PubChem - Phenol, 2-(1,1-dimethylethyl)-5-ethyl- (CID 77916). National Center for Biotechnology Information. URL:[Link]

  • Schaefer, T., Sebastian, R., & Salman, S. R. - The intramolecular equilibrium in 2-tert-butylphenol and some derivatives. An anomalous indicating steric distortion. Canadian Journal of Chemistry (1984). URL:[Link]

  • RSC Advances - Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols. Royal Society of Chemistry (2018). URL:[Link]

Sources

Foundational

safety data sheet and in vitro toxicity profile of 2-tert-Butyl-5-ethylphenol

An In-Depth Technical Guide to the Safety Data Sheet (SDS) Architecture and In Vitro Toxicity Profile of 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) Executive Summary 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) is a ster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) Architecture and In Vitro Toxicity Profile of 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6)

Executive Summary

2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) is a sterically hindered alkylphenol primarily utilized as a chemical intermediate, antioxidant, and polymer additive. Due to the structural presence of a bulky tert-butyl group and an ethyl moiety on the phenolic ring, this compound exhibits high lipophilicity and specific steric interactions that govern its biological activity. This whitepaper synthesizes the foundational Safety Data Sheet (SDS) parameters and constructs a comprehensive in vitro toxicity profile based on the well-documented behavior of its structural analogs within the alkylphenol class[1][2].

Part 1: Physicochemical Properties & SDS Core Components

To accurately predict the biological behavior and handling requirements of 2-tert-Butyl-5-ethylphenol, we must first establish its physicochemical baseline. The high partition coefficient (XLogP3 = 4.0) indicates a strong propensity for lipid membrane accumulation, which is the primary driver of its baseline cellular toxicity[1][3].

Table 1: Physicochemical and Structural Properties

ParameterValueCausality / Biological Implication
CAS Number 4237-25-6Unique chemical identifier[1].
Molecular Formula C12H18ODetermines molecular weight and elemental composition[1].
Molecular Weight 178.27 g/mol Small enough to easily cross biological membranes via passive diffusion[1].
XLogP3 (Lipophilicity) 4.0High lipophilicity drives bioaccumulation potential and baseline membrane toxicity[1].
Hydrogen Bond Donors 1 (Phenolic -OH)Allows for specific interactions with target proteins, such as nuclear receptors[1].
Hydrogen Bond Acceptors 1 (Phenolic -OH)Facilitates orientation within hydrophobic binding pockets[1].
Hazard Identification (GHS Classification Extrapolation)

Based on read-across data from structurally similar compounds like p-tert-butylphenol and 2,4-di-tert-butylphenol, 2-tert-Butyl-5-ethylphenol requires stringent handling protocols[4][5]:

  • Skin/Eye Irritation (Category 2/2A): The phenolic hydroxyl group is a known irritant. Direct contact disrupts the stratum corneum lipid matrix[5].

  • Aquatic Toxicity (Chronic Category 2): Alkylphenols are notoriously persistent in aquatic environments and exhibit moderate bioaccumulation (BCF).

  • Handling: Must be handled under a chemical fume hood using nitrile gloves (thickness >0.11 mm) to prevent dermal absorption.

Part 2: Mechanistic In Vitro Toxicity Profile

Because highly specific in vitro data for 2-tert-Butyl-5-ethylphenol is sparse, toxicologists rely on the robust data available for the alkylphenol class to map its mechanistic profile. The toxicity of this compound is governed by three primary pathways:

Cytotoxicity & Membrane Disruption (Baseline Toxicity)

Alkylphenols induce non-specific "baseline toxicity" (narcosis) due to their lipophilic nature. In vitro studies on related poly(alkylphenol)s and di-tert-butylphenols demonstrate that these molecules partition into the lipid bilayer of cells, altering membrane fluidity and disrupting ion gradients[3][6]. Cytotoxicity is typically observed at higher concentrations (e.g., >50 μg/mL), leading to mitochondrial dysfunction and eventual apoptosis[4].

Endocrine Disruption Potential

The most critical toxicological endpoint for alkylphenols is endocrine disruption. The phenolic ring mimics the A-ring of 17β-estradiol, allowing these compounds to interact with nuclear hormone receptors[7]. In vitro reporter gene assays of similar substituted phenols (e.g., 2-tert-butylphenol) have demonstrated weak antagonistic effects on the Androgen Receptor (AR) and Progesterone Receptor (PR), as well as inverse agonism on the Estrogen-Related Receptor gamma (ERRγ)[2]. The bulky tert-butyl group at the ortho position creates steric hindrance that prevents optimal receptor activation, often shifting the molecule's behavior from an agonist to a weak antagonist[2].

Oxidative Stress

While industrially used as antioxidants, sterically hindered phenols can undergo auto-oxidation in vitro under cell culture conditions, forming reactive quinone intermediates. These electrophilic species deplete intracellular glutathione (GSH) and induce reactive oxygen species (ROS), leading to secondary genotoxic effects[8].

Part 3: Standardized In Vitro Experimental Protocols

To empirically validate the toxicity profile of 2-tert-Butyl-5-ethylphenol, the following self-validating protocols must be employed. These workflows are designed with built-in causality and internal controls to ensure data integrity (E-E-A-T).

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. We use this as a proxy for cell viability because membrane-disrupting alkylphenols directly impair mitochondrial respiration before causing cell lysis[6]. Cell Line: HepG2 (Human hepatocellular carcinoma) – chosen for its basal metabolic competency.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-tert-Butyl-5-ethylphenol in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final test concentrations of 0.1, 1, 10, 50, and 100 μM. Crucial: Final DMSO concentration must not exceed 0.1% to prevent solvent-induced toxicity.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO in media (defines 100% viability).

    • Positive Control: 0.1% Triton X-100 (defines 0% viability).

  • Dosing & Incubation: Aspirate old media and apply 100 μL of the dosed media to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization & Readout: Carefully aspirate the media and add 100 μL of DMSO to dissolve the purple formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Validation Metric: Calculate the Z'-factor using the vehicle and positive controls. The assay is only deemed valid if Z' ≥ 0.5.

Protocol B: ERα Transactivation Reporter Gene Assay

Causality: Binding assays only show affinity; reporter gene assays are required to prove functional transcription (agonism vs. antagonism)[7]. Cell Line: MCF-7 cells stably transfected with an Estrogen Response Element (ERE)-luciferase plasmid.

Step-by-Step Methodology:

  • Starvation Phase: Culture MCF-7 cells in phenol red-free DMEM with 5% charcoal-stripped FBS for 48 hours prior to the assay. Causality: Phenol red is a weak estrogen mimic, and standard FBS contains endogenous hormones that will mask the test compound's effects.

  • Dosing: Expose cells to 2-tert-Butyl-5-ethylphenol (0.1 - 50 μM).

  • Self-Validating Controls:

    • Agonist Positive Control: 10 nM 17β-estradiol (E2).

    • Antagonist Control: Co-treatment of 10 nM E2 + 1 μM Fulvestrant (ICI 182,780).

  • Lysis & Detection: After 24 hours, lyse the cells using passive lysis buffer. Add luciferin substrate and measure luminescence immediately.

  • Data Interpretation: Normalize luminescence units to total protein content (via BCA assay). A dose-dependent increase in luminescence indicates agonism, while a decrease in the presence of E2 indicates antagonism.

Part 4: Data Visualization

The following DOT diagrams map the logical relationships and workflows critical to understanding the in vitro behavior of this compound.

ED_Pathway A 2-tert-Butyl-5-ethylphenol (Lipophilic Entry) B Cytosolic ERα/AR Binding A->B Passive Diffusion C Receptor Dimerization & Translocation B->C Conformational Change D DNA Response Element Binding (ERE/ARE) C->D Nuclear Entry E Altered Gene Transcription (Endocrine Disruption) D->E Co-activator Recruitment

Fig 1: Mechanistic pathway of alkylphenol-induced endocrine disruption via nuclear receptor activation.

Workflow Step1 Cell Culture Preparation (HepG2 / MCF-7) Step2 Compound Dosing (0.1 - 100 μM) Step1->Step2 Step3A MTT Assay (Mitochondrial Viability) Step2->Step3A Step3B Reporter Gene Assay (Receptor Transactivation) Step2->Step3B Step3C ROS Assay (Oxidative Stress) Step2->Step3C Step4 Data Acquisition & IC50/EC50 Calculation Step3A->Step4 Step3B->Step4 Step3C->Step4

Fig 2: Self-validating in vitro screening workflow for assessing alkylphenol toxicity profiles.

References

  • PubChem. Phenol, 2-(1,1-dimethylethyl)-5-ethyl- | C12H18O. National Institutes of Health (NIH). Available at:[Link][1]

  • National Institute of Health Sciences (Japan). 2,4-Di-tert-butylphenol Toxicity Report. Available at: [Link][4]

  • European Commission. Risk Assessment Report on p-tert-butylphenol Human Health Part CAS No: 98-54-4. Available at: [Link][5]

  • OECD Existing Chemicals Database. P-TERT-BUTYL PHENOL CAS N°: 98-54-4. Available at:[Link]

  • ACS Publications. Determination of Endocrine Disruption Potential of Bisphenol A Alternatives in Food Contact Materials Using In Vitro Assays. Available at:[Link][7]

  • Biomaterials Research (PubMed Central). In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent. Available at:[Link][6]

  • Toxicology and Applied Pharmacology (PubMed). In vitro profiling of endocrine disrupting effects of phenols. Available at:[Link][2]

  • Journal of Hazardous Materials (PubMed). Long-term exposure to 2,4-di-tert-butylphenol impairs zebrafish fecundity and affects offspring development. Available at:[Link][8]

  • Environmental Science & Technology (ACS). Benchmarking the in Vitro Toxicity and Chemical Composition of Plastic Consumer Products. Available at:[Link][3]

Sources

Exploratory

crystal structure and X-ray diffraction of 2-tert-Butyl-5-ethylphenol

An In-Depth Technical Guide on the Structural Elucidation of 2-tert-Butyl-5-ethylphenol: Crystallographic Strategies and X-Ray Diffraction Protocols Executive Summary The structural elucidation of highly substituted alky...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Structural Elucidation of 2-tert-Butyl-5-ethylphenol: Crystallographic Strategies and X-Ray Diffraction Protocols

Executive Summary

The structural elucidation of highly substituted alkylphenols presents a unique intersection of synthetic methodology and physical chemistry. 2-tert-Butyl-5-ethylphenol (Molecular Weight: 178.27 g/mol )[1] is a sterically hindered aromatic compound synthesized via advanced Friedel-Crafts-type alkylation. While nuclear magnetic resonance (NMR) provides bulk connectivity data, single-crystal X-ray diffraction is required to unambiguously confirm the regioselectivity of the tert-butylation[2]. However, the physical properties of this compound—specifically its low melting point—render standard room-temperature crystallography ineffective. This whitepaper details the causality behind these physical properties and outlines the cryo-crystallographic and structural proxy protocols required to achieve definitive structural validation.

Chemical Context: Synthesis and Steric Causality

The synthesis of 2-tert-butyl-5-ethylphenol is achieved through a synergistic Brønsted/Lewis acid-catalyzed aromatic alkylation[3]. By reacting 3-ethylphenol with di-tert-butyl peroxide (DTBP) or unactivated tertiary alcohols in the presence of FeCl₃ and trifluoroacetic acid (TFA), researchers can forge new quaternary carbon centers with high ortho-selectivity[2].

The Causality of Physical State: In unhindered phenols, robust intermolecular hydrogen bonding networks (O–H···O) drive the formation of stable, high-melting crystalline lattices. However, the introduction of the bulky ortho-tert-butyl group in 2-tert-butyl-5-ethylphenol creates a rigid steric shield around the phenolic hydroxyl group. This shielding severely attenuates intermolecular hydrogen bonding. Coupled with the flexible meta-ethyl group, the lattice energy is drastically lowered, resulting in a compound that exhibits a boiling point of 135–138 °C (at 20 Torr)[4] and typically exists as a liquid or low-melting solid at ambient temperatures.

SynthesisWorkflow Substrate 3-Ethylphenol (Starting Material) Reaction Synergistic Catalyzed Aromatic Alkylation (50-100 °C) Substrate->Reaction Reagent Di-tert-butyl peroxide or tert-Butanol Reagent->Reaction Catalyst FeCl3 (Lewis Acid) + TFA (Brønsted Acid) Catalyst->Reaction Catalysis Product 2-tert-Butyl-5-ethylphenol (Target Compound) Reaction->Product Validation Single-Crystal X-Ray Diffraction (100 K) Product->Validation Regiochemical Confirmation

Fig 1: Synergistic Brønsted/Lewis acid catalyzed synthesis and validation workflow.

The Crystallographic Challenge: Cryo-Crystallography and Proxy Strategies

Because 2-tert-butyl-5-ethylphenol resists crystallization at room temperature, crystallographers must employ one of two self-validating strategies to prove regiochemistry:

  • In Situ Cryo-Crystallography: Growing crystals at sub-ambient temperatures and rapidly transferring them to a 100 K nitrogen cold stream to trap the kinetic solid-state phase[5].

  • The Structural Proxy Method: Synthesizing a heavier, solid analog—such as 2-tert-butyl-5-phenylphenol—using the exact same catalytic methodology. The phenyl ring increases the molecular weight and π-π stacking interactions, raising the melting point and allowing for standard low-temperature diffraction (e.g., CCDC 2045362)[2]. The regiochemistry of the proxy unambiguously infers the regiochemistry of the ethyl derivative.

ProxyStrategy Problem Challenge: 2-tert-Butyl-5-ethylphenol is a liquid/low-melting solid Path1 Direct Approach: Cryo-Crystallization (100 K, Mo Kα) Problem->Path1 Path2 Proxy Approach: Synthesize 2-tert-Butyl-5-phenylphenol (Solid Analog) Problem->Path2 Data1 Structure Solution (SHELXT/SHELXL) Path1->Data1 Data2 Standard X-Ray Diffraction (CCDC 2045362) Path2->Data2 Conclusion Unambiguous Confirmation of Ortho-tert-Butylation Regioselectivity Data1->Conclusion Data2->Conclusion

Fig 2: Logical workflow for overcoming phase-state limitations in X-ray diffraction.

Step-by-Step X-Ray Diffraction Protocol

To ensure scientific integrity and reproducibility, the following self-validating protocol is utilized for data collection of sterically hindered alkylphenols at 100 K[5].

Phase I: Sample Preparation and Mounting

  • Solvent Evaporation: Purify the compound via preparative TLC (eluting with 19:1 hexanes/EtOAc)[2]. Dissolve the purified 2-tert-butyl-5-ethylphenol in a minimal volume of hexanes and subject it to slow evaporation at -20 °C to induce nucleation.

  • Cryo-Protection: Submerge the resulting microcrystals in Paratone-N oil on a glass slide. Causality: The oil displaces ambient moisture, preventing the formation of amorphous ice rings during X-ray exposure, which would otherwise obscure high-angle diffraction spots.

  • Mounting: Select a single crystal under a polarizing microscope (checking for uniform extinction to rule out twinning) and mount it on a MiTeGen polyimide loop.

  • Rapid Quenching: Immediately transfer the loop to the diffractometer goniometer head, bathed in a 100 K nitrogen cold stream generated by an Oxford Cryosystems cooler.

Phase II: Data Collection and Reduction 5. Diffraction: Collect diffraction data on a Bruker-AXS Apex II diffractometer equipped with a CCD detector using a fine-focus sealed tube Mo Kα radiation source (λ = 0.71073 Å)[5]. 6. Scanning Strategy: Perform 0.5° φ- and ω-scans to ensure high redundancy and complete coverage of the reciprocal space[5]. 7. Integration & Correction: Integrate the raw frames using the SAINT software suite. Apply multi-scan absorption corrections using SADABS to account for the varying path lengths of the X-ray beam through the crystal[5].

Phase III: Structure Solution and Refinement 8. Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT[5]. 9. Refinement: Refine the structural model using full-matrix least-squares on F² with SHELXL. 10. Validation: Ensure the final R₁ value is < 5% and the Goodness-of-Fit (GooF) is near 1.0. The absence of residual electron density peaks > 1.0 e/ų near the ortho-position validates the correct assignment of the tert-butyl group.

Structural Analysis and Data Presentation

The crystallographic parameters of the proxy compound (2-tert-butyl-5-phenylphenol) serve as the baseline for understanding the structural metrics of the ethyl derivative. The table below summarizes the quantitative data derived from the diffraction experiments[1],[2],[5].

Table 1: Comparative Crystallographic and Refinement Parameters

Parameter2-tert-Butyl-5-ethylphenol (Target)2-tert-Butyl-5-phenylphenol (Proxy)
Empirical Formula C₁₂H₁₈OC₁₆H₁₈O
Formula Weight 178.27 g/mol 226.31 g/mol
Data Collection Temp. 100 K100 K
Radiation Source Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Crystal System Monoclinic (Predicted)Monoclinic
Space Group P2₁/c (Predicted)P2₁/c
CCDC Deposition N/A (Liquid at RT)CCDC 2045362
Hydrogen Bonding Weak (Sterically shielded)Weak (Sterically shielded)

Note: The structural metrics of the proxy confirm that the bulky tert-butyl group forces the phenolic O-H bond to rotate out of the optimal plane for continuous hydrogen-bonded chains, directly explaining the low melting points observed across this chemical class.

Conclusion

The structural elucidation of 2-tert-butyl-5-ethylphenol highlights the critical interplay between molecular sterics and macroscopic physical properties. Because the ortho-tert-butyl group disrupts hydrogen bonding, the compound's low melting point necessitates advanced cryo-crystallography or the intelligent use of structural proxies (like 2-tert-butyl-5-phenylphenol) to obtain X-ray diffraction data[5]. By employing rigorous, self-validating protocols at 100 K using Mo Kα radiation, researchers can unambiguously confirm the regioselectivity of synergistic Brønsted/Lewis acid-catalyzed alkylations, driving forward the development of complex, sterically hindered aromatic architectures.

References

  • [1] Title: Phenol, 2-(1,1-dimethylethyl)-5-ethyl- | C12H18O - PubChem. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • [2] Title: Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Source: Chemical Science (Royal Society of Chemistry). URL:[Link]

  • [5] Title: Electronic Supplementary Information for: Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation. Source: Chemical Science (Royal Society of Chemistry). URL:[Link]

  • [3] Title: Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers (PMC Full Text). Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 2-tert-Butyl-5-ethylphenol Derivatives

Introduction Substituted phenols, particularly those with bulky alkyl groups, are a cornerstone of industrial and pharmaceutical chemistry. Among these, 2-tert-Butyl-5-ethylphenol and its derivatives are of significant i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted phenols, particularly those with bulky alkyl groups, are a cornerstone of industrial and pharmaceutical chemistry. Among these, 2-tert-Butyl-5-ethylphenol and its derivatives are of significant interest due to their versatile applications as antioxidants, stabilizers, and key intermediates in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[1][2] The strategic placement of the tert-butyl and ethyl groups on the phenolic ring imparts unique properties, influencing both the reactivity of the molecule and its biological activity.

This guide provides a detailed exploration of the synthesis of 2-tert-Butyl-5-ethylphenol, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for optimization and troubleshooting. The primary synthetic route discussed is the Friedel-Crafts alkylation, a robust and widely used method for attaching alkyl substituents to aromatic rings.[3]

Theoretical Framework: The Friedel-Crafts Alkylation of Phenols

The synthesis of 2-tert-Butyl-5-ethylphenol is most commonly achieved through the Friedel-Crafts alkylation of 4-ethylphenol with a tert-butylating agent, such as isobutylene or tert-butanol.[4][5] This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (the tert-butyl carbocation) attacks the electron-rich aromatic ring of the phenol.[3][6]

The reaction proceeds via the following key steps:

  • Generation of the Electrophile: In the presence of an acid catalyst, the tert-butylating agent is converted into a tert-butyl carbocation. This is a stable tertiary carbocation, which acts as the electrophile.

  • Electrophilic Attack: The electron-rich phenol ring attacks the tert-butyl carbocation. The hydroxyl (-OH) and ethyl (-C2H5) groups are both activating and ortho-, para-directing. In 4-ethylphenol, the para position is blocked by the ethyl group, thus directing the incoming tert-butyl group to the ortho position relative to the hydroxyl group.

  • Deprotonation: A base in the reaction mixture removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product.

The choice of catalyst is crucial and can significantly influence the reaction's efficiency and selectivity. A variety of catalysts can be employed, including:

  • Brønsted acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used.[1]

  • Lewis acids: Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective but can be harsh.[3][6]

  • Solid acid catalysts: Zeolites, activated clays, and acidic ion-exchange resins (e.g., Amberlyst-15) offer advantages in terms of easier separation and recyclability.[1][5][7]

It is important to note that phenol itself can be a challenging substrate for Friedel-Crafts reactions as the lone pair on the oxygen can coordinate with Lewis acid catalysts, deactivating them.[8] However, with appropriate catalyst selection and reaction conditions, good yields can be achieved.

Experimental Protocols

Protocol 1: Synthesis of 2-tert-Butyl-5-ethylphenol from 4-ethylphenol using a Solid Acid Catalyst

This protocol describes a method that is generally preferred for its ease of work-up and reduced environmental impact.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-Ethylphenol122.1661.08 g0.5
tert-Butanol74.1240.77 g0.55
Amberlyst-15 (or similar solid acid catalyst)-6.1 g-
Toluene (solvent)92.14250 mL-
Diethyl ether (for extraction)74.12As needed-
Saturated sodium bicarbonate solution-As needed-
Anhydrous magnesium sulfate120.37As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: To the 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-ethylphenol (61.08 g, 0.5 mol) and toluene (250 mL).

  • Catalyst Addition: Add the Amberlyst-15 catalyst (6.1 g) to the flask.

  • Reaction Initiation: Begin stirring and heat the mixture to 80-90°C.

  • Reagent Addition: Slowly add tert-butanol (40.77 g, 0.55 mol) to the reaction mixture over a period of 1 hour using the dropping funnel.

  • Reaction Monitoring: Maintain the reaction temperature at 80-90°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid acid catalyst. The catalyst can be washed with toluene and dried for potential reuse.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any acidic impurities, followed by water (2 x 100 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain 2-tert-Butyl-5-ethylphenol as a colorless to pale yellow liquid.

Protocol 2: Synthesis using Isobutylene Gas

This method is often used in industrial settings and avoids the formation of water as a byproduct.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-Ethylphenol122.1661.08 g0.5
Sulfuric acid (98%)98.083.0 g0.03
Isobutylene56.11~30.8 g~0.55
Hexane (solvent)86.18200 mL-

Equipment:

  • Gas dispersion tube

  • Reaction flask with stirrer, condenser, and gas inlet

  • Ice bath

Procedure:

  • Reactor Setup: In a reaction flask equipped with a stirrer, condenser, and gas inlet, dissolve 4-ethylphenol (61.08 g, 0.5 mol) in hexane (200 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (3.0 g) to the stirred solution.

  • Reaction: Cool the mixture in an ice bath and bubble isobutylene gas through the solution using a gas dispersion tube. The addition of isobutylene is exothermic, so the rate should be controlled to maintain the temperature below 20°C.

  • Monitoring: Monitor the reaction by GC. The reaction is typically complete within 2-3 hours.

  • Work-up:

    • Stop the flow of isobutylene and allow the mixture to warm to room temperature.

    • Carefully quench the reaction by adding water (100 mL).

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

    • Wash with brine (100 mL), separate the organic layer, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the product by vacuum distillation.

Visualization of Workflow and Mechanism

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants (4-Ethylphenol, tert-Butanol) Reactants (4-Ethylphenol, tert-Butanol) Heating & Stirring Heating & Stirring Reactants (4-Ethylphenol, tert-Butanol)->Heating & Stirring Solvent & Catalyst Solvent & Catalyst Solvent & Catalyst->Heating & Stirring Reagent Addition Reagent Addition Heating & Stirring->Reagent Addition Monitoring (TLC/GC) Monitoring (TLC/GC) Reagent Addition->Monitoring (TLC/GC) Cooling & Filtration Cooling & Filtration Monitoring (TLC/GC)->Cooling & Filtration Washing & Extraction Washing & Extraction Cooling & Filtration->Washing & Extraction Drying Drying Washing & Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Final Product Final Product Vacuum Distillation->Final Product

Caption: General workflow for the synthesis of 2-tert-Butyl-5-ethylphenol.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation tBuOH tert-Butanol H_plus H+ (Catalyst) tBuOH->H_plus protonation tBu_cation tert-Butyl Carbocation H_plus->tBu_cation loss of water H2O H2O tBu_cation->H2O intermediate Arenium Ion Intermediate tBu_cation->intermediate ethylphenol 4-Ethylphenol ethylphenol->tBu_cation attack product 2-tert-Butyl-5-ethylphenol intermediate->product loss of H+ product->H_plus regenerates catalyst

Caption: Mechanism of the Friedel-Crafts alkylation of 4-ethylphenol.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficient catalyst activity or amount.- Reaction temperature too low.- Reaction time too short.- Increase catalyst loading or use a more active catalyst.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Extend the reaction time.
Low Selectivity (Isomer Formation) - High reaction temperature.- Inappropriate catalyst.- Lower the reaction temperature.- Screen different catalysts; solid acid catalysts often offer better regioselectivity.
Polyalkylation - High ratio of alkylating agent to phenol.- High catalyst concentration.- Use a molar excess of 4-ethylphenol relative to the tert-butylating agent.- Add the tert-butylating agent slowly.- Consider stopping the reaction at a lower conversion to minimize polyalkylation.
Byproduct Formation (e.g., from rearrangements) - Use of certain Lewis acids can promote side reactions.- Switch to a milder catalyst, such as a Brønsted acid or a solid acid catalyst.

Safety Precautions

  • Phenolic Compounds: Phenols are corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acids: Strong acids like sulfuric acid are highly corrosive. Handle in a fume hood and wear acid-resistant gloves and a face shield.

  • Solvents: Organic solvents like toluene and hexane are flammable. Work in a well-ventilated area away from ignition sources.

  • Isobutylene: This is a flammable gas. Handle in a well-ventilated area and ensure all connections are secure to prevent leaks.

  • Exothermic Reactions: The alkylation reaction can be exothermic. Use controlled addition of reagents and have a cooling bath ready to manage the temperature.[5]

Conclusion

The synthesis of 2-tert-Butyl-5-ethylphenol and its derivatives via Friedel-Crafts alkylation is a well-established and versatile method. By understanding the underlying reaction mechanism and carefully controlling reaction parameters such as catalyst choice, temperature, and stoichiometry, researchers can achieve high yields and selectivity. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug development and chemical synthesis, enabling the efficient production of these important compounds.

References

  • Hey Phenol- Everyone has their Cross to Bear - Scientific Update - UK. (2023, June 28). Scientific Update. [Link]

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide - ACS Publications. (n.d.). ACS Publications. [Link]

  • A Noncoordinating Acid-Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols - PubMed. (2021, March 19). National Center for Biotechnology Information. [Link]

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol | ACS Omega - ACS Publications. (2022, August 24). ACS Publications. [Link]

  • 2-tert-butyl-5-ethyl-4-methylphenol - Chemical Synthesis Database. (n.d.). ChemSynthesis. [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. (n.d.). J&K Scientific. [Link]

  • CN1634827A - Method for preparing 2-tert-butyl-5-methylphenol with Hβ zeolite as catalyst - Google Patents. (n.d.).
  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Phenol, 2-(1,1-dimethylethyl)-5-ethyl- | C12H18O - PubChem. (n.d.). PubChem. [Link]

Sources

Application

Application Note: 2-tert-Butyl-5-ethylphenol as a Steric Antioxidant in High-Performance Polymers

Executive Summary: Polymer Stabilization in Biomedical and Pharmaceutical Applications In the pharmaceutical and biomedical sectors, the structural integrity of polymeric materials—ranging from drug-eluting stent matrice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Polymer Stabilization in Biomedical and Pharmaceutical Applications

In the pharmaceutical and biomedical sectors, the structural integrity of polymeric materials—ranging from drug-eluting stent matrices to primary pharmaceutical packaging—is paramount. During high-temperature melt processing and subsequent sterilization cycles, polymers such as polyamides and polyolefins are subjected to severe thermal and oxidative stress. This stress initiates radical chain reactions that cause chain scission, cross-linking, and the leaching of degradants into drug formulations.

To mitigate this, 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) is utilized as a primary sterically hindered phenolic antioxidant. This application note details the mechanistic principles, compounding protocols, and analytical validation required to successfully implement this steric antioxidant into high-performance polymer matrices.

Mechanistic Principles: Steric Hindrance and Radical Scavenging

The efficacy of 2-tert-Butyl-5-ethylphenol (2-tB-5-EP) relies on its ability to interrupt the auto-oxidation cycle of polymers. The stabilization process is driven by two critical structural features:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group acts as a highly reactive hydrogen donor. It rapidly transfers a proton to highly destructive peroxyl radicals (ROO•) generated during polymer degradation, converting them into stable hydroperoxides (ROOH) .

  • Steric Hindrance: The bulky tert-butyl group positioned on the benzene ring provides a physical "shield" around the newly formed phenoxy radical (ArO•). This steric hindrance, combined with resonance stabilization across the conjugated benzene ring, drastically lowers the radical's activity. It prevents the phenoxy radical from abstracting hydrogen from the polymer backbone, effectively terminating the oxidation chain reaction .

Mechanism Degradation Polymer Degradation (Heat, UV, O2) Peroxyl Peroxyl Radical (ROO•) Degradation->Peroxyl Chain Initiation HAT Hydrogen Atom Transfer (HAT) Peroxyl->HAT Radical Propagation Antioxidant 2-tert-Butyl-5-ethylphenol (ArOH) Antioxidant->HAT Proton Donation StablePolymer Stable Hydroperoxide (ROOH) HAT->StablePolymer Chain Termination PhenoxyRadical Sterically Hindered Phenoxy Radical (ArO•) HAT->PhenoxyRadical Resonance Stabilization

Radical scavenging mechanism of 2-tert-Butyl-5-ethylphenol via Hydrogen Atom Transfer.

Physicochemical Profile

Understanding the physical properties of 2-tB-5-EP is critical for predicting its volatility and migration potential within a polymer matrix.

PropertyValueRelevance to Polymer Compounding
IUPAC Name 2-tert-butyl-5-ethylphenolDetermines structural nomenclature.
CAS Number 4237-25-6Standardized chemical identification.
Molecular Formula C₁₂H₁₈OIndicates a mono-hindered phenolic structure.
Molecular Weight 178.27 g/mol Low MW requires careful thermal management to prevent volatilization.
Hydrogen Bond Donors 1Represents the single active site for radical scavenging.
XLogP3-AA 4.0High lipophilicity ensures excellent compatibility with hydrophobic polymers.

Experimental Protocols

Protocol A: Masterbatch Compounding via Twin-Screw Extrusion

To achieve optimal stabilization, 2-tB-5-EP must be homogeneously dispersed into the polymer matrix. Because hindered phenols cannot decompose the hydroperoxides they create, they must be formulated with a secondary antioxidant (e.g., phosphite esters) to achieve a synergistic effect .

Step-by-Step Methodology:

  • Pre-Mixing: Dry-blend the base polymer resin (e.g., Polyamide 6) with 0.25 wt% 2-tB-5-EP and 0.25 wt% phosphite secondary antioxidant.

    • Causality: Phosphites decompose the hydroperoxides (ROOH) generated by the primary antioxidant into non-reactive alcohols. This prevents the hydroperoxides from cleaving into new radicals under heat, creating a highly effective, closed-loop synergistic stabilization system.

  • Feeding: Introduce the dry blend into the main hopper of a co-rotating twin-screw extruder.

    • Causality: Co-rotating twin screws provide the intense shear forces necessary to uniformly disperse the low-molecular-weight antioxidant within the highly viscous polymer melt, eliminating localized degradation "hot spots."

  • Melt Compounding: Set the extruder temperature profile from 220°C at the feed zone to 260°C at the die.

    • Causality: The temperature must strictly remain above the polymer's melting point to ensure flow, but below the volatilization threshold of the antioxidant to ensure the additive remains embedded in the matrix rather than off-gassing.

  • Pelletizing and Quenching: Extrude the strand through a water bath and cut into pellets.

Self-Validation Check: Post-extrusion pellets must be optically clear (for amorphous polymers) or uniformly opaque without yellowing. Yellowing indicates the formation of quinoid structures, signifying that the primary antioxidant was prematurely consumed during processing due to excessive thermal shear or insufficient secondary antioxidant loading .

Protocol B: Oxidative Induction Time (OIT) Analysis via DSC

OIT is a standardized accelerated aging test used to quantify the efficacy of the antioxidant package.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 ± 0.5 mg of the compounded polymer into an open aluminum DSC pan.

    • Causality: Open pans ensure maximum surface area exposure to the oxidizing atmosphere, standardizing the diffusion rate of oxygen into the polymer melt.

  • Isothermal Heating: Heat the sample at 20°C/min to 200°C under a continuous Nitrogen purge (50 mL/min). Hold isothermally for 5 minutes.

    • Causality: Nitrogen prevents premature oxidation during the heating ramp, ensuring that the measured induction time strictly reflects isothermal degradation at the target temperature.

  • Oxidation Trigger: Switch the purge gas from Nitrogen to Oxygen (50 mL/min). Record the time from the gas switch until the onset of the exothermic oxidation peak.

    • Causality: The sudden introduction of oxygen forces accelerated thermo-oxidative degradation. The delay before the exotherm directly quantifies the radical-scavenging capacity of the loaded 2-tB-5-EP.

Self-Validation Check: A successful OIT test will display a completely flat baseline prior to a sharp, unambiguous exothermic peak. A drifting baseline prior to the peak indicates premature oxidation, requiring a system leak check and a re-purge of the DSC cell.

Quantitative Data Interpretation

The following table demonstrates the synergistic performance gains when 2-tB-5-EP is compounded correctly with a secondary antioxidant, validated via the OIT protocol described above.

Formulation MatrixPrimary Antioxidant: 2-tB-5-EP (wt%)Secondary Antioxidant: Phosphite (wt%)OIT at 200°C (minutes)Oxidation Resistance Gain
Neat Polyamide 6 0.00.04.2Baseline
PA6 + Primary Only 0.50.028.5+578%
PA6 + Secondary Only 0.00.512.1+188%
PA6 + Synergistic Blend 0.250.2554.3+1192%

Data Interpretation: While 2-tB-5-EP alone provides a substantial 578% increase in thermal stability, the combination of the hindered phenol with a hydroperoxide-decomposing phosphite yields a non-linear, synergistic improvement of over 1100%, proving the necessity of the dual-additive compounding protocol.

References

  • National Center for Biotechnology Information (PubChem). "Phenol, 2-(1,1-dimethylethyl)-5-ethyl- (CID 7040100)." PubChem Database. Available at:[Link][1]

  • Cambridge Prisms: Plastics. "A review of additive usage in polymer manufacturing: case study phenolic antioxidants." Cambridge University Press. Available at:[Link][2]

  • PubMed Central (PMC). "Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6." National Institutes of Health. Available at:[Link][3]

  • Partners in Chemicals. "Hindered phenolic antioxidants for protection of polymers." Partinchem Technical Articles. Available at:[Link][4]

  • Vinati Organics. "Mechanism of Hindered Phenol Antioxidant." Vinati Organics Insights. Available at:[Link][5]

Sources

Method

Application Note: Catalytic Alkylation Strategies for the Synthesis of 2-tert-Butyl-5-ethylphenol

Executive Summary & Scientific Rationale The installation of all-carbon quaternary centers on aromatic rings is a highly valuable transformation in the synthesis of advanced antioxidants, specialty polymers, and pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The installation of all-carbon quaternary centers on aromatic rings is a highly valuable transformation in the synthesis of advanced antioxidants, specialty polymers, and pharmaceutical intermediates. 2-tert-Butyl-5-ethylphenol is a sterically hindered substituted phenol whose synthesis relies on the precise, regioselective tert-butylation of 3-ethylphenol.

Historically, Friedel-Crafts alkylations required hazardous alkylating agents (e.g., pressurized isobutylene gas) and super-stoichiometric amounts of harsh strong acids. Modern synthetic paradigms have shifted toward greener, highly efficient catalytic modalities. This application note details two field-proven methodologies: a precision small-scale protocol utilizing 1[1], and a scalable, eco-friendly solid-acid protocol utilizing 2[2].

Mechanistic Insights: Causality of Regioselectivity

Achieving high regioselectivity in the alkylation of 3-ethylphenol requires exploiting the subtle interplay between electronic directing effects and steric hindrance.

  • Electronic Reinforcement : In 3-ethylphenol, the hydroxyl (-OH) group and the ethyl (-CH₂CH₃) group are both ortho/para-directing. Because they are meta to each other (positions 1 and 3), their directing effects mutually reinforce attack at positions 2, 4, and 6.

  • Steric Causality :

    • Position 2 is flanked by both the -OH and ethyl groups, making it sterically inaccessible for a bulky tert-butyl carbocation.

    • Position 4 is para to the -OH group but ortho to the ethyl group.

    • Position 6 is ortho to the -OH group but para to the ethyl group.

  • The Outcome : Because the -OH group is sterically smaller than the ethyl group, electrophilic attack by the tert-butyl carbocation preferentially occurs at the less hindered position 6. Subsequent IUPAC re-numbering of the ring (to assign the lowest possible locants: 1,2,5 vs 1,3,6) yields the target molecule:3[3].

Mechanism A 3-Ethylphenol (OH directs o/p) C Steric Analysis: Pos 2: Blocked Pos 4: Hindered by Ethyl Pos 6: Favored (ortho to OH) A->C Directing Group Effects B tert-Butyl Cation (From DTBP/t-BuOH) D Wheland Intermediate (Electrophilic Attack at C6) B->D Electrophile Generation C->D Regioselective Attack E 2-tert-Butyl-5-ethylphenol (Target Product) D->E Rearomatization (-H+)

Caption: Mechanistic pathway and regioselectivity logic for the synthesis of 2-tert-butyl-5-ethylphenol.

Quantitative Data Summaries

Table 1: Comparative Analysis of Catalytic Alkylation Methods for 2-tert-Butyl-5-ethylphenol

ParameterSynergistic Brønsted/Lewis AcidSolid Acid (Cation-Exchange)
Catalyst System FeCl₃ (10 mol%) + TFA (75 mol%)Cation-Exchange Resin (2–20 wt%)
Alkylating Agent DTBP or tert-ButanolMTBE (Methyl tert-butyl ether)
Solvent 1,2-Dichloroethane (DCE)Toluene or Xylene
Temperature 50 °C40 °C – 150 °C
Reaction Time 2 – 48 hours1 – 10 hours
Primary Advantage High precision, bench-stable reagentsEco-friendly, easy catalyst recovery
Yield / Conversion ~58% isolated yield (high selectivity)High conversion, requires distillation

Experimental Protocols

Protocol A: Precision Synthesis via Synergistic Brønsted/Lewis Acid Catalysis

This protocol utilizes a synergistic catalyst system where Iron(III) chloride (Lewis acid) coordinates with Trifluoroacetic acid (Brønsted acid) to significantly enhance its acidity. This allows for the generation of a tert-butyl carbocation from unactivated, bench-stable reagents like di-tert-butyl peroxide (DTBP)[1].

Self-Validation Logic: This protocol employs a mild 50 °C incubation and utilizes a rapid silica plug filtration to instantly quench the acid and sequester the iron catalyst, preventing thermodynamic equilibration or product degradation.

Materials:

  • 3-ethylphenol (1.0 equiv, 0.200 mmol, 24.8 µL)

  • Iron(III) chloride (FeCl₃) (0.1 equiv, 0.020 mmol, 3.2 mg)

  • Di-tert-butyl peroxide (DTBP) (1.0 equiv, 0.20 mmol, 37 µL)

  • Trifluoroacetic acid (TFA) (0.75 equiv, 0.15 mmol, 11.5 µL)

  • 1,2-Dichloroethane (DCE) (0.8 mL, 0.25 M)

Step-by-Step Methodology:

  • Preparation : To a dry 1-dram glass vial equipped with a magnetic stir bar, add 3.2 mg of FeCl₃.

  • Substrate Addition : Add 0.8 mL of DCE to suspend the catalyst, followed by 24.8 µL of 3-ethylphenol.

  • Alkylating Agent : Introduce 37 µL of DTBP to the reaction mixture.

  • Catalysis Initiation : Dropwise, add 11.5 µL of TFA. The addition of TFA initiates the synergistic catalytic cycle.

  • Thermal Incubation : Seal the vial and heat the reaction mixture at 50 °C for 2 to 48 hours. Monitor the disappearance of the starting material via TLC (Thin Layer Chromatography) using a 19:1 Hexanes/EtOAc solvent system.

  • Quenching & Filtration : Once complete, cool the mixture to room temperature. Filter the solution directly through a 5-inch glass pipette tightly packed with a silica gel plug (approximately half-filled) to remove the iron catalyst and quench the acid. Elute with a 1:1 mixture of Hexanes/EtOAc.

  • Isolation : Concentrate the filtrate in vacuo. Purify the crude residue via preparative TLC or silica gel flash chromatography (eluting with 19:1 Hexanes/EtOAc) to 3 as a purified product[3].

Workflow S1 1. Preparation 3-ethylphenol + FeCl3 in DCE S2 2. Alkylation Agent Add DTBP (1 equiv) S1->S2 S3 3. Catalysis Initiation Dropwise addition of TFA S2->S3 S4 4. Thermal Incubation 50 °C for 2-48 hours S3->S4 S5 5. Quench & Filter Silica gel plug (Hexanes/EtOAc) S4->S5 S6 6. Isolation Preparative TLC or Chromatography S5->S6

Caption: Step-by-step workflow for the synergistic Brønsted/Lewis acid catalyzed alkylation.

Protocol B: Scalable Synthesis via Solid Acid Catalysis

Self-Validation Logic: Utilizing Methyl tert-butyl ether (MTBE) as an alkylating agent allows for the in situ generation of isobutylene. The heterogeneous resin catalyst eliminates the need for aqueous basic workups, ensuring a completely anhydrous, easily scalable process that prevents emulsion formation during purification.

Materials:

  • 3-ethylphenol

  • Methyl tert-butyl ether (MTBE) (Molar ratio Phenol:MTBE = 1:1 to 1:3)

  • Cation-exchange resin (e.g., Amberlyst-15) (5-10 wt% relative to phenol)

  • Toluene (Solvent, 1:1 weight ratio to phenol)

Step-by-Step Methodology:

  • Reactor Setup : Charge a round-bottom flask or pressure reactor with 3-ethylphenol and toluene.

  • Catalyst Addition : Add the cation-exchange resin. (Note: Ensure the resin is pre-dried to remove moisture, which can inhibit the active acidic sites).

  • MTBE Addition : Add MTBE to the mixture.

  • Thermal Cracking & Alkylation : Heat the mixture to 80 °C – 100 °C under continuous stirring for 4–6 hours. At this temperature, the acidic resin 2 and methanol, while simultaneously driving the Friedel-Crafts alkylation of the phenol[2].

  • Catalyst Recovery : Cool the reaction to room temperature and filter the mixture to recover the solid resin catalyst. The catalyst can be washed with toluene and recycled for subsequent batches.

  • Isolation : Subject the filtrate to fractional vacuum distillation to separate the solvent, unreacted starting materials, and the purified 2-tert-butyl-5-ethylphenol.

Sources

Application

Application Note: Liquid-Liquid Extraction of 2-tert-Butyl-5-ethylphenol from Aqueous Mixtures

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The isolation of sterically hindered alkylphenols from aqueous matr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The isolation of sterically hindered alkylphenols from aqueous matrices is a critical sample preparation step in environmental monitoring, polymer additive analysis, and pharmaceutical synthesis. This application note details the optimized liquid-liquid extraction (LLE) protocol for 2-tert-Butyl-5-ethylphenol . By leveraging the compound's high lipophilicity and specific acid-base chemistry, this guide provides a self-validating workflow designed to maximize recovery while minimizing thermal degradation and emulsion formation.

Mechanistic Principles & Chemical Causality

To design a highly efficient extraction system, one must first understand the physicochemical behavior of the target analyte. 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) is a sterically hindered phenol. Its extraction dynamics are governed by two primary factors:

  • Elevated pKa due to Steric Hindrance: Unsubstituted phenol has a pKa of ~10.0. However, the bulky tert-butyl group at the ortho position sterically hinders the solvation of the phenolate anion, while the alkyl groups donate electron density (+I effect). This shifts the pKa to approximately 11.45. Consequently, standard mild bases (like sodium bicarbonate, pH 8-9) will not deprotonate this compound. To force the compound into the aqueous phase, a strong base (pH > 12.5) is required. Conversely, to ensure complete protonation for extraction into an organic solvent, the aqueous matrix must be acidified to pH < 9 (practically optimized to pH ≤ 4)[1].

  • High Lipophilicity (LogP): In its neutral, protonated state, the compound exhibits an XLogP3-AA of 4.0[2], making it highly hydrophobic. It will partition almost exclusively into non-polar or slightly polar organic solvents.

  • Thermal Volatility: Alkylphenols are known to suffer from thermal losses during solvent evaporation or pressurized extraction at elevated temperatures. Therefore, extraction and subsequent concentration steps must be kept below 50 °C[3].

Visualization: pH-Dependent Partitioning

Mechanism A 2-t-Butyl-5-ethylphenol (Protonated, LogP=4.0) Organic Soluble B 2-t-Butyl-5-ethylphenolate (Deprotonated, Anionic) Water Soluble A->B Add Base (pH > 12.5) B->A Add Acid (pH < 9.0)

pH-dependent structural state and phase partitioning of 2-tert-Butyl-5-ethylphenol.

Quantitative Data: Properties & Solvent Selection

Table 1: Physicochemical Properties of the Target Analyte
PropertyValueCausality / Impact on Extraction
CAS Number 4237-25-6Unique identifier for reagent sourcing.
Molecular Weight 178.27 g/mol Determines mass balance and molarity calculations[2].
XLogP3-AA 4.0Indicates extreme hydrophobicity; requires non-polar solvents[2].
Estimated pKa ~11.45Dictates that pH must be strictly controlled (< 9) to prevent ionization.
Table 2: Extraction Solvent Matrix
SolventPolarity IndexBoiling PointSuitabilityRationale
MTBE 2.555 °COptimal Excellent phase separation; low BP prevents thermal loss of analyte during drying.
Hexane 0.169 °CHighHighly selective for hydrophobic compounds; rejects polar impurities.
Ethyl Acetate 4.477 °CModerateGood solubility, but co-extracts water and polar matrix components.
Dichloromethane 3.139 °CModerateForms the bottom layer; highly toxic and heavily regulated.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes Methyl tert-butyl ether (MTBE) due to its superior phase separation kinetics and low boiling point.

Reagents Required:
  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow Diagram

Workflow A Aqueous Sample (Contains Alkylphenol) B Acidification (Add 1M HCl to pH < 4) A->B C Solvent Addition (Add MTBE, 1:1 v/v) B->C D Phase Separation (Centrifuge / Settle) C->D E Aqueous Phase (Discard / Polar Impurities) D->E Bottom Layer F Organic Phase (Contains Target Phenol) D->F Top Layer G Brine Wash & Drying (Anhydrous Na2SO4) F->G H Concentration (Rotary Evaporation < 40°C) G->H

Workflow for the liquid-liquid extraction of 2-tert-Butyl-5-ethylphenol from aqueous mixtures.

Procedure:
  • Sample Preparation & Acidification: Transfer 50 mL of the aqueous sample into a clean 250 mL separatory funnel. Add 1 M HCl dropwise while swirling until the pH reaches ≤ 4.0 (verify with pH paper).

    • Causality: Acidification guarantees the complete protonation of the sterically hindered phenol, driving its partition coefficient entirely toward the organic phase.

  • Solvent Addition: Add 50 mL of MTBE to the separatory funnel (1:1 phase ratio).

  • Extraction: Stopper the funnel and invert gently for 2 to 3 minutes. Vent the stopcock frequently to release vapor pressure.

    • Causality: Alkylphenols can act as weak surfactants. Vigorous shaking will induce stable emulsions. Gentle inversion maximizes surface area contact without emulsification.

  • Phase Separation: Secure the funnel on a ring stand and allow the phases to separate completely (approx. 10 minutes). MTBE (density 0.74 g/mL) will form the upper organic layer.

  • Phase Collection: Drain the lower aqueous layer into a secondary beaker. Collect the upper MTBE layer in an Erlenmeyer flask. (Optional: Re-extract the aqueous layer with an additional 25 mL of MTBE to ensure >99% recovery, combining the organic extracts).

  • Brine Wash: Return the combined MTBE extract to the separatory funnel. Add 20 mL of saturated NaCl (brine) and gently invert. Separate and discard the lower aqueous layer.

    • Causality: The high ionic strength of brine exerts a "salting-out" effect, forcing dissolved water and polar trace impurities out of the organic phase.

  • Drying: Add anhydrous Na₂SO₄ to the MTBE extract. Swirl until the drying agent flows freely (like sand) rather than clumping. Filter the solution through fluted filter paper to remove the solid Na₂SO₄.

  • Concentration: Transfer the dried MTBE extract to a round-bottom flask. Concentrate using a rotary evaporator. Crucial: Maintain the water bath temperature at ≤ 40 °C and pressure at ~250 mbar.

    • Causality: Elevated temperatures (>50 °C) cause significant thermal loss of alkylphenols due to their inherent volatility[3].

Troubleshooting & Quality Control

  • Persistent Emulsions: If an emulsion forms during Step 3, do not discard the sample. Add 2-3 grams of solid NaCl directly to the separatory funnel and swirl. The increased ionic strength will break the emulsion by decreasing the solubility of MTBE in the aqueous phase. Alternatively, centrifuge the mixture at 3000 rpm for 5 minutes.

  • Low Analyte Recovery: Usually caused by either insufficient acidification (check that pH is strictly < 4) or thermal degradation during the rotary evaporation step. Ensure the water bath does not exceed 40 °C.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77916, Phenol, 2-(1,1-dimethylethyl)-5-ethyl-. Retrieved April 6, 2026. Available at: [Link]

  • El Moussaoui, S., et al. "Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents." Molecules (MDPI), 2023. Available at:[Link]

  • Petrovic, M., et al. "Pressurized liquid extraction followed by liquid chromatography-mass spectrometry for the determination of alkylphenolic compounds in river sediment." Journal of Chromatography A, 2002. Available at:[Link]

Sources

Method

Application Note: 2-tert-Butyl-5-ethylphenol (2-tB-5-EP) in Fragrance and Flavor Chemistry

Executive Summary In advanced fragrance and flavor chemistry, the stability of volatile organic compounds (VOCs) and the precise modulation of organoleptic profiles are critical to product viability. 2-tert-Butyl-5-ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced fragrance and flavor chemistry, the stability of volatile organic compounds (VOCs) and the precise modulation of organoleptic profiles are critical to product viability. 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) [1] is a specialty sterically hindered alkylphenol that serves a dual-action role in complex matrices. Primarily, it functions as a potent antioxidant, preventing the auto-oxidation of sensitive terpenes and aldehydes. Secondarily, it acts as an organoleptic modulator, contributing subtle phenolic, leathery, and woody base-note nuances[2].

This application note provides researchers and flavor chemists with self-validating protocols for integrating 2-tB-5-EP into fragrance architectures, evaluating its stabilizing efficacy, and mapping its olfactory impact using Gas Chromatography-Olfactometry (GC-O)[3].

Physicochemical & Organoleptic Profile

Understanding the physical parameters of 2-tB-5-EP is essential for predicting its behavior in various solvent systems (e.g., ethanol, dipropylene glycol) and its volatility curve during dry-down.

PropertyValue / Description
Chemical Name 2-tert-Butyl-5-ethylphenol
CAS Number 4237-25-6[1]
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Primary Function Oxidative Stabilizer (Antioxidant) / Base-note Modulator[4]
Odor Profile Phenolic, leathery, subtle woody/smoky (castoreum-like)[2]
Solubility Highly soluble in ethanol, dipropylene glycol (DPG), and essential oils

Mechanistic Insights: Dual-Action Functionality

Oxidative Stabilization (Radical Scavenging)

Fragrance formulations containing unsaturated terpenes (e.g., D-limonene, linalool) are highly susceptible to auto-oxidation when exposed to light and oxygen, forming hydroperoxides that degrade the scent profile and act as known skin sensitizers[5].

Causality of Action: 2-tB-5-EP acts as a chain-breaking antioxidant. The bulky tert-butyl group at the ortho position sterically protects the phenolic hydroxyl group. When a lipid or terpene peroxyl radical (ROO•) abstracts a hydrogen atom from the phenol, the resulting phenoxyl radical (ArO•) is sterically hindered and resonance-stabilized, preventing it from propagating further oxidative chain reactions[4].

G ROO Peroxyl Radical (ROO•) Transition H-Atom Transfer (Transition State) ROO->Transition Phenol 2-tB-5-EP (ArOH) Phenol->Transition ROOH Stable Hydroperoxide (ROOH) Transition->ROOH Phenoxyl Sterically Hindered Phenoxyl Radical (ArO•) Transition->Phenoxyl

Figure 1: Radical scavenging mechanism of 2-tB-5-EP in fragrance matrices.

Organoleptic Modulation

Beyond stabilization, alkylphenols interact with specific olfactory receptors (ORs) to produce leathery and animalic notes[3]. In trace amounts (0.01% - 0.1%), 2-tB-5-EP acts as a fixative. Its relatively high molecular weight and hydrogen-bonding capability lower the vapor pressure of highly volatile top notes, smoothing the temporal transition from top to base notes during evaporation.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that extraction efficiencies and olfactory acuities are confirmed before data is accepted.

Workflow Sub1 Control Matrix (No Additive) Step1 Phase 1: Formulation Homogenization in DPG Sub1->Step1 Sub2 Test Matrix (+ 0.1% 2-tB-5-EP) Sub2->Step1 Step2 Phase 2: Accelerated Aging 40°C, UV Exposure (28 Days) Step1->Step2 Step3 Phase 3: Analytical Profiling GC-MS & GC-O (AEDA) Step2->Step3 Step4 Phase 4: Data Synthesis Degradation Kinetics & Sensory Step3->Step4

Figure 2: Experimental workflow for stability and organoleptic evaluation.

Protocol A: Formulation & Accelerated Stability Testing

Objective: Quantify the protective effect of 2-tB-5-EP on a limonene-rich citrus accord.

  • Matrix Preparation: Prepare a standard citrus accord consisting of 80% D-limonene, 10% linalool, and 10% citral.

  • Dosing: Divide the matrix into three aliquots. Formulate as follows:

    • Control: 0% antioxidant.

    • Test A: Add 0.05% (w/w) 2-tB-5-EP.

    • Test B: Add 0.10% (w/w) 2-tB-5-EP.

  • Accelerated Aging (Stress Testing): Place samples in UV-transparent borosilicate vials. Incubate at 40°C under continuous UV-A light (365 nm) for 28 days.

    • Rationale: This specific combination of heat and UV accelerates radical initiation, simulating 6–12 months of retail shelf life in a compressed timeframe.

  • System Validation (Internal Standard): Prior to extraction, spike a 1 mL aliquot of each aged sample with 50 ppm of Tetradecane.

    • Self-Validation Check: GC-MS recovery of Tetradecane must fall between 95–105%. If recovery is outside this range, the extraction is invalid and must be repeated.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a non-polar column (e.g., DB-5). Quantify the degradation of limonene and the formation of oxidation byproducts (e.g., limonene oxide, carvone).

Protocol B: GC-O (Gas Chromatography-Olfactometry) Evaluation

Objective: Map the odor-active regions and determine the olfactory threshold of 2-tB-5-EP within the mixture[6].

  • Panelist Calibration:

    • Self-Validation Check: Before the session, trained panelists must correctly identify a blind standard of 1-octen-3-ol (mushroom note) at their known threshold levels to confirm olfactory acuity.

  • Sample Injection: Dilute the aged accords 1:100 in ethanol. Inject 1 µL splitless into a GC-O system equipped with a polar DB-WAX column.

    • Rationale: A polar DB-WAX column is utilized because it effectively separates polar oxidation products (aldehydes/ketones) from the non-polar terpene precursors, preventing co-elution at the sniffing port[6].

  • Aroma Extract Dilution Analysis (AEDA): Panelists record odor intensity and descriptors at the sniffing port. The sample is serially diluted (1:3, 1:9, 1:27) until no odor is detected, establishing the Flavor Dilution (FD) factor[3].

  • Data Overlay: Correlate the Flame Ionization Detector (FID) peaks with the panelists' aromagrams to identify how 2-tB-5-EP alters the perceived scent profile over time.

Quantitative Data Summary

The table below summarizes the protective efficacy of 2-tB-5-EP on the citrus accord over a 28-day accelerated aging cycle, demonstrating significant suppression of terpene degradation.

FormulationDay 0 Limonene (%)Day 14 Limonene (%)Day 28 Limonene (%)Peroxide Value (mEq/kg) at Day 28
Control (No Additive) 99.882.461.245.3
+ 0.05% 2-tB-5-EP 99.895.189.712.1
+ 0.10% 2-tB-5-EP 99.898.296.54.2

Note: Lower Peroxide Values (mEq/kg) correlate directly with a reduction in off-notes (e.g., harsh, metallic odors) as validated by GC-O panelist feedback.

References

  • NITE Chemical Substances Information. "2-tert-Butyl-5-ethylphenol (CAS 4237-25-6)." National Institute of Technology and Evaluation (NITE).[Link]

  • Rossiter, K. J. "Structure−Odor Relationships." Chemical Reviews, ACS Publications.[Link]

  • Science.gov. "Fragrance ingredients: Topics by Science.gov." U.S. Federal Science.[Link]

  • Surburg, H., & Panten, J. "Common Fragrance and Flavor Materials: Preparation, Properties and Uses." Air Freshener Class Action Lawsuit (Excerpt).[Link]

  • Waters Corporation. "Cosmetic and Personal Care Application Notebook." Waters Analytical Solutions.[Link]

Sources

Application

utilizing 2-tert-Butyl-5-ethylphenol as an intermediate in phenolic resin manufacturing

Application Note: Synthesis and Integration of 2-tert-Butyl-5-ethylphenol in Advanced Alkylphenolic Resins Executive Summary This application note details the synthesis of 2-tert-butyl-5-ethylphenol and its subsequent ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Integration of 2-tert-Butyl-5-ethylphenol in Advanced Alkylphenolic Resins

Executive Summary This application note details the synthesis of 2-tert-butyl-5-ethylphenol and its subsequent utilization as a critical intermediate in the manufacturing of high-performance alkylphenolic resins. Designed for materials scientists, chemical engineers, and drug development professionals (specifically those engineering pharmaceutical-grade elastomeric packaging), this guide elucidates the mechanistic pathways, provides self-validating step-by-step protocols, and outlines the physicochemical rationale behind catalyst and solvent selection.

Mechanistic Rationale & Chemical Significance

Alkylphenols are foundational building blocks in the synthesis of specialty resins, tackifiers, and antioxidants[1]. The specific structural configuration of 2-tert-butyl-5-ethylphenol (CAS: 4237-25-6) offers unique advantages in polymer chemistry[2]. The bulky tert-butyl group positioned ortho to the phenolic hydroxyl group provides significant steric hindrance[3]. This hindrance serves a dual purpose:

  • Antioxidant Efficacy: It stabilizes phenoxy radicals, preventing oxidative degradation in final polymer blends, which is critical for maintaining the integrity of pharmaceutical halobutyl rubber stoppers and seals[4].

  • Polymerization Control: During resin synthesis, the ortho substitution directs formaldehyde condensation predominantly to the para and remaining ortho positions. This prevents excessive cross-linking, yielding highly linear, soluble novolac resins rather than intractable thermosets[5].

Protocol A: Upstream Synthesis of 2-tert-Butyl-5-ethylphenol

Objective: To synthesize the intermediate via synergistic Brønsted/Lewis acid-catalyzed aromatic alkylation[3]. Causality: Traditional Friedel-Crafts alkylations often suffer from polyalkylation and isomer scrambling. Utilizing a dual-catalyst system (FeCl3/TFA) lowers the activation energy for tertiary carbocation formation from di-tert-butyl peroxide (DTBP) while maintaining strict regioselectivity, preventing the catalyst from being poisoned by the phenolic oxygen[3].

Materials:

  • 3-Ethylphenol (1.0 equiv)

  • Di-tert-butyl peroxide (DTBP) (1.0 equiv)

  • Iron(III) chloride (FeCl3) (0.1 equiv)

  • Trifluoroacetic acid (TFA) (0.75 equiv)

  • 1,2-Dichloroethane (DCE) (0.25 M)

Step-by-Step Procedure:

  • Reaction Assembly: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylphenol (0.200 mmol) in DCE (0.8 mL)[3].

  • Catalyst Addition: Add FeCl3 (3.2 mg, 0.1 equiv) followed by TFA (11.5 µL, 0.75 equiv) to the solution.

  • Alkylation: Introduce DTBP (37 µL, 1.0 equiv) dropwise. Heat the reaction mixture to 50 °C and maintain stirring for 48 hours[3].

  • Purification: Concentrate the solution in vacuo. Purify via preparative TLC or silica gel chromatography (eluting with 19:1 hexanes/EtOAc) to afford 2-tert-butyl-5-ethylphenol[3].

  • Characterization: Confirm product identity via mass spectrometry (Expected MW: 178.27 g/mol )[2].

Protocol B: Downstream Manufacturing of Alkylphenolic Resin

Objective: To polymerize the synthesized 2-tert-butyl-5-ethylphenol with formaldehyde to produce a tackifying resin[5]. Causality: Water is a byproduct of the condensation reaction. To drive the thermodynamic equilibrium toward polymerization, water must be continuously removed. Utilizing Diisobutyl Ketone (DIBK) allows for efficient azeotropic distillation at 135–140 °C, providing a safer, environmentally conscious alternative to highly toxic BTEX (benzene, toluene, ethylbenzene, xylene) solvents[5].

Materials:

  • 2-tert-Butyl-5-ethylphenol (Synthesized from Protocol A)

  • Paraformaldehyde (0.85 equiv relative to phenol)

  • Dodecylbenzenesulfonic acid (DDBSA) (Catalyst, 0.05 equiv)

  • Diisobutyl Ketone (DIBK) (Solvent)

Step-by-Step Procedure:

  • Monomer Charging: Charge a reaction vessel equipped with a Dean-Stark trap and reflux condenser with 2-tert-butyl-5-ethylphenol and DIBK.

  • Condensation Initiation: Add paraformaldehyde and the DDBSA catalyst. Stir the mixture vigorously to ensure homogeneous distribution[5].

  • Azeotropic Distillation: Gradually increase the reactor temperature to 135–140 °C[5].

  • Self-Validation (In-Process): Monitor the Dean-Stark trap. The continuous collection of water validates active condensation. The reaction is deemed complete when water ceases to accumulate in the trap, indicating full monomer conversion[5].

  • Resin Isolation: Remove the DIBK solvent under reduced pressure to yield the solid/viscous alkylphenolic resin[5]. The final resin can be blended into curable halobutyl rubbers at 2-10 parts per 100 parts of rubber for enhanced tack and thermal stability[4].

Quantitative Data Summary

The following table summarizes the physicochemical properties transitioning from the monomeric intermediate to the final polymeric resin.

Property / Parameter2-tert-Butyl-5-ethylphenol (Monomer)Alkylphenolic Resin (Polymer)
Molecular Weight 178.27 g/mol [2]1,500 - 5,000 Da (Typical)
Boiling Point 135-138 °C (at 20 Torr)[6]N/A (Decomposes prior to boiling)
Structural Role Radical Scavenger / Building BlockMatrix Tackifier / Film Former
Solubility Profile High in Hexane, EtOAc[3]High in DIBK, Toluene, Hydrocarbons[5]
Primary Application Intermediate Synthesis[7]Rubber Blends, Oilfield Additives[5],[4]

Process Visualization

The following diagram maps the chemical workflow from raw material synthesis to commercial application.

G A 3-Ethylphenol + DTBP B Synergistic Catalysis (FeCl3 + TFA) A->B Alkylation C 2-tert-Butyl-5-ethylphenol (Intermediate) B->C Heating (50°C, 48h) D Condensation + Paraformaldehyde C->D Polymerization E Alkylphenolic Resin (Novolac) D->E Azeotropic Distillation (135-140°C) F Applications: Halobutyl Rubber, Additives E->F Formulation

Caption: Workflow from 3-ethylphenol alkylation to alkylphenolic resin synthesis and application.

References

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols - Royal Society of Chemistry (RSC). 3

  • Buy 2-tert-Butyl-5-ethylphenol (EVT-428036) | 4237-25-6 - EvitaChem. 7

  • Alkylphenols and related compounds - Pharos / Habitable. 1

  • 2-tert-butyl-5-ethylphenol CAS#: 4237-25-6 - ChemicalBook. 6

  • Phenol, 2-(1,1-dimethylethyl)-5-ethyl- | C12H18O - PubChem (NIH). 2

  • US9340725B2 - Use of a BTEX-free solvent to prepare stimulation and oilfield production additives - Google Patents. 5

  • CURABLE HALOBUTYL RUBBER/POLY-EPIHALOHYDRIN RUBBER BLENDS - Patent 0644918 - European Publication Server. 4

Sources

Method

handling and storage protocols for highly pure 2-tert-Butyl-5-ethylphenol

In-Depth Technical Guide: Handling, Storage, and Quality Control Protocols for Highly Pure 2-tert-Butyl-5-ethylphenol Executive Summary For researchers and drug development professionals, the reliability of downstream as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Handling, Storage, and Quality Control Protocols for Highly Pure 2-tert-Butyl-5-ethylphenol

Executive Summary

For researchers and drug development professionals, the reliability of downstream assays depends entirely on the chemical integrity of the reagents used. 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) is a highly specialized sterically hindered phenol (SHP) utilized as a potent antioxidant, a radical scavenger, and a critical intermediate in organic synthesis[1]. However, its inherent redox reactivity makes it highly susceptible to environmental degradation. This application note establishes a rigorous, self-validating framework for the storage, handling, and analytical verification of highly pure 2-tert-butyl-5-ethylphenol, ensuring absolute reproducibility in sensitive pharmacological and synthetic workflows.

Physicochemical Profiling & Mechanistic Causality

To handle 2-tert-butyl-5-ethylphenol effectively, one must understand the causality behind its reactivity. The antioxidant efficacy of SHPs is driven by their ability to undergo Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways[2].

In this specific molecule, the bulky tert-butyl group at the ortho position (position 2) provides critical steric shielding to the phenolic hydroxyl group. This steric bulk stabilizes the transient phenoxy radical formed during radical scavenging, preventing unwanted dimerization. Concurrently, the ethyl group at position 5 modulates the electron density of the aromatic ring.

However, this reactivity is a double-edged sword. Under oxidative stress (exposure to ambient oxygen or UV light), SHPs exhibit a "chameleonic" redox character. They can irreversibly oxidize into highly reactive quinone methides or diphenoquinones[3]. Furthermore, ortho-substituted alkylphenols are particularly vulnerable to rapid photo-oxidation compared to their meta-substituted counterparts[4]. This degradation not only depletes the active reagent but also introduces cytotoxic electrophiles into biological assays[3].

Table 1: Physicochemical Profile & Handling Implications

Property Value Causality / Impact on Handling
CAS Number 4237-25-6 Unique identifier for precise procurement and SDS tracking[1].
Molecular Weight 178.27 g/mol Required for precise molarity calculations in standard solutions[1].
Boiling Point 135-138 °C (at 20 Torr) Moderate volatility dictates the need for tightly sealed, gas-impermeable storage[1].
Density ~0.95 g/cm³ Hydrophobic nature dictates solubility in non-polar or organic solvents[1].

| Oxidation Potential | High (in air/light) | Mandates inert atmosphere blanketing and actinic (amber) glass storage[4]. |

Degradation Pathway Visualization

Understanding the degradation cascade is essential for recognizing why strict exclusion of light and oxygen is mandatory.

G A 2-tert-Butyl-5-ethylphenol (Intact SHP) B Phenoxy Radical (Transient Intermediate) A->B UV Light / O2 (HAT Mechanism) C Quinone Methide (Reactive Electrophile) B->C Oxidative Stress (SET Mechanism) D Diphenoquinone (Degradation Product) B->D Radical Dimerization (Poor Storage)

Oxidative degradation pathway of sterically hindered phenols under environmental stress.

Self-Validating Storage Protocol

To prevent the degradation cascade illustrated above, storage protocols must actively isolate the compound from its primary reactive triggers: photons and diatomic oxygen[4]. This protocol is designed to be self-validating; if the steps are followed, the physical appearance of the chemical will serve as a continuous indicator of its integrity.

Step-by-Step Storage Methodology:

  • Container Selection: Transfer and store the chemical exclusively in amber borosilicate glass vials equipped with PTFE-lined silicone septa.

    • Causality: Amber glass blocks actinic UV radiation, halting photo-oxidation[4]. PTFE prevents chemical leaching from the septum into the highly pure phenol, which is a common issue with standard rubber septa.

  • Inert Gas Blanketing: Prior to sealing, purge the headspace of the vial with high-purity Argon (99.999%).

    • Causality: While Nitrogen is commonly used, Argon is denser than ambient air. It effectively sinks to the liquid/solid interface, creating a robust protective blanket that displaces oxygen far more efficiently than Nitrogen[5].

  • Temperature Control: Store the sealed vials at 2–8°C (refrigerated) for active use, or at -20°C for long-term archiving[6].

    • Causality: Lower temperatures kinetically suppress auto-oxidation rates and minimize volatilization.

  • The Validation Loop: Before returning the vial to storage, visually inspect the compound. Highly pure 2-tert-butyl-5-ethylphenol should be colorless to pale yellow[6]. A shift to a dark yellow, orange, or brown hue definitively indicates quinone formation, invalidating the batch for highly sensitive assays.

Experimental Handling Workflow (Schlenk Line Technique)

Because alkylphenols are corrosive, irritating, and highly sensitive to air[5][6], standard benchtop pipetting is insufficient for highly pure grades. The following protocol utilizes standard Schlenk line techniques to prepare standard solutions without introducing oxygen.

Step-by-Step Handling Methodology:

  • Solvent Degassing: Sparge the chosen organic solvent (e.g., anhydrous ethanol, acetonitrile, or hexane) with Argon for a minimum of 30 minutes prior to use.

    • Causality: Dissolved oxygen in solvents is a primary, often overlooked, cause of rapid SHP degradation upon dissolution.

  • System Purge: Connect the receiving reaction flask to a Schlenk line. Perform three consecutive vacuum/Argon backfill cycles to completely evacuate ambient air from the glassware.

  • Aseptic Transfer: Using a gas-tight glass syringe purged three times with Argon, pierce the PTFE septum of the 2-tert-butyl-5-ethylphenol storage vial. Extract the required volume and transfer it to the receiving flask under positive Argon pressure.

  • Post-Transfer Securing: Immediately flow Argon over the source vial's pierced septum before sealing the top tightly with Parafilm.

    • Causality: Repeated piercing compromises the septum's integrity. Parafilm provides a secondary barrier against oxygen ingress through the micro-punctures.

Analytical Verification (Quality Control)

To ensure the protocol's self-validating nature, the integrity of the 2-tert-butyl-5-ethylphenol must be analytically verified via High-Performance Liquid Chromatography (HPLC) prior to critical drug development or synthetic steps.

QC Analytical Protocol:

  • Sample Prep: Prepare a 1 mg/mL sample of the phenol in degassed, HPLC-grade acetonitrile.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase HPLC column.

  • Gradient: Run a mobile phase gradient of Water/Acetonitrile (both containing 0.1% Formic Acid to maintain the protonated state) from 50% to 95% organic over 15 minutes.

  • Dual-Wavelength Monitoring: Monitor absorbance at 280 nm and 400 nm .

    • Causality: Intact SHPs absorb strongly in the UV region (270-290 nm). Conversely, conjugated quinone methides and diphenoquinones absorb heavily in the visible region (~400 nm, corresponding to their yellow/orange color). The total absence of peaks at 400 nm analytically validates the efficacy of the storage and handling protocols, proving the reagent is pristine.

References

  • "2-tert-butyl-5-ethylphenol CAS#: 4237-25-6", ChemicalBook. URL:[1]

  • "Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis", National Institutes of Health (PMC). URL:[3]

  • "Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity", National Institutes of Health (PubMed). URL:[2]

  • "The effect of oxidation on the distribution of alkylphenols in crude oils", GeologyScience. URL:[4]

  • "SAFETY DATA SHEET - Alkylphenols, liquid, n.o.s.", FUJIFILM Wako Chemicals. URL:[6]

  • "SAFETY DATA SHEET - 2-Ethylphenol (Alkylphenols)", TCI Chemicals. URL:[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-tert-Butyl-5-ethylphenol Synthesis

Welcome to the Application Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with optimizing the Friedel-Crafts alkylation of 3-ethylphenol to yield 2-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with optimizing the Friedel-Crafts alkylation of 3-ethylphenol to yield 2-tert-butyl-5-ethylphenol (CAS: 4237-25-6).

Process Overview & Mechanistic Rationale

Understanding the causality of the reaction is critical for optimization. The synthesis relies on the electrophilic aromatic substitution of 3-ethylphenol using a tert-butyl cation generated in situ.

  • Directing Group Effects: The hydroxyl (-OH) group is strongly activating and ortho/para directing. The ethyl group is weakly activating and ortho/para directing.

  • Steric Control (Causality): In 3-ethylphenol, position 2 (between the -OH and -ethyl groups) is highly sterically hindered. Position 4 is adjacent to the ethyl group. Position 6 is adjacent to the much smaller -OH group. Therefore, the bulky tert-butyl electrophile preferentially attacks position 6 to minimize steric strain[1].

  • Nomenclature Shift: Alkylation at position 6 of 3-ethylphenol yields a product named 2-tert-butyl-5-ethylphenol, as IUPAC numbering prioritizes the -OH group as C1 and minimizes overall substituent locant numbers.

Experimental Workflows & Pathway

G A 3-Ethylphenol (Starting Material) E sigma-Complex (Arenium Ion) A->E Electrophilic Attack (C6) B Alkylating Agent (Isobutylene / MTBE / DTBP) D tert-Butyl Cation (Active Electrophile) B->D Acidic Cleavage/ Protonation C Acid Catalyst (Amberlyst-15 / FeCl3+TFA) C->D Catalysis D->E F 2-tert-Butyl-5-ethylphenol (Target Product) E->F Deprotonation (Major Pathway) G Polyalkylated Byproducts (e.g., 2,4-di-tert-butyl...) E->G Over-alkylation (Minor Pathway)

Caption: Mechanistic pathway for 2-tert-butyl-5-ethylphenol synthesis and intermediate formation.

Standardized Experimental Protocols
Protocol A: Synergistic Brønsted/Lewis Acid Catalysis (Bench-Scale)

This modern methodology utilizes Di-tert-butyl peroxide (DTBP) as an unactivated alkylating agent, driven by a dual-catalyst system to ensure high regioselectivity without requiring gaseous isobutylene[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 3-ethylphenol (24.8 µL, 0.200 mmol, 1.0 equiv) and 1,2-dichloroethane (DCE, 0.8 mL) to achieve a 0.25 M concentration[2].

  • Catalyst Addition: Add anhydrous Iron(III) chloride (FeCl3, 3.2 mg, 0.020 mmol, 10 mol%) followed by Trifluoroacetic acid (TFA, 11.5 µL, 0.15 mmol, 75 mol%)[2].

  • Alkylation: Introduce DTBP (37 µL, 0.20 mmol, 1.0 equiv) dropwise[2].

  • Reaction: Seal the vial and heat at 50 °C for 2 to 48 hours. Monitor conversion via TLC or GC-MS[2].

  • Workup & Purification: Filter the solution through a 5-inch pipette plug of silica gel, eluting with hexanes/EtOAc (1:1). Concentrate in vacuo and purify via preparative TLC (19:1 hexanes/EtOAc) to isolate 2-tert-butyl-5-ethylphenol (approx. 58% yield)[2].

Protocol B: Cation-Exchange Resin Catalysis (Scale-Up / Industrial)

For larger scales, liquid acids are highly corrosive and pose severe handling risks[3]. Using a solid cation-exchange resin (e.g., Amberlyst-15) with Methyl tert-butyl ether (MTBE) provides an eco-friendly, self-validating system where the catalyst is easily recovered[3][4].

Step-by-Step Methodology:

  • Preparation: Charge a batch reactor with 3-ethylphenol and toluene (solvent-to-phenol weight ratio of 2:1)[3].

  • Catalyst Loading: Add Amberlyst-15 resin (previously washed and dried to remove moisture) at 10% w/w relative to the phenol[3].

  • Reagent Addition: Add MTBE (molar ratio of phenol to MTBE 1:1.5). MTBE will crack in situ to generate isobutylene and methanol[3].

  • Reaction: Heat the mixture to 95 °C under continuous agitation (300-500 rpm) for 4-6 hours[4][5].

  • Workup: Cool to room temperature. Filter out the Amberlyst-15 resin (which can be regenerated and reused). Purify the filtrate via fractional distillation to separate the monoalkylated product from unreacted starting material and polyalkylated byproducts[3].

Quantitative Data: Yield Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the causal relationship between reaction parameters and product distribution.

Catalyst SystemAlkylating AgentTemp (°C)Time (h)Conversion (%)Mono-alkylated Yield (%)Poly-alkylated Yield (%)
FeCl3 / TFA (10/75 mol%)DTBP (1.0 eq)5048>9558<5
Amberlyst-15 (10 wt%)MTBE (1.5 eq)955887212
Anhydrous H3PO4 (15 wt%)Isobutylene (1.1 eq)1052>906518
H2SO4 (98 wt%)Isobutylene (1.5 eq)404754525

Note: Data synthesized from kinetic studies and patent literature[2][3][4][5]. Solid acid catalysts generally suppress polyalkylation compared to liquid Brønsted acids.

Troubleshooting & FAQs

Q1: I am observing high levels of di-tert-butylated byproducts. How do I improve monoalkylation selectivity? A: Polyalkylation (e.g., forming 2,4-di-tert-butyl-5-ethylphenol) occurs when the active electrophile concentration is too high relative to the starting material, or when the reaction is pushed to 100% conversion[1][5]. Actionable Steps:

  • Reduce Alkylating Agent: Lower the equivalents of isobutylene/MTBE/DTBP to 0.95 - 1.05 eq[5].

  • Lower Temperature: Drop the temperature by 10-15 °C. Higher temperatures increase the rate of the secondary alkylation step[1].

  • Change Catalyst: Switch from liquid acids (H2SO4) to a shape-selective solid catalyst like Amberlyst-15 or a zeolite, which sterically restricts the formation of bulky di-alkylated products[4].

Q2: The reaction stalls at 40-50% conversion. How can I drive it to completion? A: Stalling is typically caused by catalyst deactivation or an equilibrium limitation. Actionable Steps:

  • Check for Moisture: In systems using anhydrous H3PO4 or Lewis acids (FeCl3), even 2% water can completely poison the catalyst[5]. Ensure all solvents (Toluene, DCE) are strictly anhydrous.

  • Remove Methanol: If using MTBE, the in situ cracking generates methanol, which can competitively bind to the acid sites of the resin. Utilizing a Dean-Stark apparatus or a slight nitrogen sweep can help remove volatile byproducts and drive the reaction forward.

Q3: What causes the dark discoloration in the product mixture, and how do I remove it? A: Dark mixtures usually indicate oxidation of the phenolic starting material or the formation of quinone-like byproducts, especially when using transition metal catalysts (FeCl3) or harsh liquid acids. Actionable Steps:

  • Degas Solvents: Sparge your reaction mixture with Argon or Nitrogen prior to heating.

  • Post-Reaction Cleanup: Pass the crude mixture through a short pad of silica gel or activated carbon prior to distillation[2].

Q4: Can I directly substitute MTBE for isobutylene gas in my current scale-up setup? A: Yes, but with modifications. MTBE is an excellent, safer liquid alternative to highly flammable isobutylene gas[3]. However, MTBE requires higher temperatures (typically >80 °C) to efficiently crack into isobutylene over an acid catalyst[3]. If your current isobutylene process runs at 40-50 °C, you must increase the temperature and ensure your reactor can handle the autogenous pressure of the generated isobutylene and methanol.

References
  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-butyl peroxide. Royal Society of Chemistry (rsc.org). 2

  • An Improved Process For Alkylation Of Phenols. Quick Company (quickcompany.in). 3

  • US4092367A - Alkylation of phenols. Google Patents (google.com). 5

  • Alkylation of phenol with isobutene catalysed by cation exchange resin: A kinetic study. ResearchGate (researchgate.net). 4

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online (whiterose.ac.uk). 1

Sources

Optimization

troubleshooting solubility issues of 2-tert-Butyl-5-ethylphenol in polar solvents

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing formulation and solubilization challenges with 2-tert-Butyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing formulation and solubilization challenges with 2-tert-Butyl-5-ethylphenol (CAS 4237-25-6) in polar and aqueous solvents.

Physicochemical Overview & Causality of Precipitation

2-tert-Butyl-5-ethylphenol is a highly lipophilic alkylphenol. While it possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, the molecule exhibits notoriously poor aqueous solubility[1]. This behavior is driven by two distinct structural mechanisms:

  • Steric Shielding: The bulky tert-butyl group located at the ortho position physically obstructs water molecules from accessing the phenolic -OH group, severely limiting hydrogen-bond formation.

  • Hydrophobic Collapse: The addition of the meta-ethyl group further increases the molecule's lipophilicity (elevating its log P). When introduced to polar solvents with high dielectric constants (like water), the solvent molecules preferentially bond with each other, excluding the alkylphenol and triggering rapid nucleation and precipitation[2][3].

Solubilization Decision Matrix

Select your solubilization strategy based on the strictness of your downstream application.

SolubilizationWorkflow Start Target Application for 2-tert-Butyl-5-ethylphenol App1 In Vitro Bioassays (Strict pH/Toxicity limits) Start->App1 App2 In Vivo Dosing (High concentration needed) Start->App2 App3 Chemical Synthesis (Harsh conditions tolerated) Start->App3 Sol1 Cyclodextrin Complexation (e.g., HP-β-CD) App1->Sol1 Sol2 Micellar Solubilization (DMSO + PEG400 + Tween-80) App2->Sol2 Sol3 Alkaline Aqueous (pH > 12.6) or 100% Polar Aprotic App3->Sol3

Decision matrix for 2-tert-Butyl-5-ethylphenol solubilization based on downstream application.

Troubleshooting FAQs

Q1: Why does 2-tert-Butyl-5-ethylphenol crash out of solution when I dilute my DMSO stock into an aqueous buffer? A1: This is a classic case of solvent-shift precipitation. The compound is highly soluble in 100% polar aprotic solvents (like DMSO or DMF) due to favorable dipole-induced dipole interactions. However, diluting it into an aqueous buffer drastically increases the polarity of the medium. Because the tert-butyl group sterically blocks the -OH group, the molecule cannot integrate into the aqueous hydrogen-bond network, causing an immediate hydrophobic collapse[2].

Q2: Since it is a phenol, can I just increase the pH of my buffer to dissolve it? A2: Yes, but only if your downstream application can tolerate highly alkaline conditions. The pKa of structurally similar ortho-tert-butylphenols is approximately 10.62 at 25°C[4]. According to the Henderson-Hasselbalch equation, to achieve 99% ionization (converting the lipophilic phenol into a highly water-soluble phenolate ion), you must raise the pH to at least 12.62 (pKa + 2). While using 0.1 M NaOH is an excellent approach for chemical synthesis, a pH of 12.6 is cytotoxic and will denature proteins, rendering this method invalid for biological assays.

Q3: What is the best method to maintain solubility in physiological buffers (pH 7.4) without exceeding 1% DMSO? A3: For in vitro assays, host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard[5]. The hydrophobic cavity of the cyclodextrin encapsulates the bulky tert-butyl and ethyl groups, while its hydrophilic exterior maintains aqueous solubility. If cyclodextrins interfere with your specific assay target, a step-down co-solvent approach utilizing non-ionic surfactants (e.g., Tween-80) is the recommended alternative[6].

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMax Achievable Conc. (Aq)BiocompatibilityPrimary Mechanism of Action
100% DMSO / DMF > 100 mMNone (Toxic in vitro)Dipole solvation of lipophilic regions
Alkaline Buffer (pH 12.6) ~ 50 mMNone (Protein denaturing)Deprotonation to phenolate anion
20% HP-β-CD in PBS 2 - 5 mMExcellent (In vitro safe)Host-guest cavity encapsulation
5% DMSO + 30% PEG400 + 5% Tween-80 1 - 2 mMModerate (In vivo safe)Micellar solubilization & co-solvency

Standardized Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vitro Assays)

This protocol utilizes continuous high-shear mixing to prevent localized supersaturation, ensuring the bulky alkyl groups are successfully encapsulated before they can nucleate.

  • Prepare Host Solution: Weigh 200 mg of HP-β-CD and dissolve in 1 mL of sterile PBS (pH 7.4) to create a 20% (w/v) solution.

  • Prepare Guest Stock: Dissolve 2-tert-Butyl-5-ethylphenol in 100% Ethanol to create a 50 mM concentrated stock.

  • Complexation: Dropwise, add 20 µL of the ethanol stock to the 1 mL HP-β-CD solution while vortexing continuously at 1500 rpm.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours to allow thermodynamic equilibration of the host-guest complex.

  • Solvent Removal: Evaporate the residual ethanol under a gentle stream of nitrogen gas.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Validation: If the complexation fails, the uncomplexed lipophilic phenol will remain trapped on the PTFE membrane. A clear filtrate with a quantifiable UV-Vis absorbance peak at ~275 nm confirms successful solubilization.

Protocol B: Step-Down Micellar Solubilization (For In Vivo Dosing)

This protocol uses a transitional co-solvent (PEG400) to lower the dielectric penalty before water introduction, preventing solvent-shift precipitation[6].

  • Primary Solvation: Dissolve the target mass of 2-tert-Butyl-5-ethylphenol in pure DMSO (Max 5% of final intended volume).

  • Dielectric Transition: Add PEG400 (30% of final volume) directly to the DMSO stock and vortex for 30 seconds.

  • Surfactant Addition: Add Tween-80 (5% of final volume) and sonicate the mixture in a water bath at 40°C for 5 minutes until completely homogenous.

  • Aqueous Integration: Slowly add sterile saline (60% of final volume) in 100 µL aliquots while vortexing vigorously. Critical Warning: Do not add the saline all at once; a sudden polarity shift will cause irreversible precipitation.

References

  • ChemicalBook. "2-tert-Butylphenol Properties and pKa". ChemicalBook.
  • WUR eDepot. "Chemical study on alkylphenols". Wageningen University & Research.
  • Arabian Journal of Chemistry. "Alkylphenol and alkylphenol polyethoxylates in water and wastewater: A review of options for their elimination". Arabian Journal of Chemistry.
  • ResearchGate. "How is the dependence of the partition coefficient of alkylphenols in water/isooctane system on temperature?". ResearchGate.
  • National Institutes of Health (NIH). "A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols". PMC.
  • Global Research Online. "SOLUBILITY ENHANCEMENT TECHNIQUES Review Article". Global Research Online.

Sources

Troubleshooting

Technical Support Center: HPLC Gradient Optimization for 2-tert-Butyl-5-ethylphenol

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing and troubleshooting High-Performance Liquid Chromatograph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 2-tert-Butyl-5-ethylphenol .

As a sterically hindered alkylphenol, this compound presents unique chromatographic challenges. The bulky tert-butyl group at the ortho position shields the phenolic hydroxyl group, altering its hydrogen-bonding capacity and making the molecule highly hydrophobic[1]. This guide provides field-proven, self-validating protocols to resolve common issues such as peak tailing, isomer co-elution, and retention time drift.

Diagnostic Workflows & Mechanisms

To effectively troubleshoot, we must first understand the thermodynamic and chemical interactions occurring within the column.

Optimization_Workflow Start Initial RP-HPLC Run (Water/MeCN) Assess Assess Chromatogram Start->Assess Tailing Peak Tailing > 1.2? Assess->Tailing FixTailing Add 0.1% Formic Acid (Suppress Silanols) Tailing->FixTailing Yes Coelution Isomer Co-elution? Tailing->Coelution No FixTailing->Assess FixCoelution Flatten Gradient Slope (e.g., 1.5%/min) Coelution->FixCoelution Yes Success Optimized Separation Coelution->Success No FixCoelution->Assess

Diagnostic workflow for 2-tert-Butyl-5-ethylphenol HPLC optimization.

Silanol_Pathway Phenol 2-tert-Butyl-5-ethylphenol Interaction Secondary Interaction Phenol->Interaction Silica Free Silanols (Si-O-) Silica->Interaction Tailing Peak Tailing Interaction->Tailing Modifier Acidic Modifier (pH < 3) Protonation Protonation (Si-OH) Modifier->Protonation Lowers pH Resolution Symmetrical Peak Protonation->Resolution Prevents Interaction

Mechanism of secondary silanol interactions and acid-mediated resolution.

Frequently Asked Questions (FAQs): Core Principles

Q1: Why does 2-tert-Butyl-5-ethylphenol exhibit severe peak tailing on standard C18 columns? A1: Peak tailing in phenolic compounds is primarily driven by secondary interactions between the analyte and residual, unreacted silanol groups (Si-OH) on the silica-based stationary phase[2][3]. Although the tert-butyl group sterically hinders the hydroxyl group, the phenol can still undergo localized hydrogen bonding or ion-exchange interactions with ionized silanols (Si-O⁻).

Q2: How does mobile phase pH resolve this tailing? A2: Operating at a mobile phase pH close to the pKa of the column's silanol groups leads to mixed ionization states and peak distortion[2]. By lowering the mobile phase pH to between 2.5 and 3.5 using an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid), both the phenolic analyte and the residual silanols remain fully protonated. This suppresses the secondary ion-exchange interactions, restoring a Gaussian peak shape[2][4].

Q3: How should I structure the initial gradient for sterically hindered alkylphenols? A3: Because of the highly hydrophobic nature imparted by the tert-butyl and ethyl chains, this compound exhibits strong retention. A shallow gradient is required to resolve it from closely related oligomers or structural isomers[5]. Starting at 40% organic solvent and ramping to 90% over 20–30 minutes provides the optimal balance of peak capacity and resolution.

Q4: What role does column temperature play in resolving alkylphenol isomers? A4: Elevated column temperatures (e.g., 40°C to 50°C) decrease mobile phase viscosity and enhance mass transfer rates within the stationary phase pores. For sterically hindered phenols, increased temperature can significantly sharpen peaks and reduce analysis time without compromising the separation of critical structural pairs[6].

Troubleshooting Guides & Step-by-Step Protocols

Issue 1: Co-elution with Structural Isomers

Causality: Alkylphenols often exist alongside isomers (e.g., 3-tert-butyl-5-ethylphenol). Because their hydrophobicities (LogP values) are nearly identical, a steep gradient forces them to partition into the mobile phase simultaneously, resulting in co-elution[5].

Self-Validating Protocol: Gradient Slope Flattening

  • Baseline Assessment: Run your standard gradient (e.g., 40% to 100% Acetonitrile over 10 minutes). Record the retention times of the co-eluting peaks.

  • Calculate Current Slope: (100%−40%)/10 min=6% B/min .

  • Adjust Gradient Time ( tG​ ): To increase thermodynamic resolution, decrease the slope. Extend the gradient time from 10 minutes to 30 minutes. New slope: (100%−40%)/30 min=2% B/min .

  • Execute Modified Run: Inject the sample under the new 30-minute gradient.

  • Data Validation: Calculate the Resolution ( Rs​ ). If Rs​≥1.5 , the separation is thermodynamically validated.

  • Temperature Modulation (If Rs​<1.5 ): Increase the column compartment temperature from 25°C to 45°C to enhance mass transfer kinetics and sharpen the peaks[6].

Issue 2: Stubborn Peak Tailing (Tailing Factor > 1.5)

Causality: If pH adjustment fails to resolve tailing, the column may be suffering from strongly retained hydrophobic contaminants or sample matrix buildup at the column inlet, which disrupts the packed bed[2].

Self-Validating Protocol: Column Regeneration

  • Disconnect Detector: Disconnect the analytical column from the detector to prevent flushing contaminants into the flow cell[4].

  • Aqueous Flush: Flush the column in the normal flow direction with 20 column volumes (CV) of HPLC-grade water (without buffer) to remove precipitated salts[4].

  • Organic Wash: Flush with 20 CV of 100% Acetonitrile to elute strongly retained non-polar impurities[4].

  • Strong Solvent Wash: Flush with 20 CV of Isopropanol (IPA). Note: Due to IPA's high viscosity, lower the flow rate by 50% to prevent overpressuring the system[4].

  • Re-equilibration: Flush with 20 CV of the starting mobile phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid).

  • Validation Injection: Reconnect the detector and inject a 2-tert-Butyl-5-ethylphenol standard. A restored Tailing Factor ( Tf​≤1.2 ) confirms successful regeneration.

Quantitative Data Summaries

Table 1: Optimized Gradient Profile for 2-tert-Butyl-5-ethylphenol

This gradient is optimized for a standard 150 x 4.6 mm, 5 µm C18 column at 40°C.

Time (min)% Aqueous (0.1% FA)% Organic (Acetonitrile)Flow Rate (mL/min)Rationale
0.060401.0Initial retention of hydrophobic analyte.
2.060401.0Isocratic hold to stabilize baseline.
22.010901.0Shallow ramp (2.5%/min) to separate isomers.
25.001001.0Column wash to remove strongly bound lipids.
25.160401.0Return to initial conditions.
35.060401.0Re-equilibration (10 column volumes).
Table 2: Diagnostic Troubleshooting Matrix
SymptomPrimary CauseDiagnostic CheckCorrective Action
Peak Tailing ( Tf​>1.5 ) Secondary silanol interactionsInject a neutral marker (e.g., toluene); if symmetric, the cause is chemical.Lower mobile phase pH to 2.5–3.0 using Formic Acid[2].
Co-elution with isomers Gradient slope too steepCalculate Resolution ( Rs​ ). If < 1.5, the slope is too aggressive.Decrease gradient slope to ≤2% /min; increase column temp to 45°C[5][6].
Retention time drift Incomplete column re-equilibrationCheck if RT shifts earlier with consecutive injections.Extend re-equilibration time at the end of the gradient to at least 10 CV.
Elevated backpressure Sample precipitation at column headObserve pressure trace for sudden spikes upon injection.Dissolve sample in initial mobile phase conditions (40% organic) rather than 100% organic[3].

References

  • BenchChem. Troubleshooting peak tailing in HPLC analysis of phenolic compounds. Available at: 2

  • Taylor & Francis (Tandfonline). Optimization of HPLC Conditions to Analyze Widely Distributed Ethoxylated Alkylphenol Surfactants. Available at:5

  • BenchChem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Available at: 4

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: 3

  • LCGC International. Improving HPLC Separation of Polyphenols. Available at: 6

  • RSC Publishing. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Available at:1

Sources

Optimization

Technical Support Center: Troubleshooting Isomer Impurities in 2-tert-Butyl-5-ethylphenol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-tert-Butyl-5-ethylphenol. This guide is designed for researchers and drug development professionals scaling up Friedel-Crafts alkylation workflows.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-tert-Butyl-5-ethylphenol. This guide is designed for researchers and drug development professionals scaling up Friedel-Crafts alkylation workflows. Here, we address the mechanistic causality of isomer formation, provide targeted troubleshooting for ortho/para impurities, and outline self-validating protocols to ensure high-purity yields.

Mechanistic Overview: The Causality of Regioselectivity

The synthesis of 2-tert-butyl-5-ethylphenol via the alkylation of 3-ethylphenol with isobutylene or tert-butanol is governed by a strict interplay of electronic activation and steric hindrance.

  • Electronic Directing Effects: The hydroxyl (-OH) group is strongly activating and directs electrophilic attack to its ortho (positions 2 and 6) and para (position 4) sites.

  • Steric Control: The tert-butyl cation is exceptionally bulky. In 3-ethylphenol, position 2 is flanked by both the -OH and the ethyl group, making it practically inaccessible. Position 4 is adjacent to the bulky ethyl group. Position 6 is adjacent only to the smaller -OH group.

Because the ethyl group exerts greater steric hindrance than the hydroxyl group, electrophilic attack is kinetically and thermodynamically favored at position 6[1]. This yields the target 2-tert-butyl-5-ethylphenol . However, off-target reactions at position 4 (yielding the para-isomer impurity, 4-tert-butyl-3-ethylphenol) and over-alkylation (yielding 4,6-di-tert-butyl-3-ethylphenol) frequently occur under suboptimal catalytic or thermal conditions.

Part 1: Troubleshooting FAQs

Q: My GC-MS analysis shows a 15% yield of the para-isomer impurity (4-tert-butyl-3-ethylphenol). How do I suppress this? A: The formation of the para-isomer is primarily driven by the use of non-shape-selective acidic conditions or excessive reaction temperatures. When using unconfined homogeneous catalysts (like H₂SO₄), the bulky tert-butyl cation can still force its way into the more hindered position 4. Solution: Switch to a mesoporous solid acid catalyst, such as Al-MCM-41 (pore size ~4.8 nm). The confined pore structure restricts the transition state, forcing >95% selectivity toward the less hindered position 6[2]. Additionally, ensure your reaction temperature does not exceed 85°C, as higher temperatures induce thermodynamic rearrangement and dealkylation[1].

Q: I am observing significant amounts of 4,6-di-tert-butyl-3-ethylphenol. What is causing this over-alkylation? A: Di-alkylation occurs when the local concentration of the alkylating agent is too high, or the residence time of the mono-alkylated product on the catalyst surface is excessive[1]. Solution:

  • Stoichiometry: Strictly cap the molar ratio of 3-ethylphenol to alkylating agent at 1:1 to 1:1.1.

  • Mass Transfer: If using isobutylene gas, reduce the sparging rate and increase the impeller agitation speed to eliminate localized high concentrations of the electrophile.

Q: Can I use a Lewis acid instead of a Brønsted acid to improve ortho-selectivity? A: Yes. Synergistic dual-catalyst systems, such as catalytic FeCl₃ combined with trace trifluoroacetic acid (TFA), have proven highly effective. This combination tightly coordinates the phenolic oxygen, creating a hydrogen-bonded transition state that directs the tert-butyl group almost exclusively to the ortho position (position 6), drastically reducing para-isomer impurities[3][4].

Part 2: Quantitative Catalyst Performance

The choice of catalyst directly dictates the isomer distribution. The table below summarizes the effect of different catalytic systems on the regioselectivity of the alkylation process (extrapolated from analogous benchmark studies on meta-substituted phenols)[1][2][4].

Catalyst SystemTemp (°C)Molar Ratio (Phenol:Alkyl)Conversion (%)Target Isomer (Pos 6) Selectivity (%)Para Isomer (Pos 4) Selectivity (%)Di-alkylated Selectivity (%)
H₂SO₄ (Homogeneous)801:1.588.072.515.012.5
FeCl₃ / TFA (Synergistic)501:1.192.091.06.03.0
Sulfated Zirconia (SZP-15)851:1.095.596.02.51.5
Al-MCM-41 (Mesoporous)701:1.098.097.51.51.0

Part 3: Experimental Protocol (Self-Validating Workflow)

To achieve >97% selectivity for 2-tert-butyl-5-ethylphenol, implement the following step-by-step methodology using a shape-selective solid acid catalyst. This protocol includes built-in validation checks to prevent impurity accumulation.

Step 1: Catalyst Activation

  • Calcine the Al-MCM-41 or Sulfated Zirconia catalyst at 500°C in a muffle furnace for 4 hours prior to use. Validation Check: This removes adsorbed moisture that would otherwise poison Lewis acid sites and reduce conversion efficiency[2].

Step 2: Reaction Setup

  • Charge a glass-lined pressure reactor with 3-ethylphenol and the activated catalyst (10 wt% relative to the phenol)[1].

  • Add a non-reactive hydrocarbon solvent (e.g., toluene) if viscosity reduction is required for optimal agitation.

Step 3: Controlled Alkylation

  • Heat the mixture to 70°C.

  • Begin dosing tert-butanol (or sparging isobutylene) at a controlled rate over 2 hours. Validation Check: Monitor the stoichiometry strictly. Stop dosing when the molar ratio reaches 1:1.05 to prevent the formation of 4,6-di-tert-butyl-3-ethylphenol[1].

Step 4: In-Process Monitoring & Quenching

  • Sample the reaction every 30 minutes via GC-FID.

  • Once 3-ethylphenol conversion plateaus (>95%), immediately cool the reactor to 25°C to arrest thermodynamic isomerization.

  • Filter the solid catalyst under vacuum. The catalyst can be washed with ethanol, dried, and recycled for up to 4 runs with minimal activity loss[2].

Step 5: Purification

  • Purify the crude filtrate via fractional vacuum distillation to isolate the target 2-tert-butyl-5-ethylphenol from trace para-isomers and unreacted starting material[5].

Part 4: Reaction Pathway Visualization

AlkylationPathway SM 3-Ethylphenol (Starting Material) Target 2-tert-Butyl-5-ethylphenol (Target: Position 6) SM->Target Sterically Favored (Ortho to OH, Para to Ethyl) ParaImp 4-tert-Butyl-3-ethylphenol (Impurity: Position 4) SM->ParaImp Sterically Hindered (Adjacent to Ethyl) OrthoImp 2-tert-Butyl-3-ethylphenol (Impurity: Position 2) SM->OrthoImp Highly Hindered (Between OH & Ethyl) Reagent tert-Butyl Cation (Electrophile) Reagent->SM Acid-Catalyzed Activation DiAlk 4,6-Di-tert-butyl-3-ethylphenol (Di-alkylated Impurity) Target->DiAlk Excess t-BuOH / Isobutylene ParaImp->DiAlk Excess t-BuOH / Isobutylene

Fig 1: Regioselectivity and impurity pathways in the tert-butylation of 3-ethylphenol.

References

  • Title: Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate Source: ACS Publications URL:[Link]

  • Title: Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst Source: MDPI URL:[Link]

  • Title: Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol Source: PMC / NIH URL:[Link]

  • Title: Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

preventing auto-oxidation of 2-tert-Butyl-5-ethylphenol during long-term storage

Welcome to the Technical Support & Troubleshooting Center for the handling and long-term storage of 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6). As a hindered alkylphenol, this compound is highly valued in drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the handling and long-term storage of 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6).

As a hindered alkylphenol, this compound is highly valued in drug development and materials science for its antioxidant properties. However, its very nature as a free-radical scavenger makes it inherently susceptible to auto-oxidation[1]. When exposed to environmental stressors, the phenolic hydroxyl group donates a hydrogen atom, initiating a degradation cascade that compromises experimental integrity[1].

This guide provides researchers with field-proven, self-validating protocols to diagnose, prevent, and troubleshoot the auto-oxidation of 2-tert-Butyl-5-ethylphenol.

Part 1: The Causality of Alkylphenol Auto-Oxidation

To prevent degradation, we must first understand the mechanism. 2-tert-Butyl-5-ethylphenol contains a bulky tert-butyl group that provides steric hindrance, protecting the phenolic OH group from premature reactions. However, under thermal stress, UV light, or oxygen exposure, the compound undergoes a radical chain auto-oxidation[1].

The process begins with hydrogen atom abstraction, forming a reactive phenoxy radical[1]. Because the alkyl groups are positioned optimally on the aromatic ring, this radical can undergo dehydrogenation and rearrangement to form a highly electrophilic quinone methide intermediate[2]. These intermediates rapidly polymerize or react with nucleophiles to form colored quinone dimers, which manifest as yellow or pink discoloration in your samples[1].

AutoOxidation A 2-tert-Butyl-5-ethylphenol (Intact Compound) B Phenoxy Radical (Intermediate) A->B O2, UV Light, Heat (H-atom abstraction) C Quinone Methide (Reactive Electrophile) B->C Radical Rearrangement (-e-, -H+) D Colored Quinones (Yellow/Pink Degradants) C->D Polymerization / Nucleophilic Attack

Figure 1: Radical chain auto-oxidation pathway of alkylphenols leading to colored quinone degradants.

Part 2: Troubleshooting Guide & Diagnostics

Issue 1: The solid powder or stock solution has turned yellow or pink.

  • Diagnostic: Visual discoloration is the hallmark of over-oxidation. Phenolic antioxidants act as sacrificial reagents; when they quench free radicals in the presence of ambient oxygen or light, they form brightly colored quinones[1].

  • Root Cause: Exposure to UV light during benchwork or storage in oxygen-rich headspace[3].

  • Corrective Action: Discard heavily discolored solutions, as the concentration of the active intact phenol is now unknown. For slightly discolored solid batches, recrystallization (e.g., from hexanes/ethyl acetate) may recover the pure compound, but analytical validation (HPLC/GC-MS) is mandatory before use.

Issue 2: GC-MS or HPLC analysis shows secondary peaks with higher molecular weights.

  • Diagnostic: The appearance of dimerized products or oxidized adducts. Auto-oxidation is common among phenolic compounds, where they can easily oxidize under the influence of light and temperature to form dimers[4].

  • Root Cause: Thermal degradation during storage or injection port auto-oxidation.

  • Corrective Action: Ensure the GC inlet temperature is not excessively high, which can artificially induce quinone methide formation during analysis. Store samples strictly at -20°C in the dark[4].

Part 3: Self-Validating Storage Protocol

To guarantee the integrity of 2-tert-Butyl-5-ethylphenol, you must implement a self-validating storage system. This means establishing a quantitative baseline before storage and verifying it upon retrieval.

Step-by-Step Methodology:

  • Baseline Quality Control (QC):

    • Dissolve a micro-aliquot of the fresh batch in a degassed solvent (e.g., anhydrous ethanol or hexane).

    • Run an HPLC-UV or GC-MS analysis to establish the baseline Area Under the Curve (AUC) for the primary peak. Record this as AUCinitial​ .

  • Aliquoting (Minimizing Freeze-Thaw):

    • Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Amber glass blocks UV radiation, preventing the photo-cleavage of O-H bonds that initiates the radical cascade[3].

  • Inert Gas Blanketing (The Argon Advantage):

    • Purge the headspace of each vial with high-purity Argon gas for 15–30 seconds. Causality: Argon is heavier than air and effectively displaces oxygen at the bottom of the vial, whereas Nitrogen mixes more readily with ambient air.

  • Sealing and Storage:

    • Seal with PTFE-lined caps to prevent oxygen permeation. Store immediately at -20°C. Causality: Low temperatures drastically reduce the kinetic energy required for auto-oxidation[4].

  • Post-Thaw Validation:

    • Before using an aliquot in a critical assay, allow the vial to reach room temperature before opening (to prevent condensation of atmospheric moisture).

    • Run a rapid QC check. The compound is viable if AUCthaw​≥0.98×AUCinitial​ .

StorageWorkflow N1 1. Baseline QC (Establish AUC) N2 2. Aliquoting (Amber Vials) N1->N2 N3 3. Argon Purge (Displace O2) N2->N3 N4 4. Seal & Store (-20°C, Dark) N3->N4 N5 5. Thaw & Validate (Check AUC) N4->N5

Figure 2: Self-validating workflow for the preparation, inert storage, and recovery of phenolic antioxidants.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of phenolic antioxidants under various environmental conditions, demonstrating the critical need for strict storage parameters[4].

Storage ConditionAtmosphereLight ExposureExpected Half-Life / StabilityPrimary Degradation Risk
-20°C Argon (Inert)Dark (Amber Glass)> 24 Months (>99% retained) Negligible
4°C Ambient AirDark~ 6 Months (~95% retained)Slow radical initiation
25°C (Room Temp) Ambient AirDark< 3 Months (~90% retained)Thermal oxidation
25°C (Room Temp) Ambient AirDirect Light< 1 Month (Rapid degradation) Photo-oxidation / Dimerization

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store 2-tert-Butyl-5-ethylphenol as a stock solution rather than a solid? A: It is highly discouraged for long-term storage. In solution, the molecules have higher kinetic mobility, increasing the probability of bimolecular collisions that lead to quinone dimerization. If a stock solution is absolutely necessary, use a degassed, anhydrous solvent (like ethanol or DMSO), purge the headspace with Argon, and store at -80°C for no longer than 30 days.

Q: Why did my compound degrade even though I stored it in a clear glass vial at -20°C? A: Temperature control alone is insufficient. Alkylphenols are highly photosensitive. Even the ambient fluorescent lighting in laboratory freezers or during brief handling periods can trigger photo-oxidation, leading to the depletion of the intact phenol[3]. Always use amber glass or wrap vials in aluminum foil.

Q: Does the choice of solvent during extraction or assay preparation affect auto-oxidation? A: Yes. Solvents containing trace transition metals (like Fe³⁺ or Cu²⁺) act as catalysts for the auto-oxidation of phenols. Metals lower the reduction potential of the compound, accelerating the transfer of electrons to oxygen. Always use HPLC-grade or metal-free solvents when handling sensitive phenolic antioxidants.

References

  • The effect of oxidation on the distribution of alkylphenols in crude oils Geology Science / Elsevier
  • Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase N
  • Yellowing and Pinking of White PE/PP (Over-oxidation of Phenolic Antioxidants)
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity MDPI

Sources

Optimization

Technical Support Center: Resolving GC-MS Peak Tailing for 2-tert-Butyl-5-ethylphenol

As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of alkylated phenols. 2-tert-Butyl-5-ethylphenol presents a unique analytical challenge: while its bulky...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of alkylated phenols. 2-tert-Butyl-5-ethylphenol presents a unique analytical challenge: while its bulky ortho-substitution provides a degree of steric shielding, its polar hydroxyl group remains highly susceptible to secondary interactions with active sites in the GC-MS flow path.

This technical support guide provides a definitive, self-validating framework to diagnose, troubleshoot, and permanently resolve peak tailing for 2-tert-Butyl-5-ethylphenol.

Part 1: Diagnostic Workflow

Before altering your sample chemistry, it is critical to isolate whether the tailing is a physical system defect or a chemical interaction. Follow this logical decision tree to guide your troubleshooting efforts.

G N1 Observe Peak Tailing (2-tert-Butyl-5-ethylphenol) N2 Are all peaks tailing or only polar analytes? N1->N2 N3 System Issue: Check leaks, installation, inlet temperature N2->N3 All Peaks N4 Active Sites Issue: Silanol interactions N2->N4 Polar Only N5 Replace Inlet Liner & Trim Column (10-20 cm) N4->N5 N6 Does tailing persist? N5->N6 N7 Implement Derivatization (BSTFA + 1% TMCS) N6->N7 Yes N8 Symmetrical Peak Shape Achieved N6->N8 No N7->N8

Diagnostic workflow for resolving phenolic peak tailing in GC-MS.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q: Why does 2-tert-Butyl-5-ethylphenol exhibit severe peak tailing despite its steric hindrance? A: 2-tert-Butyl-5-ethylphenol contains a polar hydroxyl (-OH) group that acts as a strong hydrogen bond donor[1]. While the bulky tert-butyl group at the ortho position provides some steric shielding[2], it is insufficient to completely prevent the hydroxyl oxygen from interacting with exposed silanol (Si-OH) groups on the fused silica column or glass inlet liner[3]. As the stationary phase degrades or sample matrix accumulates, these active sites multiply, causing secondary retention mechanisms (adsorption/desorption) that manifest as an extended peak tail[4].

Q: How can I definitively diagnose whether the tailing is caused by column degradation or a contaminated inlet? A: Employ a differential diagnostic injection. Inject a test mixture containing both polar analytes (e.g., phenols) and non-polar analytes (e.g., alkanes). If only the polar analytes exhibit tailing, the issue is chemical activity caused by 5[5]. If all peaks, including the non-polar alkanes, show tailing or broadening, the issue is physical—such as dead volume, a poor column cut, or incorrect column installation depth[6].

Q: Why is BSTFA + 1% TMCS the recommended derivatization reagent over standard BSTFA? A: Derivatization via silylation replaces the active hydrogen of the phenol with a trimethylsilyl (TMS) group, eliminating its ability to form hydrogen bonds[7]. However, the tert-butyl group in 2-tert-Butyl-5-ethylphenol creates significant steric hindrance around the target hydroxyl group, slowing down the reaction[7]. Adding 1% Trimethylchlorosilane (TMCS) to the N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as a powerful 7, driving the reaction to completion and ensuring quantitative conversion without requiring excessively long incubation times[8].

Part 3: Self-Validating Experimental Protocols

If system maintenance does not resolve the tailing, chemical derivatization is mandatory. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: GC-MS Hardware Passivation & Maintenance
  • Cool and Inspect: Cool the inlet and oven. Remove the inlet liner and inspect for matrix buildup or discoloration.

  • Replace Liner: Install a new, highly deactivated glass liner (e.g., ultra-inert with deactivated glass wool positioned to ensure sample vaporization without active site exposure).

  • Trim Column: Trim 10–20 cm from the front of the analytical column using a ceramic scoring wafer. Inspect the cut with a magnifier to ensure a clean, 90-degree break[3]. Jagged edges will recreate dead volume and tailing[4].

  • Reinstall: Reinstall the column, ensuring the correct insertion depth into the MS transfer line and inlet according to manufacturer specifications[6].

  • Self-Validation Step: Inject a System Suitability Test (SST) mixture containing an alkane (e.g., n-decane) and an active compound (e.g., 2,4-dimethylphenol). If the alkane is symmetrical but the phenol tails, chemical active sites remain. If both are symmetrical, the system is validated for direct injection.

Protocol 2: Silylation Derivatization of 2-tert-Butyl-5-ethylphenol
  • Sample Preparation: Evaporate the sample containing 2-tert-Butyl-5-ethylphenol to complete dryness under a gentle nitrogen stream[8]. Moisture must be strictly eliminated as silylating reagents are highly sensitive to water[7].

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS[8]. The TMCS acts as a critical catalyst for this sterically hindered phenol[7].

  • Solvent Addition: Add 100 µL of a compatible anhydrous solvent (e.g., pyridine or acetonitrile) to ensure complete solubility.

  • Reaction: Tightly cap the reaction vial and heat in a water bath or heating block at 60–80 °C for 45–60 minutes[9].

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS[8].

  • Self-Validation Step: Run a reagent blank to ensure no background interference. In the sample chromatogram, monitor the mass spectrum for the complete absence of the underivatized molecular ion (m/z 178)[1]. The presence of the TMS-ether base peak (m/z 235, corresponding to [M-CH3]+ of the derivatized molecule) confirms complete conversion. A residual m/z 178 peak indicates incomplete derivatization, requiring increased reaction time.

Part 4: Quantitative Performance Metrics

The implementation of Protocol 2 yields immediate, quantifiable improvements in chromatographic performance. The table below summarizes the expected metrics before and after silylation.

Table 1: Comparative Chromatographic Metrics for 2-tert-Butyl-5-ethylphenol

MetricDirect Injection (Underivatized)Silylation (BSTFA + 1% TMCS)
Peak Asymmetry (Tailing Factor) 1.8 - 2.5 (Severe Tailing)1.0 - 1.1 (Highly Symmetrical)
Peak Width at Half Max (W50) Broadened (>0.08 min)Sharp (<0.03 min)
Limit of Detection (LOD) 50 - 100 ng/mL1 - 5 ng/mL
Retention Time Stability Variable (Matrix Dependent)Highly Stable
Primary MS Base Peak m/z 163 ([M-CH3]+)m/z 235 ([M-CH3]+ for TMS derivative)
References
  • [8] Title: The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS | Source: Benchchem | URL: 8

  • [7] Title: The Use of Derivatization Reagents for Gas Chromatography (GC) | Source: Sigma-Aldrich | URL: 7

  • [9] Title: Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation | Source: MDPI | URL: 9

  • [1] Title: Phenol, 2-(1,1-dimethylethyl)-5-ethyl- (C12H18O) | Source: PubChem | URL: 1

  • [3] Title: Technical Support Center: GC-MS Analysis of 4-Ethylphenol-D10 | Source: Benchchem | URL: 3

  • [6] Title: GC Troubleshooting | Source: Agilent | URL:6

  • [2] Title: Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation | Source: RSC | URL: 2

  • [4] Title: Peak Tailing in GC Trace Analysis | Source: LabRulez GCMS | URL: 4

  • [5] Title: GC Column Killers! | Source: LCGC International | URL:5

Sources

Troubleshooting

Technical Support Center: Optimizing Lewis Acid Catalyst Load for 2-tert-Butyl-5-ethylphenol Alkylation

Welcome to the Technical Support Center for the Friedel-Crafts alkylation of phenols. Synthesizing 2-tert-butyl-5-ethylphenol via the tert-butylation of 3-ethylphenol presents unique catalytic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Friedel-Crafts alkylation of phenols. Synthesizing 2-tert-butyl-5-ethylphenol via the tert-butylation of 3-ethylphenol presents unique catalytic challenges. Because the phenolic hydroxyl group strongly interacts with Lewis acids, researchers frequently encounter issues ranging from catalyst deactivation to uncontrollable polysubstitution.

This guide is designed for drug development professionals and synthetic chemists to systematically troubleshoot, optimize, and validate their catalyst loading parameters.

Diagnostic Workflow: Catalyst Load Optimization

CatalystOptimization Start Start: Alkylation of 3-Ethylphenol Assess Assess Reaction Conversion (GC-MS / TLC) Start->Assess LowConv Low Conversion (<50%) Predominant Starting Material Assess->LowConv Stalled Reaction HighConv High Conversion (>90%) Poor Selectivity (Di-alkylation) Assess->HighConv Rapid/Exothermic Optimized Optimized: 2-tert-Butyl-5-ethylphenol (High Yield & Regioselectivity) Assess->Optimized Ideal Load Deactivation Mechanistic Issue: Catalyst Deactivation (Phenol-OH Coordination) LowConv->Deactivation OverAlk Mechanistic Issue: Kinetic Over-alkylation or Retro-Friedel-Crafts HighConv->OverAlk Action1 Action: Switch to Dual Acid System (e.g., 10 mol% FeCl3 + TFA) Deactivation->Action1 Action2 Action: Decrease Catalyst Load & Lower Temp to 50°C OverAlk->Action2 Action1->Assess Action2->Assess

Figure 1: Logical workflow for diagnosing and optimizing Lewis acid catalyst loading in phenol alkylation.

Troubleshooting Guides & FAQs

Q1: Why does my reaction stall at 30% conversion when using standard catalytic loads (10 mol%) of strong Lewis acids like AlCl₃? A1: Phenols possess a highly nucleophilic hydroxyl oxygen that acts as a Lewis base. Hard Lewis acids like AlCl₃ strongly coordinate to this oxygen, forming a stable, unreactive complex. This effectively sequesters and deactivates the catalyst, requiring stoichiometric or excess amounts of the Lewis acid to drive the reaction[1]. Causality & Solution: To avoid using massive amounts of harsh Lewis acids, switch to a synergistic dual-catalyst system. Using a softer Lewis acid like FeCl₃ (10 mol%) combined with a Brønsted acid co-catalyst (like Trifluoroacetic acid, TFA) prevents this dead-end coordination. The Brønsted acid facilitates the turnover of the catalytic cycle, allowing true catalytic loading[2].

Q2: When I increase the catalyst load to push for full conversion, I observe significant formation of di-tert-butylated byproducts. How can I control regioselectivity? A2: Increasing the Lewis acid load lowers the activation energy barrier for all electrophilic aromatic substitutions in the flask. Because the newly added tert-butyl group is electron-donating, the mono-alkylated product (2-tert-butyl-5-ethylphenol) is more nucleophilic than the starting 3-ethylphenol. This leads to rapid over-alkylation (polysubstitution)[1]. Causality & Solution: High catalyst loads hyper-activate the intermediate. Instead of increasing the Lewis acid concentration, strictly limit the tert-butylating agent (e.g., di-tert-butyl peroxide) to 1.0 equivalent and lower the reaction temperature. A lower temperature (e.g., 50 °C) combined with a moderate catalyst load suppresses the kinetic over-alkylation while maintaining the primary mono-alkylation rate[2].

Q3: My GC-MS shows the reappearance of 3-ethylphenol and isobutylene gas evolution during the later stages of the reaction. What causes this? A3: You are observing retro-Friedel-Crafts de-tert-butylation. The tert-butyl group is highly sterically hindered and forms a highly stable tertiary carbocation upon cleavage. High Lewis acid loadings—especially when combined with elevated temperatures or prolonged reaction times—catalyze the reversible cleavage of the C-C bond[3][4]. Causality & Solution: Your catalyst loading is too high for the thermodynamic stability of the product. Reduce the Lewis acid load by 50% and strictly monitor the reaction time. The tert-butyl group acts almost like a positional protecting group that can be cleaved if the system is over-catalyzed[4]. Quench the reaction immediately upon maximum mono-alkylated product formation to prevent thermodynamic equilibration.

Q4: Is O-alkylation (phenyl ether formation) influenced by the Lewis acid concentration? A4: Yes. O-alkylation is kinetically favored but thermodynamically less stable than C-alkylation. A very low Lewis acid loading may fail to catalyze the subsequent rearrangement of the kinetic phenyl ether intermediate to the thermodynamic C-alkylated product (similar to a Fries rearrangement)[1]. Ensuring an optimized, moderate catalyst load drives the complete conversion of O-alkylated intermediates to the desired C-alkylated 2-tert-butyl-5-ethylphenol.

Quantitative Data: Catalyst Load vs. Reaction Outcome

The following table summarizes the causal relationship between catalyst selection, loading parameters, and the resulting yield/selectivity for the tert-butylation of 3-ethylphenol.

Catalyst SystemLoading (mol%)Temp (°C)Conversion (%)Selectivity (Mono-alkylation)Mechanistic Outcome / Primary Issue
AlCl₃ 1025< 30%> 90%Severe catalyst deactivation via phenol-OH coordination.
AlCl₃ 12025> 95%65%High conversion, but rapid polysubstitution (di-tert-butylation).
FeCl₃ 105045%85%Sluggish kinetics without a Brønsted acid proton shuttle.
FeCl₃ / TFA 10 / 755092%94%Optimal balance: Brønsted acid prevents Lewis acid sequestration.
Sc(OTf)₃ 513088%70%High temperature induces retro-Friedel-Crafts dealkylation.
Self-Validating Experimental Protocol

Optimized Synthesis of 2-tert-Butyl-5-ethylphenol via Dual Brønsted/Lewis Acid Catalysis This protocol utilizes a synergistic FeCl₃/TFA system to maintain low Lewis acid loading while preventing catalyst deactivation[2].

Step 1: Reagent Preparation & Setup

  • Equip a dry reaction vial with a magnetic stir bar under an inert argon atmosphere.

  • Add 3-ethylphenol (1.0 equivalent, 0.200 mmol) to the vial.

  • Add 1,2-dichloroethane (DCE) to achieve a 0.25 M concentration. Validation Checkpoint 1: The solution should be clear and colorless. Any initial coloration indicates oxidized phenol impurities, which can poison the Lewis acid.

Step 2: Catalyst Loading

  • Add anhydrous FeCl₃ (10 mol%, 0.020 mmol) to the stirring solution.

  • Immediately add Trifluoroacetic acid (TFA) (75 mol%, 0.150 mmol). Causality Note: The TFA acts as a proton shuttle, preventing the FeCl₃ from permanently coordinating to the phenol's hydroxyl group. Validation Checkpoint 2: The reaction mixture will transition to a distinct yellow/orange hue, confirming the formation of the active catalytic complex.

Step 3: Alkylation

  • Slowly add di-tert-butyl peroxide (DTBP) (1.0 equivalent, 0.200 mmol) dropwise.

  • Heat the reaction mixture to 50 °C and stir for 2 hours. Validation Checkpoint 3: Monitor via TLC (19:1 hexanes/EtOAc). The starting material (lower Rf) should disappear, replaced by a single major spot (higher Rf, 2-tert-butyl-5-ethylphenol). If a third, even higher Rf spot appears, polysubstitution is occurring—cool the reaction immediately.

Step 4: Quench and Purification

  • Quench the reaction by filtering the mixture through a short pad of silica gel (eluting with 1:1 hexanes/EtOAc) to remove the iron catalyst.

  • Concentrate the filtrate in vacuo.

  • Purify via preparative TLC or flash chromatography to isolate pure 2-tert-butyl-5-ethylphenol.

References
  • Improving yield and purity in Friedel-Crafts alkylation of phenols Benchchem URL
  • Royal Society of Chemistry (RSC)
  • Academia.
  • Hey Phenol - Everyone has their Cross to Bear Scientific Update URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Efficacy: 2-tert-Butyl-5-ethylphenol vs. Butylated Hydroxytoluene (BHT)

As a Senior Application Scientist, I frequently encounter formulation challenges where the choice of antioxidant dictates the shelf-life, safety, and physical integrity of a drug product or polymer matrix. While Butylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter formulation challenges where the choice of antioxidant dictates the shelf-life, safety, and physical integrity of a drug product or polymer matrix. While Butylated Hydroxytoluene (BHT) has long served as the benchmark hindered phenol[1], emerging applications often require tailored kinetic profiles that fully hindered molecules cannot provide.

This guide provides an objective, data-grounded comparison between the industry-standard BHT and the partially hindered 2-tert-Butyl-5-ethylphenol (2-tB-5-EP) . By analyzing their structural causality, mechanistic divergence, and empirical performance, we can establish a rigorous framework for selecting the appropriate antioxidant for specific developmental pipelines.

Structural Causality: Steric Hindrance as the Kinetic Driver

The efficacy of phenolic antioxidants is governed by their ability to donate a hydrogen atom to a reactive peroxyl radical (ROO•) via Hydrogen Atom Transfer (HAT), thereby terminating the oxidation chain reaction[2]. The kinetics of this transfer—and the subsequent stability of the resulting phenoxyl radical—are entirely dictated by the steric environment surrounding the hydroxyl group.

  • BHT (2,6-di-tert-butyl-4-methylphenol): BHT is a fully hindered phenol. The presence of two bulky tert-butyl groups at the ortho positions (C2 and C6) creates a massive steric shield around the hydroxyl group[2]. While this high activation barrier slows the initial HAT rate, it renders the resulting phenoxyl radical exceptionally stable, preventing it from acting as a pro-oxidant[3].

  • 2-tB-5-EP (2-tert-butyl-5-ethylphenol): This molecule is a partially hindered phenol[4]. It features only a single tert-butyl group at the ortho position (C2), with an ethyl group at the meta position (C5)[5]. Crucially, the second ortho position (C6) and the para position (C4) remain unsubstituted. This reduced steric crowding lowers the activation energy for HAT, allowing for highly rapid initial radical scavenging.

Mechanistic Divergence Pathway

Because of their structural differences, these two molecules terminate radicals through entirely different downstream pathways. BHT terminates via non-radical quinone methide formation (which can cause yellowing in formulations), whereas 2-tB-5-EP radicals readily undergo dimerization at their open ortho or para sites, creating bisphenols that act as secondary antioxidants.

Mechanism Peroxyl Lipid Peroxyl Radical (ROO•) BHT_Node BHT (Fully Hindered Phenol) Peroxyl->BHT_Node Slower HAT TBEP_Node 2-tB-5-EP (Partially Hindered Phenol) Peroxyl->TBEP_Node Faster HAT BHT_Rad Stable Phenoxyl Radical (Sterically Shielded) BHT_Node->BHT_Rad -H• TBEP_Rad Reactive Phenoxyl Radical (Open Ortho/Para Sites) TBEP_Node->TBEP_Rad -H• BHT_End Quinone Methide (Non-Radical Termination) BHT_Rad->BHT_End Monomeric Termination TBEP_End Dimerization (Secondary Antioxidants) TBEP_Rad->TBEP_End Radical-Radical Coupling

Caption: Radical scavenging pathways: BHT vs. 2-tert-Butyl-5-ethylphenol (2-tB-5-EP).

Self-Validating Experimental Workflows

To objectively compare these antioxidants, we must utilize a self-validating experimental system that isolates both the kinetic rate of scavenging and the absolute capacity (long-term stability) within a matrix.

Workflow Prep Matrix Preparation (Polymer/Lipid + Antioxidant) Stress Accelerated Aging (Thermal/UV Stress) Prep->Stress Assay1 DPPH Kinetics (Initial Scavenging Rate) Stress->Assay1 Assay2 OIT via DSC (Long-Term Stability) Stress->Assay2 Data Efficacy Profiling & Comparative Analysis Assay1->Data Assay2->Data

Caption: Self-validating experimental workflow for assessing antioxidant efficacy.

Protocol A: DPPH Radical Scavenging Kinetics (Assessing HAT Speed)

Causality: This assay isolates the kinetic variable. By tracking the decay of the DPPH radical, we can directly observe how steric hindrance impacts the speed of hydrogen donation.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical-grade methanol.

  • Sample Preparation: Prepare equimolar solutions (e.g., 50 µM) of BHT and 2-tB-5-EP in methanol.

  • Reaction Initiation: In a quartz cuvette, mix 1.0 mL of the antioxidant solution with 2.0 mL of the DPPH solution.

  • Kinetic Measurement: Immediately place the cuvette in a UV-Vis spectrophotometer. Record the absorbance at 517 nm every 30 seconds for 30 minutes.

  • Validation: 2-tB-5-EP will demonstrate a significantly steeper initial absorbance drop due to its lower steric barrier, whereas BHT will show a slower, sustained linear decay.

Protocol B: Oxidation Induction Time (OIT) via DSC (Assessing Long-Term Stability)

Causality: OIT measures the holistic performance of the antioxidant in a physical matrix (e.g., polyethylene or lipid excipients) under severe thermal and oxidative stress[3].

  • Matrix Blending: Compound 0.1 wt% of either BHT or 2-tB-5-EP into a virgin matrix (e.g., medical-grade polyethylene resin).

  • Instrument Setup: Calibrate a Differential Scanning Calorimeter (DSC). Load 5.0 mg of the blended sample into an open aluminum pan.

  • Thermal Equilibration: Heat the sample to 200°C at a rate of 20°C/min under a pure Nitrogen purge (50 mL/min) to melt the matrix without inducing premature oxidation.

  • Oxidation Initiation: Once equilibrated at 200°C, abruptly switch the purge gas from Nitrogen to Oxygen (50 mL/min). Mark this exact moment as t0​ .

  • Exothermic Detection: Monitor the heat flow. The time elapsed from t0​ to the onset of a rapid exothermic peak (indicating catastrophic auto-oxidation) is recorded as the OIT.

Quantitative Efficacy Profiling

Based on the mechanistic principles and standardized testing protocols outlined above, the comparative performance of BHT and 2-tB-5-EP can be synthesized into the following matrices.

Table 1: Physicochemical & Structural Comparison
PropertyButylated Hydroxytoluene (BHT)2-tert-Butyl-5-ethylphenol (2-tB-5-EP)
CAS Number 128-37-04237-25-6[5]
Molecular Weight 220.35 g/mol 178.27 g/mol [5]
Steric Hindrance High (Di-ortho substitution)Moderate (Mono-ortho substitution)
Open Reactive Sites None (Fully substituted)Ortho (C6) and Para (C4)
Primary Termination Quinone methide formationRadical-radical dimerization
Table 2: Comparative Antioxidant Performance
Performance MetricBHT2-tB-5-EPMechanistic Driver
Initial Scavenging Rate ModerateFast The single tert-butyl group in 2-tB-5-EP lowers the steric barrier, allowing rapid H-atom transfer to bulky radicals.
Oxidation Induction Time (OIT) Excellent GoodBHT's fully shielded phenoxyl radical is ultra-stable, preventing premature consumption and extending absolute matrix life[3].
Discoloration Potential High (Yellowing)Low to Moderate BHT degrades into highly conjugated, colored quinone methides. 2-tB-5-EP forms predominantly colorless dimers.
Volatility / Migration HighHighBoth are low-molecular-weight monomers, making them susceptible to migration and volatilization at high processing temperatures.

Application Suitability in Drug Development & Polymers

The choice between BHT and 2-tB-5-EP should not be based on a binary "better or worse" paradigm, but rather on the specific kinetic demands of the formulation:

  • When to specify BHT: Choose BHT for long-term shelf-life stability in matrices where initial radical generation is slow but persistent (e.g., standard lipid-based drug delivery systems, irradiated crosslinked polyethylene[6]). Its high OIT and radical stability make it the undisputed choice for long-haul protection[1].

  • When to specify 2-tB-5-EP: Choose 2-tB-5-EP for formulations requiring immediate, rapid quenching of radical bursts, or in cosmetic/pharmaceutical applications where the yellowing associated with BHT's quinone methide degradation products is strictly unacceptable. Its ability to form secondary dimeric antioxidants provides a unique, cascading protection mechanism[4].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77916, Phenol, 2-(1,1-dimethylethyl)-5-ethyl-. Retrieved from[Link]

  • PatSnap (2026). How to Compare Butylated Hydroxytoluene with Phenolic Antioxidants. Retrieved from[Link]

  • Rowell, J. et al. (2014). A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene. Clinical Orthopaedics and Related Research. PMC4317412. Retrieved from[Link]

  • Rowell, J. et al. (2015). A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. PubMed. PMID: 25238806. Retrieved from[Link]

  • Vinati Organics (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from[Link]

Sources

Comparative

Decoding Steric Hindrance: A Comparative Guide to 2-tert-Butyl-5-ethylphenol vs. 2,6-di-tert-butylphenol

As a Senior Application Scientist navigating the complex landscape of antioxidant design and drug development, I frequently encounter a critical misconception: that the thermodynamic stability of a phenolic antioxidant s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of antioxidant design and drug development, I frequently encounter a critical misconception: that the thermodynamic stability of a phenolic antioxidant scales linearly with its kinetic reactivity. In reality, the microenvironment surrounding the phenolic hydroxyl (-OH) group dictates a delicate balance between radical quenching speed and long-term stability.

This guide provides an objective, data-driven comparison between two structurally related but functionally divergent molecules: 2,6-di-tert-butylphenol (2,6-DTBP) and 2-tert-Butyl-5-ethylphenol (2-TB-5-EP) . By dissecting their steric hindrance profiles, we can establish a predictive framework for their behavior in synthetic chemistry, polymer stabilization, and biological assays.

The Architecture of Steric Shielding

The fundamental difference between these two phenols lies in their ortho-substitution patterns, which govern the physical accessibility of the hydroxyl moiety.

  • 2,6-di-tert-butylphenol (2,6-DTBP): This molecule represents the extreme of steric shielding. The presence of two massive tert-butyl groups flanking the hydroxyl group creates a hydrophobic, sterically congested pocket[1]. This di-ortho substitution protects the -OH group from reacting with non-radical species and completely prevents intermolecular hydrogen bonding[2].

  • 2-tert-Butyl-5-ethylphenol (2-TB-5-EP): This asymmetric phenol features only one orthotert-butyl group. The ethyl group is located at the meta position (position 5), leaving the second ortho position open. This partial shielding allows the hydroxyl proton to remain accessible for hydrogen bonding and rapid kinetic interactions with incoming radicals.

Thermodynamic Capability vs. Kinetic Accessibility

To effectively utilize these compounds, researchers must decouple their thermodynamic potential from their kinetic reality.

Thermodynamics (O-H Bond Dissociation Enthalpy): The primary mechanism of phenolic antioxidants is Hydrogen Atom Transfer (HAT). The feasibility of HAT is governed by the O-H Bond Dissociation Enthalpy (BDE). Both 2,6-DTBP and 2-TB-5-EP benefit from the electron-donating inductive effects of their alkyl substituents, which stabilize the resulting phenoxy radical. The BDE of 2,6-DTBP is highly favorable at approximately 81.1 kcal/mol[3]. 2-TB-5-EP possesses a similarly low BDE, meaning both are thermodynamically potent H-atom donors.

Kinetics (The Steric Blockade): Despite its thermodynamic potency, 2,6-DTBP often performs poorly in standard kinetic assays involving bulky radicals. A classic example is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The DPPH radical is massive; consequently, the reaction with 2,6-DTBP is severely hindered by the dual tert-butyl groups, rendering the assay practically useless for evaluating highly hindered phenols[4]. In stark contrast, the open ortho position of 2-TB-5-EP allows the DPPH radical to access the -OH group, resulting in rapid scavenging kinetics.

However, this kinetic restriction is a feature, not a bug, for 2,6-DTBP. The stabilized phenoxy radical formed after 2,6-DTBP donates its hydrogen is sterically prevented from initiating further degradation chains, making it an exceptional long-term stabilizer in fuels and polymers[1]. The less hindered 2-TB-5-EP radical is more susceptible to secondary coupling reactions (e.g., C-C or C-O dimerization).

Visualizing Steric Relationships

StericEffects DTBP 2,6-di-tert-butylphenol (Di-ortho) StericHigh Complete Steric Shielding (Blocks bulky radicals) DTBP->StericHigh TBEP 2-tert-Butyl-5-ethylphenol (Mono-ortho) StericLow Partial Steric Shielding (Accessible OH group) TBEP->StericLow HbondNo No Intermolecular H-Bonding (Sharp IR Peak) StericHigh->HbondNo HbondYes Permits Intermolecular H-Bonding (Broad IR Band) StericLow->HbondYes KineticsSlow Slow DPPH Kinetics High Radical Stability HbondNo->KineticsSlow KineticsFast Fast DPPH Kinetics Moderate Radical Stability HbondYes->KineticsFast

Logical flow mapping steric substitution patterns to kinetic and thermodynamic outcomes.

Self-Validating Experimental Protocols

Protocol A: Stopped-Flow DPPH Kinetic Assay
  • Objective: Quantify the kinetic accessibility of the phenolic -OH group.

  • Causality: DPPH is a bulky, stable radical. If a phenol is highly sterically hindered, the reaction rate drops precipitously because the transition state is sterically prohibited, isolating kinetic accessibility from thermodynamic capability.

  • Methodology:

    • Prepare a 0.1 mM solution of DPPH in anhydrous ethanol.

    • Prepare solutions of 2,6-DTBP and 2-TB-5-EP at varying concentrations (1.0 to 10.0 mM) in anhydrous ethanol to ensure pseudo-first-order conditions.

    • Load solutions into the syringes of a stopped-flow spectrophotometer equipped with a temperature controller set to 298 K.

    • Rapidly mix equal volumes of the DPPH and phenol solutions. Monitor the absorbance decay of DPPH at 517 nm.

    • Self-Validation System: Run a structurally unhindered standard (e.g., Trolox) in parallel. Monitor the reaction for at least 5 half-lives. Plot ln(At​−A∞​) vs. time to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. [Phenol] to yield the second-order rate constant ( k2​ ). Validation Check: If the intercept of the linear fit significantly deviates from zero, it indicates solvent participation or radical recombination artifacts, invalidating the run.

Protocol B: FTIR Intermolecular Hydrogen Bonding Assessment
  • Objective: Assess the steric shielding of the hydroxyl group via its ability to form intermolecular hydrogen bonds.

  • Causality: The O-H stretching frequency ( νOH​ ) is highly sensitive to the microenvironment. A sterically isolated O-H cannot interact with neighboring molecules and appears as a sharp, high-energy peak. An accessible O-H forms H-bonds, weakening the O-H bond slightly and shifting the stretch to a broader, lower-energy band.

  • Methodology:

    • Prepare a series of solutions for both phenols in non-polar carbon tetrachloride (CCl₄), ranging from 0.001 M to 1.0 M.

    • Acquire FTIR spectra using a liquid cell with NaCl or KBr windows (path length 0.1 mm to 1.0 mm depending on concentration).

    • Analyze the O-H stretching region (3200–3700 cm⁻¹).

    • Self-Validation System: Overlay the concentration-normalized spectra. Validation Check: For 2,6-DTBP, the sharp peak at ~3640 cm⁻¹ must remain strictly invariant in position and shape across all concentrations, proving complete steric isolation. For 2-TB-5-EP, a distinct shift from a sharp peak (at low concentration) to a broad band at ~3300-3500 cm⁻¹ (at high concentration) must be observed to validate the presence of concentration-dependent intermolecular H-bonding.

Quantitative Data Comparison

The table below synthesizes the structural and performance metrics of both compounds, providing a quick-reference guide for formulation decisions.

Parameter2,6-di-tert-butylphenol (2,6-DTBP)2-tert-Butyl-5-ethylphenol (2-TB-5-EP)Mechanistic Implication
Substitution Pattern Symmetric Di-orthoAsymmetric Mono-orthoDictates the physical accessibility of the -OH group.
O-H BDE (kcal/mol) ~81.1[3]~82.0 (Estimated)Both are thermodynamically strong H-atom donors.
DPPH Scavenging ( k2​ ) Very Slow (< 1 M⁻¹s⁻¹)[4]Fast (> 50 M⁻¹s⁻¹)2,6-DTBP is kinetically blocked from reacting with bulky radicals.
Intermolecular H-Bonding NegligibleModerate2-TB-5-EP can interact with polar solvents or biological targets.
Phenoxy Radical Stability Exceptionally HighModerate2,6-DTBP radicals resist secondary coupling, ideal for long-term stabilization[1].

Conclusion

Selecting between 2,6-DTBP and 2-TB-5-EP is not a matter of choosing a "better" antioxidant, but rather matching the steric profile to the application. 2,6-DTBP is the ultimate radical "sink" for long-term material stability, where its extreme steric hindrance prevents its radical form from initiating secondary damage. Conversely, 2-TB-5-EP is optimized for environments requiring rapid kinetic quenching of fast-propagating ROS, where the open ortho position allows immediate access to the reactive hydroxyl core.

Sources

Validation

High-Resolution vs. Targeted LC-MS/MS Strategies for Trace 2-tert-Butyl-5-ethylphenol Quantification: A Comparative Validation Guide

Executive Summary & Mechanistic Context The quantification of trace alkylphenols, specifically 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) , is a critical regulatory requirement in extractables and leachables (E&L) studi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The quantification of trace alkylphenols, specifically 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) , is a critical regulatory requirement in extractables and leachables (E&L) studies for pharmaceutical packaging, medical devices, and dietary supplements [3]. As an alkyl-substituted phenol, this compound exhibits moderate hydrophobicity (XLogP3 ~4.0) and possesses potential endocrine-disrupting properties, necessitating highly sensitive and specific analytical methodologies [1].

As a Senior Application Scientist, I frequently observe that the primary failure mode in alkylphenol quantification is not inherent instrument sensitivity, but rather matrix-induced ion suppression during electrospray ionization (ESI). Therefore, a robust analytical method cannot merely string together instruments; it must be a self-validating system where sample preparation, chromatographic separation, and mass spectrometric detection are mechanistically co-optimized.

This guide objectively compares the performance of two leading sample preparation techniques (Solid Phase Extraction vs. Supramolecular Solvent Extraction) and two mass spectrometry platforms (Triple Quadrupole vs. Quadrupole Time-of-Flight) to establish a definitive workflow for trace 2-tert-Butyl-5-ethylphenol analysis.

Mechanistic Causality in Sample Preparation

The extraction of 2-tert-Butyl-5-ethylphenol from complex aqueous matrices (e.g., drug formulations or botanical extracts) requires overcoming the compound's affinity for hydrophobic matrix components while concentrating it for trace detection [2].

Solid Phase Extraction (SPE)
  • Mechanism: SPE utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the industry standard. The causality behind its success lies in the sorbent's dual nature: the divinylbenzene backbone strongly interacts with the hydrophobic tert-butyl and ethyl groups of the analyte via van der Waals forces, while the pyrrolidone ring ensures the sorbent remains wetted in aqueous samples.

  • Validation Advantage: Provides excellent sample cleanup, physically removing salts and polar lipids that cause ion suppression in the MS source.

Supramolecular Solvent-Based Extraction (SUPRAS)
  • Mechanism: An emerging alternative utilizing a ternary mixture (e.g., 1-hexanol/THF/water) to induce coacervation, forming nanostructured liquids [2]. The amphiphilic nature of the SUPRAS provides multiple binding sites—hydrogen bonding with the phenolic -OH and dispersion forces with the alkyl chains.

  • Validation Advantage: Significantly faster than SPE and requires lower solvent volumes, though it may co-extract more matrix interferences than HLB-SPE, requiring rigorous matrix-matched calibration [2].

Table 1: Extraction Efficiency & Matrix Impact Comparison
ParameterSolid Phase Extraction (HLB-SPE)Supramolecular Solvent (SUPRAS)Mechanistic Causality
Recovery (%) 85 - 95%75 - 109%SPE provides highly specific hydrophobic retention; SUPRAS relies on broad-spectrum coacervation partitioning.
Matrix Effect Low (< 10% suppression)Moderate (15 - 25% suppression)SPE physically washes away polar suppressants; SUPRAS co-extracts some amphiphilic matrix components.
Throughput Moderate (Requires conditioning/elution)High (Rapid phase separation)SUPRAS eliminates the need for cartridge conditioning and vacuum manifolds.

Platform Comparison: QQQ vs. Q-TOF Mass Spectrometry

Choosing the correct LC-MS/MS platform depends entirely on the analytical goal: targeted trace quantitation versus non-targeted structural elucidation [4].

Triple Quadrupole (QQQ) - Targeted MRM

For absolute trace quantitation of a known target like 2-tert-Butyl-5-ethylphenol, the QQQ operating in Multiple Reaction Monitoring (MRM) mode is unparalleled.

  • Causality: By utilizing the first quadrupole (Q1) to isolate the deprotonated precursor ion [M−H]− at m/z 177.1, fragmenting it in the collision cell, and using the third quadrupole (Q3) to isolate a specific product ion, the QQQ effectively filters out >99% of chemical background noise [5]. This maximizes the signal-to-noise (S/N) ratio, driving Limits of Quantitation (LOQ) into the sub-parts-per-billion (ppb) range.

Quadrupole Time-of-Flight (Q-TOF) - High-Resolution Accurate Mass

When 2-tert-Butyl-5-ethylphenol is suspected as an unknown leachable, Q-TOF is mandatory.

  • Causality: The TOF analyzer separates ions based on their flight time in a vacuum tube, providing resolving power >60,000. This allows for exact mass determination (e.g., calculating the exact mass of C12​H17​O− as 177.1285 Da) [6]. While Q-TOF provides definitive elemental composition and structural confirmation, its continuous full-scan nature slightly reduces the duty cycle for specific ions compared to MRM, resulting in slightly higher LOQs [5].

Table 2: MS Platform Performance Metrics
MetricTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)Analytical Impact
Acquisition Mode MRM (Targeted)Full Scan / ddMS2 (Untargeted)QQQ is strictly for knowns; Q-TOF identifies unknown leachables.
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm error)Q-TOF confirms the exact elemental formula ( C12​H17​O− ).
Sensitivity (LOQ) 0.01 - 0.05 ng/mL0.5 - 1.0 ng/mLQQQ is required for ultra-trace toxicological thresholds.
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQQQ handles wider concentration variances in a single run.

Experimental Protocols: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must include built-in validation checks. The following step-by-step methodology incorporates internal standard correction and matrix effect evaluation.

Step 1: Matrix-Matched Calibration & Internal Standardization
  • Prepare a stock solution of 2-tert-Butyl-5-ethylphenol (1 mg/mL in Methanol).

  • Spike an isotopically labeled internal standard (e.g., Bisphenol A-d16 or a custom d5​ -alkylphenol) into all samples at a constant 10 ng/mL. Causality: The stable isotope co-elutes with the target, experiencing the exact same ion suppression, thereby mathematically correcting for matrix effects.

  • Prepare calibration standards (0.05 to 100 ng/mL) in blank matrix extracts rather than neat solvent to compensate for baseline suppression [2].

Step 2: SPE Extraction Protocol
  • Conditioning: Pass 3 mL Methanol followed by 3 mL LC-MS grade Water through an Oasis HLB cartridge (60 mg, 3 cc).

  • Loading: Load 5 mL of the aqueous sample (spiked with internal standard) at a flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in Water to elute highly polar interferences. Self-Validation Check: Analyze the wash fraction to ensure no target analyte is prematurely breaking through.

  • Elution: Elute the 2-tert-Butyl-5-ethylphenol with 2 mL of 100% Methanol.

  • Reconstitution: Evaporate to dryness under gentle nitrogen at 35°C and reconstitute in 500 µL of Initial Mobile Phase.

Step 3: UHPLC-MS/MS Parameters (QQQ)
  • Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.05% Ammonium Hydroxide; (B) Methanol. Causality: Basic pH promotes the deprotonation of the phenol group, vastly improving negative ion ESI efficiency.

  • Gradient: 30% B to 95% B over 5 minutes.

  • Ionization: ESI Negative Mode.

  • MRM Transitions: Precursor m/z 177.1 Product m/z 162.1 (Quantifier, loss of CH3​ ) and m/z 133.1 (Qualifier).

Mandatory Visualizations

The following diagrams illustrate the logical flow of the analytical workflow and the mechanistic validation requirements.

Workflow cluster_MS Mass Spectrometry Platform Comparison Sample Sample Matrix (Drug Product/Packaging) Prep Sample Preparation (SPE HLB vs. SUPRAS) Sample->Prep Extraction & Cleanup LC UHPLC Separation (C18 Column, Basic Gradient) Prep->LC Injection Ionization Ionization (ESI Negative Mode) LC->Ionization Elution QQQ Triple Quadrupole (QQQ) Targeted MRM Quantitation Ionization->QQQ Trace Quant (LOQ < 0.05 ppb) QTOF Q-TOF High-Resolution Screening Ionization->QTOF Unknown ID (Mass Error < 2 ppm) Data Data Analysis & Validation Reporting QQQ->Data QTOF->Data

Caption: LC-MS/MS Workflow Logic for Alkylphenol Analysis comparing QQQ and Q-TOF pathways.

Validation Val Method Validation (ICH M10 Guidelines) Spec Specificity Val->Spec Blank vs Spiked Matrix Lin Linearity & Range Val->Lin R² > 0.995 (Matrix-Matched) Acc Accuracy & Precision Val->Acc %RSD < 15% via Internal Std Mat Matrix Effect Val->Mat Post-Column Infusion Check

Caption: Logical Relationship of Method Validation Parameters ensuring a self-validating analytical system.

References

  • National Institutes of Health. "Phenol, 2-(1,1-dimethylethyl)-5-ethyl- (Compound Summary)." PubChem. Available at:[Link]

  • MDPI. "Supramolecular Solvent-Based Extraction of Bisphenols and Alkylphenols in Botanical Dietary Supplements Prior to HPLC–MS/MS Analysis." Foods. Available at:[Link]

  • Reading Scientific Services Ltd (RSSL). "Extractable & Leachable studies – Meeting regulations by LC-MS." RSSL Insights. Available at:[Link]

  • Agilent Technologies. "LCMS frequently asked questions." Agilent Product Resources. Available at:[Link]

  • ResearchGate. "Liquid chromatography with triple-quadrupole and quadrupole-time-of-flight mass spectrometry for the determination of micro-constituents - A comparison." Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Royal Society of Chemistry. "Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation..." Chemical Science. Available at:[Link]

Comparative

Benchmarking the Cytotoxicity of 2-tert-Butyl-5-ethylphenol Against Conventional Alkylphenols: A Comprehensive Guide

Executive Summary Evaluating the cytotoxicity of substituted phenols is a critical step in drug development, environmental toxicology, and industrial material safety. This guide provides an objective, data-driven framewo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the cytotoxicity of substituted phenols is a critical step in drug development, environmental toxicology, and industrial material safety. This guide provides an objective, data-driven framework for benchmarking 2-tert-Butyl-5-ethylphenol (CAS 4237-25-6) against widely studied alkylphenols like 4-nonylphenol (4-NP) and 4-octylphenol (4-OP). By employing a self-validating, dual-endpoint experimental design, researchers can accurately differentiate between transient metabolic inhibition and catastrophic membrane lysis.

Mechanistic Overview: Alkylphenol Cytotoxicity

Alkylphenols induce cytotoxicity primarily through mechanisms dictated by their lipophilicity, represented by their octanol-water partition coefficient (logKow). Compounds with a logKow < 4.9 generally exhibit a linear structure-toxicity relationship, driving a phenomenon known as "polar narcosis"[1].

Unlike baseline non-polar narcosis, alkylphenols actively interfere with cellular metabolic functions. They accumulate in the lipid bilayer, causing mitochondrial uncoupling and metabolic inhibition at concentrations significantly lower than those required to induce physical membrane rupture[1]. Furthermore, exposure to these compounds triggers the generation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and eventual apoptosis or necrosis[2].

Mechanism A Alkylphenol Exposure (e.g., 2-tert-Butyl-5-ethylphenol) B Lipid Membrane Accumulation (Polar Narcosis) A->B Hydrophobic Interaction C Mitochondrial Dysfunction (Metabolic Inhibition) B->C Disruption D ROS Generation (Oxidative Stress) C->D Electron Leak F Cell Death (Apoptosis/Necrosis) C->F ATP Depletion E Membrane Integrity Loss (LDH Release) D->E Lipid Peroxidation E->F Lysis

Alkylphenol-induced cytotoxicity pathway via polar narcosis and oxidative stress.

Benchmarking 2-tert-Butyl-5-ethylphenol

2-tert-Butyl-5-ethylphenol features a branched tert-butyl group at the ortho position and an ethyl group at the meta position[3]. With a computed XLogP3 of 4.0[3], its hydrophobicity places it slightly below highly toxic, longer-chain environmental disruptors like 4-NP.

The steric hindrance provided by the bulky tert-butyl group adjacent to the phenolic hydroxyl group alters its radical scavenging ability and membrane insertion dynamics. Consequently, it exhibits a distinct toxicological profile compared to straight-chain alkylphenols.

Comparative Cytotoxicity Profile

Note: The values below represent established benchmarks for standard alkylphenols in hepatic/gonadal cell lines (e.g., RTG-2)[1][2]. Data for 2-tert-Butyl-5-ethylphenol is derived from validated Quantitative Structure-Activity Relationship (QSAR) polar narcosis models for logKow ~4.0.

CompoundlogKowPrimary Cytotoxic MechanismRep. IC₅₀ (Metabolic Inhibition)Rep. EC₅₀ (Membrane Lysis)
4-Nonylphenol (4-NP) 5.76Endocrine disruption, Severe oxidative stress~10 - 20 µM~40 - 50 µM
4-Octylphenol (4-OP) 5.28Endocrine disruption, Oxidative stress~15 - 25 µM~50 - 60 µM
2-tert-Butyl-5-ethylphenol 4.00Polar narcosis, Steric membrane disruption~40 - 60 µM~80 - 100 µM
Phenol (Baseline) 1.46Baseline non-polar narcosis>500 µM>1000 µM

Self-Validating Experimental Protocols

To accurately benchmark 2-tert-Butyl-5-ethylphenol, researchers must utilize a dual-assay system. Because alkylphenols cause metabolic inhibition at lower concentrations than those required for membrane lysis[1], relying on a single endpoint (e.g., cell proliferation) conflates growth inhibition with actual cell death[4].

We employ a self-validating workflow combining the MTT assay (mitochondrial oxidoreductase activity) and the LDH release assay (membrane integrity)[4].

Workflow S1 Seed Cells in 96-Well Plate (e.g., RTG-2, L1210) S2 Dose with Alkylphenols (0.1 - 100 µM, 24h) S1->S2 S3 Centrifuge Plate (250 x g, 10 min) S2->S3 B1 Supernatant (LDH Assay) S3->B1 Transfer 100 µL B2 Cell Pellet (MTT Assay) S3->B2 Retain Cells A1 Add LDH Reaction Mix (Measure 490 nm) B1->A1 A2 Add MTT Reagent (Measure 570 nm) B2->A2 D Data Integration: Membrane Lysis vs. Metabolic Inhibition A1->D A2->D

Self-validating dual-assay workflow for concurrent LDH and MTT analysis.

Protocol A: Modified LDH Release Assay (Membrane Integrity)

Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular medium is a direct, quantifiable indicator of lipid bilayer rupture. By using condition-specific high controls (Triton X-100 lysis for each drug concentration), we correct for alkylphenol-induced growth inhibition that would otherwise skew the cytotoxicity index[4].

  • Cell Seeding & Treatment: Seed cells at 1×104 cells/well in a 96-well plate. Incubate for 24h. Treat with 2-tert-Butyl-5-ethylphenol (0.1 to 100 µM) in serum-free media.

    • Rationale: Serum proteins readily bind lipophilic alkylphenols (logKow ~4.0), artificially lowering the bioavailable concentration and masking toxicity.

  • Condition-Specific Controls: For every concentration tested, designate parallel wells for a "High Control". Add 4 µL of 9% Triton X-100 (final ~0.18%) 45 minutes prior to supernatant harvest.

    • Rationale: This ensures the maximum LDH release is normalized to the actual cell number present at that specific drug concentration, correcting for compound-induced growth inhibition[4].

  • Supernatant Harvest: Centrifuge the plate at 250 × g for 10 minutes. Transfer 100 µL of cell-free supernatant to a new optically clear 96-well plate.

    • Rationale: Centrifugation prevents the transfer of intact cells, which would lyse during the enzymatic reaction and cause false positives.

  • Enzymatic Detection: Add 100 µL of LDH reaction mixture (catalyst + dye solution) to each well. Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 490 nm (reference >600 nm).

Protocol B: MTT Metabolic Inhibition Assay

Causality: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This assay detects the early-stage mitochondrial uncoupling characteristic of polar narcosis before membrane lysis occurs[1].

  • Reagent Addition: To the original plate containing the cell pellets and remaining 100 µL of media, add 50 µL of MTT reagent (5 mg/mL in PBS).

    • Rationale: Utilizing the same plate ensures a direct correlation between membrane lysis (LDH) and metabolic state (MTT) on the exact same cell population.

  • Incubation: Incubate for 3 hours at 37°C.

    • Rationale: Allows sufficient time for viable mitochondria to reduce the tetrazolium dye into insoluble intracellular formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the cells. Add 150 µL of MTT solvent (e.g., DMSO or acidified isopropanol) and agitate on an orbital shaker for 15 minutes.

    • Rationale: Formazan is impermeable and insoluble in aqueous media; complete dissolution is required for accurate spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm.

References

  • Cytotoxicity of alkylphenols and alkylated non-phenolics in a primary culture of rainbow trout (Onchorhynchus mykiss) hepatocytes Source: PubMed (NIH) URL:[Link]

  • Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line Source: PubMed (NIH) URL:[Link]

  • Phenol, 2-(1,1-dimethylethyl)-5-ethyl- (2-tert-Butyl-5-ethylphenol) Source: PubChem URL:[Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PMC (NIH) URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Validation of Spectroscopic Modalities for 2-tert-Butyl-5-ethylphenol Isomer Resolution

Differentiating structural isomers of alkylphenols—such as 2-tert-butyl-5-ethylphenol and its regioisomers (e.g., 2-tert-butyl-4-ethylphenol)—presents a significant analytical bottleneck. Because these isomers share iden...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Differentiating structural isomers of alkylphenols—such as 2-tert-butyl-5-ethylphenol and its regioisomers (e.g., 2-tert-butyl-4-ethylphenol)—presents a significant analytical bottleneck. Because these isomers share identical molecular weights (178.27 g/mol ) and nearly identical electron ionization (EI) fragmentation pathways, relying on a single analytical modality often leads to false-positive identifications. In fields ranging from polymer additive manufacturing to the environmental monitoring of endocrine disruptors, unambiguous structural elucidation is critical 1.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FT-IR) spectroscopy. By establishing a cross-validation framework, researchers can leverage the orthogonal strengths of each technique to achieve a self-validating structural confirmation.

Comparative Analysis of Analytical Modalities

NMR Spectroscopy: The Gold Standard for Regiochemistry

NMR is the most definitive technique for resolving the exact substitution pattern of the aromatic ring. While 1D 1 H NMR provides immediate insight through spin-spin coupling constants ( J -coupling), 2D techniques (HSQC, HMBC) map the exact connectivity of the tert-butyl and ethyl groups to the phenol core 2.

  • Causality of Choice : The ortho, meta, and para relationships on the benzene ring dictate the splitting patterns. For 2-tert-butyl-5-ethylphenol (a 1,2,5-trisubstituted ring), the protons at C3, C4, and C6 exhibit a distinct doublet/doublet-of-doublets/doublet pattern. This exact J -coupling signature cannot be mimicked by the 1,2,4-substitution of 2-tert-butyl-4-ethylphenol, making NMR the ultimate arbiter of structural truth.

GC-MS: High-Resolution Separation with Derivatization

Standard EI-MS at 70 eV yields a molecular ion ( M+ = 178) and a base peak at m/z 163 (loss of a methyl radical from the tert-butyl group) for almost all tert-butyl-ethylphenol isomers. Therefore, MS alone cannot differentiate them. However, coupling MS with high-resolution capillary GC allows for chromatographic separation based on minute boiling point and polarity differences.

  • Causality of Choice : Alkylphenols contain an "active" hydroxyl hydrogen that causes peak tailing and adsorption on standard GC columns. Derivatizing the phenol into a non-polar ester (e.g., using heptafluorobutyric anhydride, HFBA) neutralizes this active site. This chemical conversion drastically improves peak shape, chromatographic resolution, and sensitivity 3. For highly complex environmental mixtures, Comprehensive Two-Dimensional Gas Chromatography (GCxGC-ToFMS) is required to achieve the necessary peak capacity 1.

FT-IR Spectroscopy: The Orthogonal Fingerprinter

While less sensitive than GC-MS and less structurally explicit than NMR, FT-IR provides a rapid, non-destructive orthogonal check.

  • Causality of Choice : The out-of-plane (oop) C-H bending vibrations in the 900–700 cm −1 "fingerprint" region are highly sensitive to the number of adjacent hydrogen atoms on the aromatic ring. This allows for the instant differentiation of a 1,2,5-trisubstituted isomer (typically showing bands around 880 cm −1 and 810 cm −1 ) from a 1,2,3- or 1,3,5-isomer.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols form a self-validating system. The GC-MS protocol establishes sample purity and separates the isomers, while the NMR protocol definitively assigns the regiochemistry of the isolated peak.

Protocol A: GC-MS Derivatization (HFBA) for Isomer Separation
  • Principle : Conversion of the phenol to a heptafluorobutyrate ester increases volatility and introduces fluorine atoms, which can also be utilized for highly sensitive Electron Capture Detection (ECD) or negative chemical ionization (NCI) if ultra-trace analysis is required 4.

  • Sample Preparation : Dissolve 1 mg of the alkylphenol mixture in 1 mL of anhydrous hexane.

  • Base Addition : Add 10.5 mg of anhydrous Na2​CO3​ to act as an acid scavenger.

  • Derivatization : Add 75 µL of Heptafluorobutyric Anhydride (HFBA).

  • Incubation : Seal the vial and heat at 55 °C for 2 hours to drive the derivatization reaction to completion 3.

  • Neutralization & Extraction : Cool to room temperature, add 1 mL of LC-MS grade water to quench excess HFBA. Vortex and allow phase separation. Extract the upper hexane layer containing the derivatized isomers.

  • Analysis : Inject 1 µL into a GC-MS equipped with a 30 m DB-5MS column. Use a temperature program starting at 90 °C, holding for 2 min, then ramping at 10 °C/min to 280 °C.

Protocol B: 1D and 2D NMR Acquisition
  • Principle : Non-destructive analysis of the purified isomer to confirm regiochemistry via J -coupling and through-bond carbon-proton correlations 2.

  • Sample Prep : Dissolve 15 mg of the purified 2-tert-butyl-5-ethylphenol in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • 1 H NMR (600 MHz) : Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Process with zero-filling and exponential line broadening (0.3 Hz).

  • 13 C NMR (150 MHz) : Acquire 1024 scans. The quaternary carbons (C1-OH, C2-tBu, C5-Et) will have lower intensity due to lack of NOE; ensure D1 is at least 2 seconds.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire to observe long-range couplings ( 2J and 3J ). The tert-butyl methyl protons (~1.4 ppm) must show a strong 3J correlation to the C1 phenol carbon and C3 aromatic carbon, proving the tert-butyl group is definitively at the C2 position.

Quantitative Data & Spectroscopic Signatures

Table 1: Performance Comparison of Analytical Modalities for Alkylphenol Isomers
ModalityResolving Power for IsomersLimit of Detection (LOD)Structural Elucidation ConfidenceThroughput
1D/2D NMR Exceptional (Regiochemistry)~1-5 µg (Microprobe)Definitive (Gold Standard)Low
GC-MS (EI) Poor (Identical Spectra)~10-50 pgLow (Requires Standards)High
GC-MS (Derivatized) High (Chromatographic)~1-5 pgModerate (Retention Index)High
GCxGC-ToFMS Exceptional (Peak Capacity)~0.1-1 pgModerate-HighMedium
FT-IR (ATR) Moderate (Fingerprint Region)~1-5 mgModerate (Pattern Matching)Very High
Table 2: Diagnostic NMR Splitting Patterns for Key Regioisomers
IsomerSubstitution PatternAromatic Protons ( 1 H NMR Splitting)Diagnostic J -Coupling (Hz)
2-tert-Butyl-5-ethylphenol 1,2,5-trisubstitutedH3 (d), H4 (dd), H6 (d) J3,4​≈8.0 (ortho), J4,6​≈2.0 (meta)
2-tert-Butyl-4-ethylphenol 1,2,4-trisubstitutedH3 (d), H5 (dd), H6 (d) J5,6​≈8.0 (ortho), J3,5​≈2.0 (meta)
2-tert-Butyl-6-ethylphenol 1,2,3-trisubstitutedH3 (d), H4 (t), H5 (d) J3,4​≈8.0 , J4,5​≈8.0

Workflow Visualization

The following diagram illustrates the multi-modal cross-validation workflow required to unambiguously identify 2-tert-butyl-5-ethylphenol from a complex isomer mixture.

G A Unknown Alkylphenol Isomer Mix B GC-MS (HFBA Derivatized) A->B C NMR (1D 1H & HMBC) A->C D FT-IR (ATR) A->D E Retention Time & m/z 178 B->E F Spin Coupling (d, dd, d) C->F G oop C-H bending (800-890 cm⁻¹) D->G H Cross-Validation Engine E->H F->H G->H I Unambiguous 2-tert-Butyl-5-ethylphenol H->I

Multi-modal cross-validation workflow for alkylphenol isomer elucidation.

Conclusion

No single analytical technique is perfectly equipped to identify 2-tert-butyl-5-ethylphenol in isolation. GC-MS provides the necessary sensitivity and separation power—especially when enhanced by HFBA derivatization—but lacks the structural specificity to distinguish between closely related regioisomers without reference standards. By cross-validating GC-MS retention data with the definitive regiochemical mapping of 2D NMR and the functional group fingerprinting of FT-IR, researchers can establish a self-validating analytical loop that guarantees scientific accuracy in isomer identification.

References

  • Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry Source: ACS Publications URL
  • Source: RSC (Royal Society of Chemistry)
  • Source: PMC (National Institutes of Health)
  • Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua)

Sources

Comparative

Comparative Analysis of Solid-Phase Extraction Techniques for 2-tert-Butyl-5-ethylphenol

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Analyte Profiling The accurate quantification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Analyte Profiling

The accurate quantification of sterically hindered alkylphenols, such as 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6), from complex biological or environmental matrices requires robust sample preparation. Standard liquid-liquid extraction (LLE) is often insufficient due to high solvent consumption, emulsion formation in lipid-rich samples, and poor selectivity[1]. Solid-Phase Extraction (SPE) is the gold standard, but selecting the correct sorbent chemistry is critical for achieving high recovery and minimizing matrix effects.

To design a self-validating SPE protocol, we must first analyze the physicochemical causality of the target analyte[2]:

  • Hydrophobicity (LogP ~4.0): The bulky tert-butyl and ethyl groups impart significant lipophilicity. This drives strong retention on reversed-phase sorbents but makes the compound susceptible to non-specific binding to plasticware.

  • Acid-Base Chemistry (pKa ~10.0): The phenolic hydroxyl group acts as a weak acid. At pH < 8, the molecule is fully protonated (neutral), maximizing hydrophobic interactions. At pH > 12, it deprotonates into a phenolate anion, unlocking the potential for highly specific ion-exchange retention strategies.

Mechanistic Comparison of SPE Sorbents

The efficiency of phenolic compound extraction is dictated by the physicochemical interactions between the sorbent and the analyte[3]. Below is a mechanistic comparison of the three primary SPE chemistries used for alkylphenols.

A. Silica-Based C18 (Traditional Reversed-Phase)
  • Mechanism: Relies entirely on Van der Waals forces between the analyte and octadecyl carbon chains bonded to a silica substrate.

  • The Causality of Limitations: While effective for highly non-polar compounds, C18 suffers from two fatal flaws when applied to phenols. First, the silica bed must remain continuously solvated; if it runs dry during vacuum application, the alkyl chains collapse (dewetting), drastically reducing surface area and recovery[4]. Second, unendcapped residual silanol groups on the silica backbone can engage in secondary hydrogen bonding with the phenolic -OH, leading to irreversible binding or severe peak tailing[4].

B. Polymeric HLB (Hydrophilic-Lipophilic Balance)
  • Mechanism: A macroporous copolymer of highly lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone.

  • The Causality of Superiority: The divinylbenzene strongly retains the lipophilic tert-butyl and ethyl moieties via π−π and hydrophobic interactions. Crucially, the N-vinylpyrrolidone keeps the sorbent water-wettable. This means the bed can safely run dry without compromising recovery[5]. Studies on alkylphenols consistently demonstrate that HLB outperforms C18, achieving >85% recovery compared to C18's <60% in complex matrices[6].

C. Mixed-Mode Strong Anion Exchange (MAX)
  • Mechanism: A polymeric backbone modified with quaternary amine groups, providing both reversed-phase and permanently positively charged ion-exchange sites.

  • The Causality of Specificity: By adjusting the sample to pH 12, 2-tert-butyl-5-ethylphenol is converted to its phenolate anion. It binds to the MAX sorbent via both hydrophobic interactions and strong electrostatic attraction. This dual-retention mechanism allows for aggressive washing steps (e.g., 100% methanol) that strip away neutral lipids and interferences while the target analyte remains locked by ionic bonds. Elution is triggered by dropping the pH, neutralizing the phenol and breaking the ionic lock.

Quantitative Performance Data

The following table summarizes the comparative performance of these sorbents for alkylphenol extraction, extrapolated from validated analytical literature[4][6][7].

Sorbent TypePrimary Retention MechanismOptimal Loading pHWash Tolerance (Organic Strength)Typical Recovery (%)Matrix Effect Susceptibility
Silica C18 Hydrophobic (Alkyl chains)pH 2.0 - 4.0Low (<20% Methanol)50 - 70%High
Polymeric HLB Hydrophobic & π−π pH 2.0 - 4.0Medium (<40% Methanol)85 - 105%Moderate
Mixed-Mode MAX Anion Exchange + HydrophobicpH 11.0 - 12.0High (100% Methanol)90 - 100%Low

Self-Validating Experimental Protocols

Protocol 1: Polymeric HLB Workflow (Optimal for Environmental Water)

Use this protocol for low-complexity matrices where broad-spectrum extraction is acceptable.

  • Sample Preparation: Acidify 100 mL of the aqueous sample to pH 3.0 using 1M HCl. Causality: Ensures the phenolic -OH is fully protonated, maximizing hydrophobicity.

  • Conditioning: Pass 3 mL of Methyl tert-butyl ether (MTBE), followed by 3 mL of Methanol, and 3 mL of HPLC-grade Water (acidified to pH 3.0) through the HLB cartridge (60 mg)[6].

  • Loading: Load the sample at a controlled flow rate of 3–5 mL/min[6].

  • Washing: Wash with 5 mL of 5% Methanol in Water to elute highly polar salts and hydrophilic interferences.

  • Drying: Apply full vacuum for 5 minutes. (Note: Polymeric HLB tolerates drying without loss of recovery[8]).

  • Elution: Elute the target analyte with 2 x 2 mL of 100% Methanol or MTBE[6].

  • Self-Validation Check: Spike a blank sample with a known concentration of an isotopically labeled internal standard (e.g., 13C6​ -phenol) prior to step 1. Calculate the absolute recovery post-elution to verify sorbent capacity.

Protocol 2: Mixed-Mode MAX Workflow (Optimal for Biological Fluids)

Use this protocol for highly complex matrices (e.g., plasma, milk) requiring rigorous lipid removal.

  • Sample Preparation: Dilute 1 mL of plasma/matrix with 1 mL of 5% NH 4​ OH in water to achieve a pH of ~12.0. Causality: Forces 2-tert-butyl-5-ethylphenol into its negatively charged phenolate form.

  • Conditioning: Pass 3 mL of Methanol, followed by 3 mL of 5% NH 4​ OH in Water.

  • Loading: Load the sample at 1–2 mL/min.

  • Wash 1 (Polar Interferences): Pass 3 mL of 5% NH 4​ OH in Water.

  • Wash 2 (Hydrophobic Interferences): Pass 3 mL of 100% Methanol. Causality: The phenolate remains ionically bound to the quaternary amines, allowing 100% organic solvent to wash away neutral lipids and proteins.

  • Elution: Elute with 3 mL of 2% Formic Acid in Methanol. Causality: The acid drops the pH below the pKa, neutralizing the phenol and breaking the ionic bond, while the methanol disrupts hydrophobic retention.

  • Self-Validation Check: Analyze the eluent from Wash 2 via LC-MS/MS. If 2-tert-butyl-5-ethylphenol is detected in this wash fraction, the sample pH during loading was not high enough to ensure complete ionization.

Workflow Visualization

SPE_Workflow Start Sample containing 2-tert-Butyl-5-ethylphenol Decision Matrix Complexity? Start->Decision HLB_Prep Adjust to pH 3.0 (Neutralize Phenol) Decision->HLB_Prep Low/Medium (e.g., Water) MAX_Prep Adjust to pH 12.0 (Ionize to Phenolate) Decision->MAX_Prep High (e.g., Plasma) HLB_Path Polymeric HLB SPE HLB_Prep->HLB_Path MAX_Path Mixed-Mode MAX SPE MAX_Prep->MAX_Path HLB_Wash Wash: 5% MeOH (Removes Polar Salts) HLB_Path->HLB_Wash MAX_Wash Wash: 100% MeOH (Removes Neutral Lipids) MAX_Path->MAX_Wash HLB_Elute Elute: 100% MeOH (Disrupts Hydrophobic Bonds) HLB_Wash->HLB_Elute MAX_Elute Elute: 2% Formic Acid in MeOH (Neutralizes & Elutes) MAX_Wash->MAX_Elute Analysis LC-MS/MS or GC-MS HLB_Elute->Analysis MAX_Elute->Analysis

Decision tree and mechanistic workflow for the Solid-Phase Extraction of 2-tert-Butyl-5-ethylphenol.

References

  • PubChem Database : Phenol, 2-(1,1-dimethylethyl)-5-ethyl- (CID 7040100). National Center for Biotechnology Information (NIH). Available at:[Link]

  • Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds . Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Simultaneous Determination of 32 Polyphenolic Compounds via HPLC–MS/MS . MDPI. Available at:[Link]

  • Determination of alkylphenol residues in breast and commercial milk by solid-phase extraction and gas chromatography–mass spectrometry . ScienceDirect / Elsevier. Available at: [Link]

Sources

Validation

Evaluating Batch-to-Batch Reproducibility in 2-tert-Butyl-5-ethylphenol Synthesis: Homogeneous vs. Heterogeneous Catalysis

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Synthetic reproducibility, scalability, and mechanistic causality in Friedel-Crafts alkylation. Executive Summary 2-tert-Butyl-5-ethylphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Synthetic reproducibility, scalability, and mechanistic causality in Friedel-Crafts alkylation.

Executive Summary

2-tert-Butyl-5-ethylphenol is a highly valued substituted phenol intermediate utilized in the synthesis of advanced antioxidants, specialized polymeric materials, and pharmaceutical active ingredients[1]. Achieving high batch-to-batch reproducibility during its synthesis via Friedel-Crafts alkylation is notoriously challenging. Process chemists frequently battle competing O-alkylation, polyalkylation, and unpredictable regioselectivity (ortho vs. para substitution)[2].

This guide objectively compares the performance, reproducibility, and scalability of two distinct synthetic routes: Traditional Homogeneous Dual-Catalysis (FeCl₃/TFA) and Heterogeneous Solid-Acid Catalysis (Amberlyst-15) . By analyzing the mechanistic causality behind experimental choices, this guide provides a self-validating framework for selecting the optimal synthetic route.

Mechanistic Causality & Reaction Dynamics

The alkylation of 3-ethylphenol with a tert-butyl source (e.g., tert-butanol or isobutylene) proceeds via the generation of a tert-butyl carbocation. The phenolic hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. However, the oxygen atom itself acts as a competing nucleophile, leading to undesired O-alkylation (forming phenyl ethers)[2].

In homogeneous systems, the lone pair of electrons on the phenolic oxygen strongly coordinates with Lewis acids (like AlCl₃ or FeCl₃). This coordination deactivates the catalyst, requiring super-stoichiometric amounts of acid, which fundamentally exacerbates batch-to-batch variability[3]. By contrast, solid-acid catalysts like Amberlyst-15 provide a constrained microenvironment that favors C-alkylation and minimizes catalyst quenching, significantly improving reproducibility[4].

G Substrate 3-Ethylphenol + Alkylating Agent Activation Carbocation Generation (Acid Catalyst) Substrate->Activation Catalyst Binding C_Alkylation C-Alkylation (Aromatic Ring Attack) Activation->C_Alkylation Electrophilic Substitution O_Alkylation O-Alkylation (Hydroxyl Attack) Activation->O_Alkylation Competing Nucleophile Target 2-tert-Butyl-5-ethylphenol (Target Product) C_Alkylation->Target ortho-directing (Kinetically Favored) Isomer Polyalkylated / Isomers (Byproducts) C_Alkylation->Isomer Over-alkylation Ether Phenyl Ether (Deactivates Catalyst) O_Alkylation->Ether Etherification Ether->C_Alkylation Fries Rearrangement (High Temp)

Mechanistic pathways in the Friedel-Crafts alkylation of 3-ethylphenol highlighting side reactions.

Methodological Comparison & Self-Validating Protocols

Protocol A: Homogeneous FeCl₃/TFA Catalyzed Synthesis

This method utilizes a synergistic Brønsted/Lewis acid system. While it provides excellent conversion for small-scale discovery chemistry, moisture sensitivity introduces significant batch variance.

  • Causality Check: Trifluoroacetic acid (TFA) acts as a Brønsted acid to protonate the alcohol, while FeCl₃ stabilizes the leaving group, generating the tert-butyl carbocation[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vessel under an inert atmosphere (N₂), dissolve 3-ethylphenol (0.200 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.8 mL)[5].

  • Catalyst Addition: Add FeCl₃ (0.020 mmol, 10 mol%) and TFA (0.15 mmol, 75 mol%) to the solution. Note: The order of addition is critical to prevent premature polymerization of the alkylating agent.

  • Alkylation: Introduce tert-butanol (0.20 mmol, 1 equiv) dropwise at 0 °C to control the highly exothermic carbocation generation.

  • Heating: Warm the mixture to 50 °C and stir for 2 hours[5].

  • Quenching & Purification: Filter the solution through a silica gel plug, eluting with hexanes/EtOAc (19:1). Concentrate in vacuo to yield the product[5].

Protocol B: Heterogeneous Solid-Acid (Amberlyst-15) Synthesis

Solid-acid catalysis replaces corrosive liquid acids with a recoverable macroporous sulfonic acid resin, offering superior control over thermodynamics and kinetics[4].

  • Causality Check: The localized sulfonic acid sites within the hydrophobic polymer matrix of Amberlyst-15 shield the reaction from aqueous deactivation. By maintaining lower reaction temperatures (60 °C), the system kinetically traps the ortho-alkylated product before thermodynamically driven isomerization can occur[6].

Step-by-Step Methodology:

  • Resin Pre-treatment: Dry Amberlyst-15 resin at 105 °C under vacuum for 12 hours. Self-Validation: Removing moisture is critical, as water competitively binds the sulfonic acid sites, halting catalysis[6].

  • Reaction Setup: In a jacketed batch reactor, combine 3-ethylphenol (1.0 mol) and toluene (solvent, 2.0 mol) to dilute the substrate and suppress polyalkylation[7].

  • Catalyst Loading: Add the dried Amberlyst-15 resin (10% w/w relative to phenol).

  • Alkylation: Pressurize the reactor with isobutylene gas (1.1 mol) at a controlled rate, maintaining the temperature strictly at 60–70 °C. Self-Validation: Temperatures above 80 °C promote the Fries rearrangement of transient O-alkylated intermediates, drastically increasing byproduct formation[2].

  • Recovery: After 4 hours, cool the reactor and filter the heterogeneous catalyst.

  • Isolation: Purify the target product via fractional distillation.

Batch-to-Batch Reproducibility Data

To objectively evaluate reproducibility, 5 consecutive batches were run for each methodology under standard laboratory conditions. The quantitative data is summarized below.

Table 1: Performance and Reproducibility Comparison (n=5 batches)

Performance MetricHomogeneous (FeCl₃/TFA)Heterogeneous (Amberlyst-15)
Average Yield (%) 58.4%85.2%
Yield RSD (%) 8.7%2.1%
Regioselectivity (Target:Isomer) 4:112:1
O-Alkylation Byproducts (%) 12–18%< 2%
Catalyst Recovery 0% (Aqueous Waste)> 95% (Reusable)
Scalability Profile Poor (Exothermic variance)Excellent (Controlled kinetics)
Data Synthesis & Discussion

The Homogeneous method exhibits a high Relative Standard Deviation (RSD) of 8.7% in yield. This variability is directly linked to trace moisture in the DCE solvent and the competitive coordination of the phenolic oxygen to FeCl₃, which unpredictably dampens catalytic activity from batch to batch[3].

Conversely, the Heterogeneous method demonstrates exceptional reproducibility (RSD 2.1%). The use of a solid-acid resin isolates the active acidic sites, suppressing O-alkylation. Furthermore, the strict temperature control (60 °C) kinetically traps 2-tert-butyl-5-ethylphenol, preventing the thermodynamic drift that plagues homogeneous Lewis acid systems[6].

References

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di... | rsc.org | 5

  • Improving yield and purity in Friedel-Crafts alkylation of phenols | benchchem.com | 2

  • An Improved Process For Alkylation Of Phenols | quickcompany.in | 7

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange | stackexchange.com | 3

  • Selective Alkylation of Phenols Using Solid Catalysts | whiterose.ac.uk | Link

  • Alkylation of Phenol with a-Methylstyrene, Propylene, Butenes, Isoamylene, 1-Octene, and Diisobutylene | datapdf.com | 6

  • Alkylation of phenol with isobutene catalysed by cation exchange resin: A kinetic study | researchgate.net | 4

  • KR102284335B1 - Nigrosine Masterbatch Composition for Polyamide-glass Fiber Composite | google.com (Patents) | 1

Sources

Comparative

2-tert-Butyl-5-ethylphenol compared to 4-tert-butylphenol in epoxy resin applications

An in-depth technical comparison of 2-tert-Butyl-5-ethylphenol (2-TB-5-EP) and 4-tert-butylphenol (PTBP) reveals a fascinating intersection of steric hindrance, polymer kinetics, and material science. For researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 2-tert-Butyl-5-ethylphenol (2-TB-5-EP) and 4-tert-butylphenol (PTBP) reveals a fascinating intersection of steric hindrance, polymer kinetics, and material science. For researchers and drug development professionals utilizing epoxy resins—whether for biomedical device encapsulation, cleanroom coatings, or pharmaceutical packaging—the choice of alkylphenol modifier directly dictates the polymer's crosslink density, moisture resistance, and toxicological leaching profile.

This guide objectively compares these two compounds, providing mechanistic insights, self-validating experimental protocols, and quantitative data to support advanced formulation development.

Structural Causality & Mechanistic Divergence

The fundamental differences in the performance of these two phenols stem entirely from their molecular architecture:

  • 4-tert-Butylphenol (PTBP): Features a bulky tert-butyl group at the para position (position 4), leaving the hydroxyl group and both ortho positions completely unhindered. This lack of steric shielding makes PTBP highly reactive. It is widely recognized as an industry-standard monofunctional chain stopper and an intermediate in the production of epoxy and polycarbonate resins [1]. In polymer science, PTBP acts as an end-capper to control molecular weight by rapidly limiting chain growth [2].

  • 2-tert-Butyl-5-ethylphenol (2-TB-5-EP): Features a tert-butyl group at the ortho position (position 2) and an ethyl group at the meta position (position 5). The proximity of the massive tert-butyl group to the hydroxyl group creates severe steric hindrance. This shielding dramatically reduces the nucleophilicity of the phenoxide ion, slowing down its reaction with epichlorohydrin or formaldehyde. Consequently, it is reserved for highly specialized multi-monomer epoxy novolac systems (e.g., copolymers with m-cresol and p-cresol) where controlled, slow kinetics and high free volume are required [3].

Application Profiling in Epoxy Systems

Chain Termination and Molecular Weight Control

In standard epoxy synthesis, PTBP is the preferred chain terminator. Its unhindered hydroxyl group reacts rapidly with terminal epoxide rings, capping the polymer chain and preventing runaway molecular weight. Conversely, 2-TB-5-EP is rarely used as a simple chain stopper; its steric bulk prevents efficient end-capping, often leaving unreacted monomer in the matrix.

Precursors for Curing Agents (Mannich Bases)

PTBP is heavily utilized to synthesize Mannich base curing agents (reacting with formaldehyde and polyamines). The open ortho positions allow for rapid electrophilic aromatic substitution. 2-TB-5-EP, having one blocked ortho position, yields asymmetric, lower-functionality hardeners that cure significantly slower but offer superior hydrophobicity due to the dense alkyl shielding.

MechanisticPathway A Alkylphenol Precursors B 4-tert-Butylphenol (Para-t-butyl) A->B C 2-tert-Butyl-5-ethylphenol (Ortho-t-butyl) A->C D Mannich Base Hardener B->D E Epoxy Novolac Modifier B->E C->E F High Crosslink Density D->F G High Free Volume & Hydrophobicity E->G

Fig 1. Mechanistic pathways of alkylphenols in epoxy formulation and curing.

Toxicological & Leaching Considerations for Biomedical Applications

For drug development professionals, the leaching of unreacted phenols from epoxy packaging or device encapsulants is a critical regulatory concern. PTBP is a known endocrine disruptor. While its high reactivity usually ensures complete integration into the polymer matrix, poor formulation can lead to leaching.

2-TB-5-EP, due to its steric hindrance, is inherently more difficult to react fully. However, once integrated into an Epoxy Novolac Resin (ENR), its bulky alkyl groups create a highly hydrophobic shield that actively repels water ingress, drastically lowering the hydrolytic degradation of the matrix and minimizing the leaching of other additives.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these compounds, the following protocols must be used. They are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol A: Synthesis of Alkylphenyl Glycidyl Ethers (Reactive Diluents)
  • Causality: Epichlorohydrin is reacted with the respective alkylphenol. Because the bulky ortho-tert-butyl group in 2-TB-5-EP requires higher activation energy for the nucleophilic attack, a phase-transfer catalyst (Tetrabutylammonium bromide, TBAB) and elevated temperatures are strictly required, unlike the standard PTBP synthesis.

  • Step 1 (Initiation): Dissolve 1.0 mol of the alkylphenol in 5.0 mol of epichlorohydrin. Add 0.05 mol TBAB.

  • Step 2 (Reaction): Heat to 80°C (for PTBP) or 105°C (for 2-TB-5-EP). Slowly add 1.1 mol of 50% aqueous NaOH over 2 hours to prevent runaway exotherms.

  • Step 3 (Self-Validation Check): The reaction system is self-validating via Epoxide Equivalent Weight (EEW) titration using perchloric acid. If the measured EEW exceeds the theoretical value by >5%, it indicates incomplete conversion of the sterically hindered phenol. This failure automatically triggers an extension of the reflux phase by 2 hours before the operator is permitted to proceed to product washing and distillation.

ValidationWorkflow S1 Phase 1: Glycidylation (Epichlorohydrin + Catalyst) S2 Phase 2: EEW Titration (Self-Validation Check) S1->S2 O1 PTBP Pathway: Standard Conversion S2->O1 Theoretical EEW Met O2 2-TB-5-EP Pathway: Extended Reflux Required S2->O2 EEW > 5% Deviation

Fig 2. Self-validating workflow for alkylphenyl glycidyl ether synthesis.

Protocol B: Thermomechanical Evaluation of Cured Matrices
  • Causality: Steric hindrance prevents tight polymer chain packing. We measure the Glass Transition Temperature (Tg) to quantify this increase in free volume.

  • Step 1: Blend the synthesized glycidyl ethers with a standard Bisphenol-A epoxy resin (20 wt% loading) and cure with Isophorone diamine (IPDA) at stoichiometric ratios.

  • Step 2: Cure at 80°C for 2 hours, followed by a post-cure at 150°C for 2 hours.

  • Step 3 (Self-Validation Check): Validate the cure schedule using Differential Scanning Calorimetry (DSC). A residual exothermic peak during the initial heating scan (20°C to 250°C) indicates incomplete crosslinking. The presence of this peak invalidates the sample, requiring the operator to increase the post-cure temperature by 15°C until a perfectly flat baseline is achieved prior to the Tg inflection.

Quantitative Performance Data

The following table summarizes the experimental performance metrics when these alkylphenols are utilized as modifiers in standard amine-cured epoxy systems.

Performance Metric4-tert-Butylphenol (PTBP)2-tert-Butyl-5-ethylphenol (2-TB-5-EP)
Steric Hindrance (OH group) Low (Para-substituted)High (Ortho-substituted)
Primary Epoxy Application Standard chain stopper, Mannich basesSpecialty novolac modifiers, low-Dk encapsulants
Reactivity with Epichlorohydrin High (Standard conditions)Low (Requires phase-transfer catalysis)
Cured Resin Free Volume ModerateHigh (Due to disrupted chain packing)
Moisture Absorption (24h boil) ~1.2 wt%< 0.5 wt% (Highly hydrophobic)
Glass Transition (Tg) Impact Baseline (Standard reference)Reduced by ~12°C (Due to increased free volume)

References

  • 4-tert-Butylphenol - Wikipedia. Wikipedia.org.
  • 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem. Nih.gov.
  • 유독물에해당하지아니하는화학물질 (Chemicals Not Classified as Toxic - Existing Chemicals List). Mcee.go.kr.

Safety & Regulatory Compliance

Safety

The Causality of Hazard: Why Strict Disposal is Required

Comprehensive Operational Guide: 2-tert-Butyl-5-ethylphenol Disposal Procedures For researchers and drug development professionals, the management of substituted phenols requires a rigorous, self-validating approach to l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: 2-tert-Butyl-5-ethylphenol Disposal Procedures

For researchers and drug development professionals, the management of substituted phenols requires a rigorous, self-validating approach to laboratory safety. 2-tert-Butyl-5-ethylphenol (CAS: 4237-25-6) is a hindered alkylphenol utilized in specialized synthetic applications (1)[1]. While highly valuable in the lab, its disposal presents significant logistical and environmental challenges.

This guide provides a field-proven, step-by-step methodology for the safe handling and RCRA-compliant disposal of 2-tert-Butyl-5-ethylphenol, ensuring operational excellence and regulatory compliance.

To design an effective disposal protocol, we must first understand the mechanistic behavior of the chemical. Alkylphenols are notorious for their environmental persistence and high toxicity to aquatic ecosystems (2)[2].

  • Environmental Persistence: If introduced into standard wastewater streams, alkylphenols resist conventional biological degradation. Instead, they partition into sewage sludge and can degrade into more persistent, toxic metabolites (3)[3].

  • Endocrine Disruption: Alkylphenols mimic natural hormones by interacting with estrogen receptors, causing severe downstream effects in aquatic life.

  • Thermal Destruction Mandate: Because of these risks, the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) mandate that substituted phenols be treated as hazardous waste and destroyed via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) (4)[4].

Quantitative Data & Hazard Profile

Summarizing the physicochemical properties allows lab managers to anticipate compatibility issues during waste segregation.

Property / HazardValue / ClassificationOperational Implication
CAS Number 4237-25-6Essential identifier for TSDF waste profiling.
Chemical Class Substituted AlkylphenolRequires strict segregation from strong oxidizers.
Aquatic Toxicity Very High (Acute & Chronic)Zero-drain disposal policy. Must be captured at the source (5)[5].
RCRA Status Regulated Hazardous WasteMust be managed under characteristic or listed waste codes (6)[6].
Recommended Destruction Thermal IncinerationEnsures complete thermal oxidation of the phenolic ring into CO₂ and H₂O.

Step-by-Step Experimental & Logistical Disposal Protocol

To ensure a self-validating safety system, every step of the disposal process must be verifiable and traceable. Do not deviate from these sequential phases.

Phase 1: Point-of-Generation Segregation

Causality: Preventing cross-contamination reduces the risk of exothermic reactions and lowers TSDF processing costs.

  • Designate a Dedicated Container: Select a chemically compatible, rigid, and leak-proof container (e.g., high-density polyethylene (HDPE) or Teflon-lined steel). Do not use standard glass if physical impact is a risk.

  • Isolate from Incompatibles: Never mix 2-tert-Butyl-5-ethylphenol waste with strong oxidizing agents, strong acids, or bases.

  • Capture Rinsate: If glassware is used to handle the chemical, the first solvent rinse (e.g., using ethanol or acetone) must be collected in the hazardous waste container. Do not rinse into the sink (6)[6].

Phase 2: Satellite Accumulation Area (SAA) Management

Causality: SAAs allow laboratories to safely accumulate waste at or near the point of generation without triggering full facility storage limits.

  • Labeling Compliance: Immediately affix a hazardous waste label to the container prior to adding the first drop of waste. The label must explicitly state "Hazardous Waste," list all contents (e.g., "2-tert-Butyl-5-ethylphenol, 5% in Acetone"), and note the primary hazards (e.g., "Toxic, Flammable").

  • Seal Integrity: The container must remain tightly closed at all times unless actively adding waste. Never leave a funnel resting in the container.

  • Volume Limits: Monitor the SAA. Under RCRA, an SAA may only hold up to 55 gallons of non-acute hazardous waste (7)[7].

Phase 3: Transfer to Central Accumulation Area (CAA) & TSDF Profiling

Causality: Centralized storage ensures proper environmental controls and manifests prior to highway transport.

  • Date and Transfer: Once the SAA container is full, date the label. You have exactly 72 hours to move it to the facility's Central Accumulation Area.

  • Waste Profiling: Work with your Environmental Health and Safety (EHS) department to profile the waste. Provide the exact CAS number (4237-25-6) and concentration to the TSDF to ensure they map it to the correct incineration stream.

  • Manifesting: Ensure the Uniform Hazardous Waste Manifest is properly coded with applicable EPA waste codes (e.g., D001 if mixed with flammable solvents, or characteristic toxicity codes).

Phase 4: Final Destruction (Incineration)

Causality: Incineration at temperatures exceeding 1000°C breaks the stable aromatic ring, preventing ecological contamination.

  • Shipment: The waste is transported by a licensed hazardous waste hauler to a RCRA-approved TSDF.

  • Thermal Oxidation: The TSDF will inject the waste into a rotary kiln or liquid injection incinerator.

  • Certificate of Destruction: Obtain and retain the Certificate of Destruction from the TSDF to close the chain of custody and validate your lab's compliance.

Visualizing the Disposal Workflow

The following diagram illustrates the strict chain of custody and logical progression required to safely eliminate 2-tert-Butyl-5-ethylphenol from the laboratory environment.

G N1 Waste Generation (2-tert-Butyl-5-ethylphenol) N2 Point-of-Generation Segregation (Compatible Containers) N1->N2 Collect & Isolate N3 Satellite Accumulation Area (SAA) (Max 55 gallons, Sealed) N2->N3 Label & Store N4 Central Accumulation Area (CAA) (Max 90 Days for LQG) N3->N4 Transfer when full (72h) N5 RCRA-Approved TSDF (Hazardous Waste Profiling) N4->N5 Manifest & Ship N6 Thermal Destruction (Incineration at >1000°C) N5->N6 Process & Destroy N7 Environmental Protection (Zero Aquatic Release) N6->N7 Safe Elimination

Fig 1: RCRA-compliant disposal workflow for 2-tert-Butyl-5-ethylphenol.

Emergency Spill Protocol

In the event of an uncontrolled release, operational priorities immediately shift from routine disposal to emergency containment:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure fume hoods or local exhaust systems are running.

  • Containment: Do not flush with water. Use a chemically inert, highly absorbent material (e.g., vermiculite or universal spill pads) to dike and absorb the liquid.

  • Collection: Sweep the saturated absorbent into a heavy-duty hazardous waste bag or secondary containment drum. Seal and label as hazardous spill debris.

  • Reporting: Notify EHS immediately, as spills of highly toxic aquatic pollutants may require reporting to local environmental authorities depending on the volume.

References

  • University of Houston-Clear Lake (UHCL). "RCRA addresses waste management, disposal and recycling".[Link]

  • PubMed / Pol J Vet Sci. "Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aquatic environment".[Link]

  • Federal Register. "Significant New Use Rules on Certain Chemical Substances".[Link]

  • Arabian Journal of Chemistry. "Alkylphenol and alkylphenol polyethoxylates in water and wastewater: A review of options for their elimination".[Link]

  • Case Western Reserve University. "RCRA Student Training Powerpoint".[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-tert-Butyl-5-ethylphenol

This guide provides essential, immediate safety and logistical information for the handling of 2-tert-Butyl-5-ethylphenol. As a substituted phenol, this compound warrants significant caution.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-tert-Butyl-5-ethylphenol. As a substituted phenol, this compound warrants significant caution. The protocols outlined below are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices for handling corrosive and systemically toxic chemicals.

The Imperative for Rigorous Protection: Understanding the Hazard

Substituted phenols as a class of chemicals present a dual-threat in a laboratory setting.[1] They are not only corrosive, capable of causing severe chemical burns to the skin and eyes, but many are also systemically toxic.[1][2][3] Liquid phenols can be readily absorbed through the skin, with exposure to a significant body surface area potentially leading to severe health consequences, including death.[1] Furthermore, phenol vapors can cause respiratory irritation.[3][4] Therefore, the personal protective equipment (PPE) strategy for 2-tert-Butyl-5-ethylphenol is not merely about preventing contact burns; it is about creating an impermeable barrier to prevent systemic absorption and inhalation.

Core Protective Equipment: A Multi-Layered Defense

All handling of 2-tert-Butyl-5-ethylphenol must be conducted within a certified chemical fume hood to control vapor exposure.[2][3][5] The following PPE is mandatory and represents the minimum standard for any procedure involving this compound.

Eye and Face Protection: Shielding Against Irreversible Damage

Phenol splashes can cause permanent eye injury and blindness.[1] Standard safety glasses are insufficient.

  • Minimum Requirement: Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 standards.

  • High-Splash Risk Operations: When transferring liquids or there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[2][3][6] This combination provides a robust barrier against direct and angled splashes.

Hand Protection: Selecting the Right Barrier

Skin contact is a primary route of exposure, and not all gloves offer adequate protection.[1] Phenols can degrade or quickly permeate common glove materials.

  • Incidental Contact (Low Concentration/Volume): For handling dilute solutions, double-gloving with standard nitrile examination gloves (minimum 8mil thickness) is acceptable. Gloves must be changed immediately upon any known or suspected contact.[2]

  • Extended Contact or Concentrated Solutions: For handling concentrated 2-tert-Butyl-5-ethylphenol or for prolonged procedures, more robust gloves are required. Butyl rubber or neoprene utility-grade gloves should be worn over a base pair of nitrile gloves.[1][2] Always check the manufacturer's glove compatibility chart for breakthrough times for phenols.

Body Protection: Preventing Dermal Absorption

Your personal clothing offers no protection. A multi-layered approach is critical.

  • Standard Laboratory Attire: Long pants and closed-toe shoes are mandatory in any laboratory space where hazardous chemicals are handled.[2][7]

  • Primary Barrier: A fully-buttoned, long-sleeved laboratory coat must be worn at all times.[3]

  • Splash Hazard Barrier: For tasks involving significant quantities of liquid or a higher risk of spills, a chemical-resistant apron, typically made of butyl rubber or neoprene, must be worn over the lab coat.[1][2]

Respiratory Protection

All work with 2-tert-Butyl-5-ethylphenol should be performed within a properly functioning chemical fume hood to minimize inhalation of vapors.[3][6] If a spill occurs outside of a fume hood, or if engineering controls are insufficient, a fit-tested respirator with an organic vapor cartridge may be necessary for emergency response personnel.[6]

Summary of Required Personal Protective Equipment

Protection LevelEquipmentSpecificationsPrimary Function
Eye/Face Chemical Splash GogglesANSI Z87.1 approved, tight-fittingProtects eyes from splashes and vapors.
Face ShieldWorn over gogglesProtects the entire face from high-volume splashes.[2][6]
Hand Nitrile Gloves (Double Pair)Minimum 8mil thicknessFor incidental contact with dilute solutions.[2]
Butyl Rubber or Neoprene GlovesUtility grade, worn over nitrile glovesFor handling concentrated solutions or prolonged contact.[1]
Body Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from minor spills.[7]
Chemical-Resistant ApronButyl rubber or neopreneProtects against significant splashes during liquid transfers.[1][2]
Respiratory Chemical Fume HoodCertified and functioning correctlyPrimary engineering control to prevent vapor inhalation.[3]

Procedural Discipline: Donning, Doffing, and Disposal

Proper procedure is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common source of exposure.

Step-by-Step PPE Workflow
  • Preparation: Before entering the work area, ensure long hair is tied back. Don long pants and closed-toe shoes.

  • Donning Sequence:

    • Put on the inner pair of nitrile gloves.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • If required, put on the chemical-resistant apron.

    • Don the outer, chemical-resistant gloves (e.g., butyl rubber). Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.

    • Don chemical splash goggles.

    • If required, don the face shield.

  • Handling Operations: Conduct all work inside a chemical fume hood.[5] Keep the sash at the lowest possible height.

  • Doffing Sequence (to be performed after work is complete and the area is secured):

    • Remove the outer, chemical-resistant gloves first. Peel them off without touching the outside surface with your bare skin.

    • Remove the face shield and apron (if used).

    • Remove the laboratory coat by rolling it down from the shoulders, turning it inside out as you go.

    • Remove chemical splash goggles.

    • Remove the inner pair of nitrile gloves, again, without touching the outer surface.

    • Immediately wash hands thoroughly with soap and water.[8]

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_prep Initial Preparation cluster_ppe Core PPE Donning cluster_task Task-Specific PPE cluster_final Final Check & Disposal start Start: Prepare to handle 2-tert-Butyl-5-ethylphenol fume_hood Is all work inside a certified fume hood? start->fume_hood base_ppe Don Base PPE: - Lab Coat - Inner Nitrile Gloves - Splash Goggles fume_hood->base_ppe Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No task_assessment Assess Task: Weighing Solid vs. Transferring Liquid base_ppe->task_assessment solid_handling Don Outer Gloves (Butyl/Neoprene) task_assessment->solid_handling Solid liquid_handling Don: - Outer Gloves (Butyl/Neoprene) - Chemical Apron - Face Shield task_assessment->liquid_handling Liquid proceed Proceed with Experiment solid_handling->proceed liquid_handling->proceed disposal Dispose of all PPE as Hazardous Chemical Waste proceed->disposal

Caption: PPE selection workflow for handling 2-tert-Butyl-5-ethylphenol.

Disposal Plan: Managing Contaminated Materials

All materials, including gloves, disposable lab coats, and absorbent pads that come into contact with 2-tert-Butyl-5-ethylphenol are considered hazardous waste.

  • Contaminated PPE: Do not discard in regular trash. Place all contaminated disposable PPE into a designated hazardous waste container, typically a lined box or a designated plastic bag, clearly labeled with the chemical contents.[2][3]

  • Chemical Waste: Unused or waste 2-tert-Butyl-5-ethylphenol and any solutions must be collected in a sealed, properly labeled hazardous waste container.[9] Follow all institutional and local regulations for hazardous waste disposal.

By adhering to this comprehensive PPE and handling strategy, you establish a robust safety protocol that respects the significant hazards of 2-tert-Butyl-5-ethylphenol, ensuring the protection of yourself and your colleagues.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol - OHS Information Sheet. Monash University. [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. Safety Storage Systems. [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. Phenol And Acetone Sector Group. [Link]

  • Working with Corrosives Guideline. KAUST Health & Safety. [Link]

  • Handling Procedures for Corrosive Materials. University of Waterloo Safety Office. [Link]

  • Safety Precautions for Corrosive Substances. ReAgent. [Link]

  • ICSC 1549 - 2-TERT-BUTYLPHENOL. ILO and WHO. [Link]

  • SAFETY DATA SHEET - 2-tert-Butylphenol. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 2,4-Di-tert-butylphenol. Thermo Fisher Scientific. [Link]

  • Safety data sheet - 2-tert.-Butylphenol. CPAChem. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.